molecular formula C9H8O B3043173 1-Ethynyl-2-methoxybenzene CAS No. 767-91-9

1-Ethynyl-2-methoxybenzene

Cat. No.: B3043173
CAS No.: 767-91-9
M. Wt: 132.16 g/mol
InChI Key: UFOVULIWACVAAC-UHFFFAOYSA-N
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Description

2-Ethynylanisole is an acetylene derivative. It has been prepared by reacting 2-iodoanisole with trimethylsilylacetylene followed by the deprotection of trimethylsilyl group.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UFOVULIWACVAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=CC=C1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311854
Record name 1-Ethynyl-2-methoxybenzene
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Molecular Weight

132.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

767-91-9
Record name 1-Ethynyl-2-methoxybenzene
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Record name 1-Ethynyl-2-methoxybenzene
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Record name 1-ethynyl-2-methoxybenzene
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Foundational & Exploratory

A Senior Application Scientist's Guide to Alternative Synthetic Routes for 2-Ethynylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Ethynylanisole is a valuable arylethyne building block, finding extensive application in the synthesis of pharmaceuticals, functional organic materials, and complex molecular architectures. Its utility stems from the versatile reactivity of the terminal alkyne moiety, which allows for a wide array of chemical transformations. This technical guide provides an in-depth analysis of the principal synthetic routes to 2-ethynylanisole, designed to equip researchers with the knowledge to select the most appropriate method for their specific application. We will dissect three core strategies: the well-established Sonogashira cross-coupling, and two powerful aldehyde-to-alkyne transformations—the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. The discussion emphasizes mechanistic understanding, practical execution through detailed protocols, and a comparative analysis of each route's advantages and limitations, including yield, scalability, and substrate compatibility.

Introduction: The Strategic Importance of 2-Ethynylanisole

2-Ethynylanisole, with the chemical structure C₉H₈O, is an aromatic compound featuring a terminal alkyne group ortho to a methoxy substituent.[1] This specific arrangement of functional groups makes it a highly sought-after intermediate in organic synthesis. The terminal alkyne is a gateway to a multitude of reactions, including click chemistry, further cross-coupling reactions, and hydrations, while the methoxy group can influence the electronic properties of the aromatic ring and participate in directing metallation or undergoing ether cleavage to reveal a phenol. Its derivatives are integral to the synthesis of complex molecules, including 7-azaindoles with antimicrobial activity and various π-conjugated polymers.[2][3] Given its importance, the efficient and reliable synthesis of 2-ethynylanisole is a critical consideration for any research program that utilizes it. This guide aims to provide a comprehensive overview of the most effective and commonly employed synthetic strategies.

Retrosynthetic Analysis: Strategic Disconnections

A retrosynthetic approach to 2-ethynylanisole reveals several logical bond disconnections that form the basis of the most common synthetic strategies. The primary disconnection is at the C(sp²)-C(sp) bond, directly suggesting a cross-coupling reaction, most notably the Sonogashira coupling. An alternative approach involves disconnecting the C(sp)-H bond and transforming the C(sp) carbon, which points towards methods that construct the alkyne from a one-carbon precursor, such as an aldehyde.

G cluster_0 Retrosynthetic Pathways Target 2-Ethynylanisole Disc1 C(sp2)-C(sp) Disconnection (Cross-Coupling) Target->Disc1 Route A Disc2 C-C Triple Bond Formation (Aldehyde Homologation) Target->Disc2 Route B Start1 2-Haloanisole + Acetylene Source Disc1->Start1 Start2 2-Methoxybenzaldehyde Disc2->Start2

Caption: Retrosynthetic analysis of 2-ethynylanisole.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is arguably the most powerful and widely used method for forming C(sp²)-C(sp) bonds.[4][5] It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7]

Mechanistic Overview

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-iodoanisole) to form a Pd(II) complex.

    • Transmetalation : The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the product (2-ethynylanisole) and regenerate the Pd(0) catalyst.

  • Copper Cycle :

    • The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step.

G cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide H-C≡CR, Base Cu_Acetylide->PdII_Aryl Transfers Alkyne Cu_Acetylide->CuX

Caption: The catalytic cycles of the Sonogashira reaction.

Starting Material: 2-Iodoanisole vs. 2-Bromoanisole

The choice of the aryl halide is critical. The reactivity order for the oxidative addition step is I > Br > Cl > F.[5]

  • 2-Iodoanisole : Highly reactive, allowing for milder reaction conditions (often room temperature) and lower catalyst loadings. It is the preferred substrate for achieving high yields.

  • 2-Bromoanisole : Less reactive than the iodide, typically requiring higher temperatures, longer reaction times, and potentially more specialized, electron-rich phosphine ligands to achieve efficient coupling.[5] However, bromoarenes are often more commercially available and less expensive than their iodo counterparts.

Detailed Experimental Protocol (from 2-Iodoanisole)

This protocol utilizes trimethylsilylacetylene (TMSA) as a stable and easy-to-handle acetylene surrogate. The TMS group is then removed in a subsequent step.[2][8]

Step 1: Sonogashira Coupling of 2-Iodoanisole with TMSA

  • Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents : Add degassed triethylamine (TEA, 2.0 eq) and THF (approx. 0.2 M concentration relative to the aryl halide).

  • Addition of Alkyne : Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction : Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup : Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)anisole.

Step 2: Deprotection of the TMS Group

  • Setup : Dissolve the purified silyl-protected alkyne from Step 1 in a mixture of THF and methanol (3:1 v/v).

  • Reagent : Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction : Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup : Quench the reaction with water and extract with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : The resulting 2-ethynylanisole is often of high purity, but can be further purified by column chromatography if necessary.

Data Summary: Sonogashira Reaction Parameters
ParameterConditionRationale / Impact on Yield
Aryl Halide 2-IodoanisoleHigher reactivity, milder conditions, generally higher yields.
2-BromoanisoleRequires higher temperatures, potentially lower yields.
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, reliable catalysts for this transformation.[5]
Co-catalyst CuIEssential for the formation of the copper acetylide, increasing reaction rate.[9]
Base Triethylamine, DiisopropylamineActs as both a base and a solvent; scavenges HX produced.[4]
Solvent THF, DMF, AcetonitrileAprotic solvents are standard; must be degassed to prevent catalyst oxidation.
Temperature Room Temp to 80 °CDependent on the reactivity of the aryl halide.
Advantages and Limitations
  • Advantages : High yields, excellent functional group tolerance, mild reaction conditions (especially with iodides), and a well-understood mechanism.

  • Limitations : Potential for alkyne homocoupling (Glaser coupling) as a side reaction, especially in the presence of oxygen.[4] The cost and sensitivity of palladium catalysts can be a concern for large-scale synthesis.

Aldehyde-Based Approaches: Building the Alkyne

An alternative strategy is to construct the alkyne functionality from a C1 synthon, typically starting from 2-methoxybenzaldehyde. These methods are particularly useful when the corresponding aryl halide is unavailable or expensive.

The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step sequence that transforms an aldehyde into a terminal alkyne via a 1,1-dibromoalkene intermediate.[10]

  • Ylide Formation : Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate the dibromomethylenetriphenylphosphorane ylide.[11]

  • Wittig Reaction : The ylide reacts with the aldehyde (2-methoxybenzaldehyde) in a Wittig-type reaction to form the 1,1-dibromoalkene.[10]

  • Rearrangement : The isolated dibromoalkene is treated with a strong base (typically two equivalents of n-butyllithium). The first equivalent causes elimination of HBr to form a bromoalkyne. The second equivalent performs a lithium-halogen exchange, followed by quenching with water to yield the terminal alkyne. This final step is an example of the Fritsch–Buttenberg–Wiechell rearrangement.[10]

G Aldehyde Ar-CHO (2-Methoxybenzaldehyde) Dibromoalkene Ar-CH=CBr₂ Aldehyde->Dibromoalkene + Ph₃P, CBr₄ (Step 1: Wittig) Ylide Ph₃P=CBr₂ Bromoalkyne Ar-C≡C-Br Dibromoalkene->Bromoalkyne + 1 eq. n-BuLi (Elimination) Lithium_Acetylide Ar-C≡C-Li Bromoalkyne->Lithium_Acetylide + 1 eq. n-BuLi (Li-Br Exchange) Product Ar-C≡CH (2-Ethynylanisole) Lithium_Acetylide->Product H₂O Quench

Caption: Workflow of the Corey-Fuchs reaction.

Step 1: Synthesis of 1-(1,1-Dibromoethenyl)-2-methoxybenzene

  • Setup : In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Reagent Addition : Add carbon tetrabromide (2.0 eq) portion-wise, keeping the temperature below 20 °C. The solution should turn deep red/brown.

  • Aldehyde Addition : Add a solution of 2-methoxybenzaldehyde (1.0 eq) in DCM dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup : Quench the reaction by adding pentane or hexane to precipitate triphenylphosphine oxide. Filter the mixture and concentrate the filtrate.

  • Purification : Purify the crude product by column chromatography (silica gel, hexanes) to isolate the dibromoalkene.

Step 2: Conversion to 2-Ethynylanisole

  • Setup : Dissolve the purified dibromoalkene (1.0 eq) in anhydrous THF in a flame-dried flask under argon and cool to -78 °C.

  • Base Addition : Add n-butyllithium (2.1 eq, typically 2.5 M in hexanes) dropwise via syringe. The solution will typically change color.

  • Reaction : Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

  • Workup : Cautiously quench the reaction at 0 °C with saturated aqueous NH₄Cl solution. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify by column chromatography to yield 2-ethynylanisole.

  • Advantages : A reliable and high-yielding method for converting aldehydes to alkynes.[12] The intermediate dibromoalkene is stable and can be isolated.[13]

  • Limitations : Requires stoichiometric amounts of triphenylphosphine, leading to large quantities of triphenylphosphine oxide byproduct, which can complicate purification. The use of pyrophoric n-butyllithium at low temperatures requires careful handling.

The Seyferth-Gilbert Homologation

This reaction provides a more direct, one-pot conversion of an aldehyde to a terminal alkyne using a diazophosphonate reagent.[14][15] The most common and user-friendly variant is the Bestmann-Ohira modification, which generates the active reagent in situ.[16][17]

The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) is deacylated by a base (e.g., K₂CO₃ in methanol) to generate the active dimethyl (diazomethyl)phosphonate anion.[18] This anion adds to the aldehyde, leading to a cyclization-elimination cascade that expels nitrogen gas and dimethyl phosphate to form the alkyne.[19] This method avoids the strong, non-nucleophilic bases required for the Corey-Fuchs reaction.[14]

  • Setup : In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous methanol under an inert atmosphere.

  • Reagent Addition : Add a solution of the Bestmann-Ohira reagent (1.2 eq) in methanol dropwise at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. Vigorous gas evolution (N₂) is typically observed.

  • Workup : Once the reaction is complete (monitored by TLC), dilute with water and extract with diethyl ether.

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford 2-ethynylanisole.

  • Advantages : Milder, often one-pot conditions compared to the Corey-Fuchs reaction.[16] It is tolerant of a wider range of functional groups and avoids pyrophoric reagents.[20]

  • Limitations : The Bestmann-Ohira reagent can be expensive and is a diazo compound, which requires careful handling. The reaction can sometimes be slow.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, and laboratory capabilities.

FeatureSonogashira CouplingCorey-Fuchs ReactionSeyferth-Gilbert Homologation
Starting Material 2-Iodo/Bromoanisole2-Methoxybenzaldehyde2-Methoxybenzaldehyde
Key Reagents Pd catalyst, CuI, BasePPh₃, CBr₄, n-BuLiBestmann-Ohira reagent, K₂CO₃
Number of Steps 1 or 2 (if using TMSA)21 (one-pot)
Typical Yield High (80-95%)Good to High (70-90%)Good to High (70-90%)
Scalability Good, but catalyst cost can be a factor.Moderate; byproduct removal is challenging.Good; reagent cost can be a factor.
Safety Concerns Air-sensitive catalysts.Pyrophoric n-BuLi, low temperatures.Diazo reagent handling.
Ideal Use Case When 2-iodoanisole is readily available.Robust, well-established aldehyde conversion.For base-sensitive substrates or one-pot preference.

Conclusion and Future Outlook

The synthesis of 2-ethynylanisole can be effectively achieved through several robust and well-documented methodologies. The Sonogashira coupling remains the premier choice when starting from an aryl halide, offering high yields under mild conditions. For syntheses commencing from 2-methoxybenzaldehyde, both the Corey-Fuchs reaction and the Seyferth-Gilbert homologation are excellent alternatives, with the latter offering milder conditions and operational simplicity.

Emerging methods, such as decarboxylative alkynylation, which use carboxylic acids as starting materials, may offer more sustainable and economical routes in the future by avoiding halide or aldehyde precursors.[21][22][23] As catalysis and synthetic methodology continue to advance, the accessibility of crucial building blocks like 2-ethynylanisole will undoubtedly improve, further enabling innovation in drug discovery and materials science.

References

Introduction: The Structural Significance of 1-Ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethynyl-2-methoxybenzene

This compound, also known as 2-ethynylanisole, is a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a terminal alkyne and a methoxy group on an aromatic ring in an ortho configuration, provides a versatile scaffold for constructing more complex molecules through reactions like Sonogashira coupling, click chemistry, and various cyclization strategies.[1][2] The precise arrangement of these functional groups dictates the molecule's reactivity, electronic properties, and ultimately, its utility in drug development and materials science.

A thorough and unambiguous characterization of this compound is paramount to ensure purity, confirm identity, and understand its chemical behavior. This guide provides an in-depth analysis of this compound using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond simple data reporting to explore the causal links between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound (C₉H₈O), both ¹H and ¹³C NMR are indispensable.[3]

Expertise & Experience: Choosing the Right Experimental Conditions

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds and its relatively inert nature. The deuterium lock signal ensures field stability, while its single residual proton peak (at ~7.26 ppm) is easily identified and does not interfere with the analyte's signals. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) because it is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp singlet that does not overlap with most organic proton or carbon signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Homogenization: Cap the tube and gently invert it several times to ensure the solution is homogeneous.

  • Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.[4]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule.

  • Aromatic Region (δ 6.8-7.5 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern. This results in a complex series of multiplets in this region.[5][6] The electron-donating methoxy group will slightly shield the ortho and para protons, while the ethynyl group has a more complex anisotropic effect.

  • Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) are equivalent and are not coupled to any other protons. They will appear as a sharp, distinct singlet.[4][7]

  • Alkynyl Proton (δ ~3.3 ppm): The terminal alkyne proton (≡C-H) is uniquely shielded by the cylindrical π-electron cloud of the triple bond, causing it to resonate at a characteristically upfield position compared to aromatic or vinylic protons.[8][9] This signal will appear as a singlet.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

  • Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon atom bonded to the methoxy group (C-O) will be the most downfield-shifted due to the deshielding effect of the oxygen atom.[10][11] The carbon atom bonded to the ethynyl group (C-C≡) will also be clearly identifiable.

  • Alkynyl Carbons (δ 75-90 ppm): The two sp-hybridized carbons of the alkyne group resonate in this characteristic window.[5] The internal carbon (C-C≡CH) typically appears slightly more downfield than the terminal carbon (C≡CH).

  • Methoxy Carbon (δ ~56 ppm): The sp³-hybridized carbon of the methoxy group (-OCH₃) will appear as a single peak in the upfield region.[4][7]

Data Summary: NMR Spectroscopy
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Characteristics
Aromatic CH6.8 - 7.5110 - 135Complex multiplet pattern
C-OCH₃-~159Quaternary, downfield shift
C-C≡CH-~112Quaternary
≡C-H~3.3~82Singlet, shielded proton
C≡C-H-~78
-OCH₃~3.9~56Sharp singlet, integration of 3H

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of This compound B Dissolve in 0.6 mL CDCl₃ with TMS Standard A->B Accuracy is key C Insert sample into NMR Spectrometer B->C D Acquire FID for ¹H & ¹³C C->D E Apply Fourier Transform to FID Signal D->E F Phase and Baseline Correction E->F G Analyze Spectra: Chemical Shift, Integration, Coupling, Peak Assignment F->G H Structure Confirmation G->H

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is the preferred method for liquid samples as it requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

  • Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16 to 32 scans to obtain a high signal-to-noise ratio spectrum, typically in the range of 4000-600 cm⁻¹.

Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to its characteristic functional groups.

  • ≡C-H Stretch (sharp, strong, ~3300 cm⁻¹): This is a highly diagnostic peak for a terminal alkyne. Its sharpness and position are unambiguous.[12]

  • Aromatic C-H Stretch (>3000 cm⁻¹): A series of weaker absorptions are expected just above 3000 cm⁻¹, characteristic of C(sp²)-H bonds.[6]

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Absorptions for the methoxy group's C(sp³)-H bonds will appear just below 3000 cm⁻¹.

  • C≡C Stretch (weak-medium, ~2110 cm⁻¹): The alkyne triple bond stretch is often weak, but its position in a relatively clear part of the spectrum makes it identifiable.[12]

  • Aromatic C=C Stretches (~1600-1450 cm⁻¹): A series of sharp peaks in this region are characteristic of the benzene ring vibrations.[6]

  • Asymmetric C-O-C Stretch (strong, ~1250 cm⁻¹): The aryl-alkyl ether linkage produces a very strong and prominent absorption band.[12][13]

  • Ortho-Substitution C-H Bend (strong, ~750 cm⁻¹): A strong out-of-plane (oop) C-H bending vibration in the 770-735 cm⁻¹ range is highly indicative of an ortho-disubstituted benzene ring.[14]

Data Summary: IR Spectroscopy
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
≡C-H Stretch~3300Strong, Sharp
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium
C≡C Stretch~2110Weak to Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
Asymmetric C-O-C Stretch~1250Strong
Ortho C-H Bend (oop)~750Strong

functional_groups [ label="{Key Functional Groups|

  • Terminal Alkyne (C≡C-H)\l|
  • Aryl Ether (Ar-O-CH₃)\l|
  • Ortho-Substituted Ring\l}" ];

spectral_peaks [ label="{Characteristic IR Peaks (cm⁻¹)|

  • ≡C-H Stretch (~3300)\l
  • C≡C Stretch (~2110)\l|
  • C-O-C Stretch (~1250)\l|
  • Ortho C-H Bend (~750)\l}" ];

molecule -> functional_groups [label=" contains"]; functional_groups -> spectral_peaks [label=" give rise to"]; } Relating molecular structure to IR peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly sensitive to conjugated π-systems, which act as chromophores.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent. Spectroscopic grade ethanol or hexane are excellent choices.

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. A concentration in the micromolar (µM) range is typical.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

  • Sample Analysis: Replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Spectral Interpretation

The UV-Vis spectrum is a direct consequence of the molecule's conjugated system. The benzene ring, substituted with an electron-donating methoxy group and conjugated with the π-system of the alkyne, will exhibit characteristic absorptions.

  • π → π Transitions:* The spectrum will show strong absorption bands corresponding to π → π* electronic transitions within the aromatic system. Compared to unsubstituted benzene (λₘₐₓ ≈ 255 nm), the absorption maxima for this compound will be shifted to longer wavelengths (a bathochromic or "red" shift).[15] This is due to the extension of the conjugated system by the ethynyl group and the auxochromic effect of the methoxy group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). One can expect to see a primary absorption band likely in the 270-290 nm range.

Data Summary: UV-Vis Spectroscopy
Transition Type Expected λₘₐₓ (nm) Structural Origin
π → π*~270 - 290Conjugated system of the substituted benzene ring and alkyne group

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound and can provide structural clues through analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically a dilute solution in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation (M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Spectral Interpretation
  • Molecular Ion Peak (M⁺•): The most crucial piece of information is the molecular ion peak. For this compound (C₉H₈O), the exact mass is 132.0575 g/mol .[3] Therefore, the mass spectrum should show a prominent peak at m/z = 132 .[3] This peak confirms the molecular formula.

  • Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment in predictable ways. Key fragmentations for 2-ethynylanisole would likely include:

    • Loss of a methyl radical (•CH₃): A peak at m/z = 117 (132 - 15) from the cleavage of the methoxy group. This is often a very common fragmentation pathway for anisole derivatives.

    • Loss of formaldehyde (CH₂O): A peak at m/z = 102 (132 - 30) can occur through rearrangement and loss from the methoxy group.

    • Loss of CO: Subsequent fragmentation of the m/z = 117 ion could involve the loss of carbon monoxide, leading to a peak at m/z = 89 (117 - 28).

Data Summary: Mass Spectrometry
m/z Value Proposed Fragment Significance
132[C₉H₈O]⁺•Molecular Ion (M⁺•)
117[M - CH₃]⁺Loss of a methyl radical
102[M - CH₂O]⁺Loss of formaldehyde
89[M - CH₃ - CO]⁺Subsequent loss of CO

MS_Fragmentation M Molecular Ion [C₉H₈O]⁺• m/z = 132 F1 [M - CH₃]⁺ m/z = 117 M->F1 - •CH₃ F2 [M - CH₂O]⁺ m/z = 102 M->F2 - CH₂O F3 [M - CH₃ - CO]⁺ m/z = 89 F1->F3 - CO

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy elucidates the electronic nature of the conjugated system, and Mass Spectrometry provides definitive proof of the molecular weight and formula. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methoxyphenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methoxyphenylacetylene (also known as 2-ethynylanisole). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation, proven experimental protocols, and an exploration of the underlying principles governing its unique spectral features.

Introduction: The Power of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within a molecule. This information, including chemical shifts, spin-spin coupling, and signal integration, allows for the unambiguous assignment of a molecule's constitution and stereochemistry. For a molecule such as 2-methoxyphenylacetylene, with its distinct aromatic, alkyne, and methoxy functionalities, NMR spectroscopy offers a powerful lens through which to understand its electronic and spatial characteristics.

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR data, the atomic numbering scheme for 2-methoxyphenylacetylene is presented below. This numbering will be used consistently throughout this guide for all spectral assignments.

Figure 1: Molecular structure and atom numbering of 2-methoxyphenylacetylene.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 2-methoxyphenylacetylene provides a wealth of information regarding the electronic environment of the protons in the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.[1][2]

Table 1: ¹H NMR Data for 2-Methoxyphenylacetylene in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.49dd7.7, 1.81HH6
7.31ddd8.3, 7.5, 1.81HH4
6.94td7.5, 1.01HH5
6.89d8.31HH3
3.90s-3HOCH₃ (H9)
3.32s-1HC≡CH (H8)

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

Causality Behind the Chemical Shifts and Coupling Patterns:
  • Aromatic Protons (H3, H4, H5, H6): The signals for the aromatic protons appear in the downfield region (6.8-7.5 ppm), which is characteristic for protons attached to a benzene ring.[4][5] The specific chemical shifts are influenced by the electronic effects of the methoxy (-OCH₃) and acetylene (-C≡CH) substituents. The methoxy group is an electron-donating group through resonance, which tends to shield the ortho and para protons, shifting them to a higher field (lower ppm). Conversely, the acetylene group is weakly electron-withdrawing, which deshields the protons on the aromatic ring. The interplay of these effects results in the observed complex pattern.

    • H6 (7.49 ppm): This proton is ortho to the electron-withdrawing acetylene group, leading to its downfield shift. It appears as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, J ≈ 7.7 Hz) and a smaller coupling to H4 (meta coupling, J ≈ 1.8 Hz).

    • H4 (7.31 ppm): This proton is meta to the acetylene group and para to the methoxy group. It experiences deshielding from the acetylene group and shielding from the methoxy group. Its multiplicity as a doublet of doublet of doublets (ddd) arises from coupling to H3 (ortho, J ≈ 8.3 Hz), H5 (ortho, J ≈ 7.5 Hz), and H6 (meta, J ≈ 1.8 Hz).

    • H5 (6.94 ppm): This proton is meta to both the methoxy and acetylene groups. It appears as a triplet of doublets (td) due to coupling with H4 and H6 (both ortho, J ≈ 7.5 Hz) and a smaller coupling to H3 (meta, J ≈ 1.0 Hz).

    • H3 (6.89 ppm): This proton is ortho to the electron-donating methoxy group, resulting in significant shielding and an upfield shift. It appears as a doublet (d) due to coupling with the adjacent H4 (ortho, J ≈ 8.3 Hz).

  • Methoxy Protons (H9, 3.90 ppm): The three protons of the methoxy group are chemically equivalent and therefore appear as a sharp singlet. Their chemical shift around 3.90 ppm is characteristic of methyl protons attached to an oxygen atom on an aromatic ring.

  • Acetylenic Proton (H8, 3.32 ppm): The terminal acetylenic proton is a singlet as there are no adjacent protons to couple with. Its chemical shift at 3.32 ppm is influenced by the magnetic anisotropy of the triple bond.[6]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: ¹³C NMR Data for 2-Methoxyphenylacetylene in CDCl₃

Chemical Shift (δ, ppm)Assignment
160.3C2
134.1C6
130.4C4
120.6C5
111.4C1
110.7C3
82.5C≡CH (C7)
80.0C≡CH (C8)
55.9OCH₃ (C9)

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

Rationale for Carbon Chemical Shifts:
  • Aromatic Carbons (C1-C6): The aromatic carbons resonate in the typical range of 110-160 ppm.[4][7]

    • C2 (160.3 ppm): This carbon is directly attached to the electronegative oxygen atom of the methoxy group, causing a significant downfield shift.

    • C1 (111.4 ppm): This is the ipso-carbon attached to the acetylene substituent.

    • C6, C4, C5, C3: The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the two substituents.

  • Acetylenic Carbons (C7, C8): The sp-hybridized carbons of the alkyne group appear in the range of 80-83 ppm. The carbon attached to the aromatic ring (C7) is slightly downfield compared to the terminal carbon (C8).

  • Methoxy Carbon (C9): The carbon of the methoxy group (C9) resonates at 55.9 ppm, a characteristic value for a methyl group attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a field-proven, step-by-step methodology for preparing and analyzing a sample of 2-methoxyphenylacetylene.

I. Sample Preparation: A Foundation for Quality Data
  • Material: Weigh approximately 10-20 mg of 2-methoxyphenylacetylene for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2] The purity of the sample is critical; impurities will introduce extraneous signals and complicate spectral analysis.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice for 2-methoxyphenylacetylene due to its good dissolving power for many organic compounds and its relatively simple residual solvent signal.[1] Use approximately 0.6-0.7 mL of the deuterated solvent.

  • Dissolution and Transfer: Add the deuterated solvent to the vial containing the sample and gently agitate until the solid is completely dissolved. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): While the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H) can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a more accurate chemical shift calibration (δ = 0.00 ppm).[1]

  • Filtration (If Necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in the Pasteur pipette during transfer to the NMR tube to prevent shimming issues.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2: A streamlined workflow for NMR sample preparation and data acquisition.

II. NMR Spectrometer Operation: A Guide to Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The deuterium signal from the CDCl₃ solvent is used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, well-resolved spectral lines.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm for organic molecules).

    • Use a standard pulse sequence (e.g., a simple 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • ¹³C NMR Acquisition:

    • Due to the low natural abundance of ¹³C, more scans are required.

    • Use a proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.

    • A larger number of scans (e.g., 128 or more) will be necessary to obtain a spectrum with adequate signal-to-noise.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier Transform (FT). Subsequent processing steps include phase correction and baseline correction to produce the final, interpretable spectrum.

Advanced Structural Confirmation: 2D NMR Techniques

For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, two-dimensional (2D) NMR experiments are invaluable.[9][10]

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through 2-3 bonds). For 2-methoxyphenylacetylene, COSY would show cross-peaks connecting the coupled aromatic protons (e.g., H3 with H4, H4 with H5, H5 with H6).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would show cross-peaks connecting each proton to the carbon it is attached to (e.g., H3 to C3, H9 to C9).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For example, HMBC would show correlations from the methoxy protons (H9) to the aromatic carbon C2, and from the acetylenic proton (H8) to C1 and C7.

Figure 3: Key 2D NMR correlations for the structural assignment of 2-methoxyphenylacetylene.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR data for 2-methoxyphenylacetylene. Through detailed spectral analysis, the rationale behind the observed chemical shifts and coupling constants has been elucidated, offering valuable insights into the electronic and structural properties of the molecule. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data, ensuring reproducibility and accuracy in research and development settings. The integration of 1D and 2D NMR techniques, as outlined, provides a powerful and self-validating system for the complete structural characterization of this and other small organic molecules.

References

Mass Spectrometry Analysis of 1-Ethynyl-2-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-Ethynyl-2-methoxybenzene (also known as 2-ethynylanisole), a key aromatic intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles, experimental protocols, and data interpretation associated with the gas chromatography-mass spectrometry (GC-MS) of this volatile organic compound. A detailed examination of its electron ionization (EI) fragmentation pattern is presented, supported by established principles of mass spectrometry for aromatic and methoxy-substituted compounds.

Introduction: The Significance of this compound

This compound (C₉H₈O, Molecular Weight: 132.16 g/mol ) is a versatile building block in organic chemistry, finding applications in the synthesis of pharmaceuticals, functional materials, and complex molecular architectures.[1] Its unique structure, featuring a reactive terminal alkyne and a methoxy-substituted aromatic ring, allows for a wide range of chemical transformations. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and reaction monitoring. Mass spectrometry, particularly when coupled with gas chromatography, stands as a powerful tool for the definitive identification and structural elucidation of this compound.

This guide will focus on the most common and informative mass spectrometric technique for volatile, thermally stable organic molecules: Electron Ionization (EI) coupled with GC-MS. We will explore the fundamental principles of EI-MS, provide a detailed, field-proven protocol for the analysis of this compound, and delve into the intricate details of its expected fragmentation pattern.

Physicochemical Properties

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
Boiling Point 197 °C (lit.)
Density 1.022 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5720 (lit.)

The volatility and thermal stability of this compound make it an ideal candidate for GC-MS analysis.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a robust method for the analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the experimental design.

Sample Preparation

Objective: To prepare a dilute, homogenous solution of the analyte suitable for injection into the GC-MS system.

Protocol:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a clean volumetric flask. This creates a stock solution of approximately 1 mg/mL.

  • Perform a serial dilution to obtain a final working concentration of approximately 10 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

Expertise & Experience: The choice of solvent is critical. It must be volatile enough to not interfere with the analyte's peak and should not react with the analyte. Dichloromethane and ethyl acetate are excellent choices due to their volatility and inertness towards this compound.

GC-MS Instrumentation and Parameters

Objective: To achieve optimal chromatographic separation and subsequent mass spectrometric detection.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for aromatic compounds.
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA standard volume for high-resolution capillary columns.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program designed to elute the analyte in a reasonable time with good peak shape.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI)The standard, robust ionization technique for volatile organics.
Ionization Energy 70 eVThe industry standard for EI, ensuring reproducible fragmentation and allowing for library matching.
Source Temperature 230 °CAn optimal temperature to maintain ionization efficiency and prevent thermal degradation.
Quadrupole Temp. 150 °CEnsures consistent ion transmission.
Mass Scan Range m/z 40-300A range that encompasses the molecular ion and all significant fragment ions.

Trustworthiness: This self-validating system ensures that any deviation from the expected retention time or mass spectrum would immediately indicate a problem with the sample, injection, or instrument, prompting further investigation.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start This compound Sample dissolve Dissolve in Dichloromethane start->dissolve dilute Serial Dilution (10 µg/mL) dissolve->dilute inject 1 µL Injection (Split Mode) dilute->inject Transfer to Autosampler gc GC Separation (HP-5ms column) inject->gc ms EI Ionization (70 eV) & Mass Analysis gc->ms data Data Acquisition (m/z 40-300) ms->data

Caption: Workflow for the GC-MS analysis of this compound.

Data Interpretation: The Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak and a series of characteristic fragment ions that provide a structural fingerprint of the molecule.

Predicted Mass Spectrum
m/zProposed IonRelative Intensity
132 [M]⁺• (C₉H₈O)⁺• High (Base Peak)
117[M - CH₃]⁺Moderate to High
104[M - CO]⁺• or [M - C₂H₄]⁺•Low
102[M - CH₂O]⁺•Moderate
91[C₇H₇]⁺Moderate
77[C₆H₅]⁺Low to Moderate
51[C₄H₃]⁺Low

Expertise & Experience: The stability of the aromatic ring generally leads to an abundant molecular ion in the EI spectra of such compounds. This is a key diagnostic feature.

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 132) is driven by the stability of the resulting ions and neutral losses.

  • Formation of the Molecular Ion (m/z 132): The initial event is the removal of an electron from the molecule by the 70 eV electron beam, forming the molecular ion radical cation, [C₉H₈O]⁺•.

  • Loss of a Methyl Radical (m/z 117): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group. This results in a stable, even-electron cation at m/z 117. The ortho position of the ethynyl group may influence the stability of this ion.

  • Loss of Formaldehyde (m/z 102): Anisoles are known to undergo rearrangement and eliminate a neutral molecule of formaldehyde (CH₂O).[2] This pathway leads to the formation of an ion at m/z 102.

  • Formation of the Tropylium Ion (m/z 91): The ion at m/z 117 can subsequently lose a molecule of carbon monoxide (CO) to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.

  • Formation of the Phenyl Cation (m/z 77): The molecular ion can also lose the ethynyl and methoxy groups in a concerted or stepwise manner to yield the phenyl cation ([C₆H₅]⁺) at m/z 77.

  • Further Fragmentation (m/z 51): The phenyl cation can further fragment by losing a molecule of acetylene (C₂H₂) to produce an ion at m/z 51, corresponding to [C₄H₃]⁺.[3]

Fragmentation Pathway Diagram

Fragmentation_Pathway cluster_frags M [C₉H₈O]⁺• m/z = 132 (Molecular Ion) F117 [C₈H₅O]⁺ m/z = 117 M->F117 - •CH₃ F102 [C₈H₆]⁺• m/z = 102 M->F102 - CH₂O F77 [C₆H₅]⁺ m/z = 77 M->F77 - C₂H + OCH₃ F91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) F117->F91 - CO F51 [C₄H₃]⁺ m/z = 51 F77->F51 - C₂H₂

Caption: Proposed EI fragmentation pathway of this compound.

Conclusion

The mass spectrometry analysis of this compound by GC-MS with electron ionization provides a wealth of structural information. The characteristic molecular ion at m/z 132 and the predictable fragmentation pattern, including the loss of a methyl radical to form the ion at m/z 117 and the subsequent loss of carbon monoxide to yield the tropylium ion at m/z 91, serve as a reliable fingerprint for its identification. The detailed protocol and data interpretation guide presented here offer a robust framework for the accurate and confident analysis of this important synthetic intermediate. This comprehensive approach, grounded in established scientific principles, empowers researchers to effectively characterize this compound in various applications, from quality control to novel compound discovery.

References

Introduction: The Strategic Importance of 2-Ethynylanisole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Ethynylanisole

For Researchers, Scientists, and Drug Development Professionals

2-Ethynylanisole, also known as 1-ethynyl-2-methoxybenzene, is a versatile aromatic alkyne that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its structure, featuring a terminal alkyne and a methoxy-substituted phenyl ring, provides a unique combination of reactivity and structural control. The terminal alkyne is a gateway to a vast array of chemical transformations, most notably carbon-carbon bond-forming reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").[1][2] The methoxy group, an ortho-para directing electron-donating group, influences the electronic properties of the aromatic ring and can participate in key binding interactions within biological targets. This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-ethynylanisole, details its synthesis and reactivity, and explores its applications as a strategic component in the development of complex molecules and pharmaceutical agents.

Section 1: Compound Identification and Core Properties

Accurate identification is paramount in research and development. 2-Ethynylanisole is uniquely defined by the following identifiers and fundamental properties.

PropertyValueReference(s)
Chemical Name 2-Ethynylanisole[3]
Synonym(s) This compound[4]
CAS Number 767-91-9[4]
Molecular Formula C₉H₈O[5]
Molecular Weight 132.16 g/mol [4]
Chemical Structure
SMILES: COc1ccccc1C#C
InChI: 1S/C9H8O/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3

Section 2: Physicochemical Characteristics

The physical state and solubility of 2-ethynylanisole dictate its handling, storage, and reaction conditions. As a substituted aromatic compound, it exhibits solubility in a wide range of common organic solvents, a critical attribute for its use in synthesis.

Physical PropertyValueReference(s)
Appearance Liquid
Boiling Point 197 °C (lit.)[4]
Density 1.022 g/mL at 25 °C (lit.)[4]
Refractive Index (n₂₀/D) 1.5720 (lit.)[4]
Solubility Insoluble in water; Soluble in chloroform, acetone, methanol.[6]

These properties are consistent with a small, relatively nonpolar aromatic molecule. The lack of significant hydrogen bonding capability contributes to its insolubility in water, while its organic nature ensures miscibility with common nonpolar and polar aprotic solvents.

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 2-ethynylanisole. The following sections describe the expected spectral characteristics based on its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of 2-ethynylanisole is distinguished by several characteristic absorption bands that confirm its key functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Terminal Alkyne ≡C-H Stretch~3300Strong, Sharp
C≡C Stretch~2100Weak to Medium, Sharp
Aromatic Ring =C-H Stretch3100 - 3000Medium
C=C Stretch1600 - 1450 (multiple bands)Medium
Anisole Moiety C-O-C Stretch~1250 (asymmetric)Strong
Alkyl C-H C-H Stretch (in -OCH₃)2950 - 2850Medium

The presence of a sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne proton, while the weaker C≡C stretch at ~2100 cm⁻¹ confirms the triple bond.[7] Strong absorption near 1250 cm⁻¹ is characteristic of the aryl ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen environments within the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the acetylenic, aromatic, and methoxy protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Acetylenic H (≡C-H)~3.3 - 3.5Singlet (s)1H
Methoxy H's (-OCH₃)~3.9Singlet (s)3H
Aromatic H's~6.9 - 7.5Multiplets (m)4H

The acetylenic proton appears as a sharp singlet. The four aromatic protons will appear as a complex series of multiplets due to ortho, meta, and para coupling. The methoxy protons will be a distinct singlet in the typical methoxy region.[8]

¹³C NMR: The carbon NMR spectrum provides complementary information, identifying each unique carbon atom.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Methoxy Carbon (-OCH₃)55 - 60
Acetylenic Carbons (-C≡C-)75 - 85
Aromatic Carbons110 - 160

The spectrum will display nine distinct signals: one for the methoxy carbon, two for the inequivalent acetylenic carbons, and six for the aromatic carbons (one ipso-carbon attached to the alkyne, one ipso-carbon attached to the methoxy group, and four C-H carbons).[9][10]

Mass Spectrometry (MS)

In mass spectrometry, 2-ethynylanisole will exhibit a clear molecular ion peak corresponding to its molecular weight.

  • Molecular Ion (M⁺): m/z = 132.0575

  • Key Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (·CH₃) from the methoxy group to give a fragment at m/z = 117, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 89. This pattern is characteristic of anisole derivatives.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-ethynylanisole is rooted in the reactivity of its terminal alkyne. This functional group is a versatile handle for constructing more complex molecular architectures.

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is one of the most powerful methods for forming C(sp)-C(sp²) bonds. 2-Ethynylanisole readily couples with aryl or vinyl halides to produce disubstituted alkynes, which are common scaffolds in organic materials and pharmaceuticals.[11][12][13]

  • Click Chemistry: The terminal alkyne is a key partner in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[1] This reaction's high efficiency and bioorthogonality make it invaluable for bioconjugation, drug delivery, and materials science.

  • Deprotonation and Nucleophilic Attack: The acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., n-BuLi, NaH) to form a potent acetylide nucleophile. This anion can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to extend the carbon chain.

The ortho-methoxy group can exert steric and electronic effects, potentially influencing reaction rates and regioselectivity. It can also serve as a coordinating group for metal catalysts in certain transformations, directing reactivity.

Section 5: Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following sections outline the synthesis of 2-ethynylanisole and a representative application.

Synthesis of 2-Ethynylanisole via Sonogashira Coupling

A common and reliable method for preparing 2-ethynylanisole involves a two-step sequence starting from the commercially available 2-iodoanisole. The process first introduces a protected alkyne, which is subsequently deprotected to yield the terminal alkyne.

Step 1: Coupling of 2-Iodoanisole with Trimethylsilylacetylene

  • Rationale: The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. The Sonogashira reaction is employed to couple the protected alkyne to the aromatic ring.

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2-iodoanisole, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

    • Dissolve the solids in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or toluene.

    • Add trimethylsilylacetylene dropwise to the stirred mixture at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product, 2-((trimethylsilyl)ethynyl)anisole, by column chromatography.

Step 2: Deprotection to Yield 2-Ethynylanisole

  • Rationale: The silicon-carbon bond of the TMS group is labile under basic or fluoride-mediated conditions.

  • Procedure:

    • Dissolve the purified 2-((trimethylsilyl)ethynyl)anisole in a solvent such as methanol or THF.

    • Add a deprotecting agent. A mild base like potassium carbonate (K₂CO₃) in methanol is highly effective. Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure, add water, and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers, dry, and concentrate to yield 2-ethynylanisole, which can be further purified by distillation if necessary.

SynthesisWorkflow start 2-Iodoanisole step1 Sonogashira Coupling start->step1 reagent1 Trimethylsilylacetylene (TMS-Acetylene) reagent1->step1 intermediate 2-((Trimethylsilyl)ethynyl)anisole (TMS-Protected Intermediate) step1->intermediate Pd/Cu cat. Amine Base step2 TMS Group Removal intermediate->step2 reagent2 K₂CO₃ / MeOH (Deprotection) reagent2->step2 product 2-Ethynylanisole step2->product

Caption: Synthetic workflow for 2-ethynylanisole from 2-iodoanisole.

Section 6: Relevance in Medicinal Chemistry and Drug Development

The terminal alkyne is a privileged functional group in modern medicinal chemistry, and 2-ethynylanisole is an excellent starting point for incorporating this moiety into drug candidates.[1]

  • Bioisosterism and Scaffolding: The linear, rigid nature of the alkyne makes it an effective bioisostere for other functional groups, such as phenyl rings or nitriles.[2] It can act as a nonpolar linker to orient pharmacophoric elements in a favorable geometry for binding to a receptor pocket.

  • Metabolic Stability: The introduction of an alkyne can block a potential site of metabolic oxidation. For example, replacing an oxidizable alkyl group with an alkyne can significantly improve a compound's pharmacokinetic profile.

  • Enzyme Inhibition: Alkynes can serve as "warheads" for the irreversible inhibition of enzymes, particularly those containing a cysteine residue in the active site. They are also found in numerous potent marketed drugs, including the antifungal agent terbinafine and the antiretroviral efavirenz.[14]

  • Targeted Drug Delivery: As a component for click chemistry, 2-ethynylanisole-derived structures can be attached to targeting vectors like antibodies or peptides to create highly specific therapeutic agents.[1]

The anisole portion of the molecule is also significant, as the methoxy group can form crucial hydrogen bonds with protein active sites and its metabolic fate (O-demethylation) can be a key step in drug activation or clearance.

Section 7: Safety and Handling

Proper safety protocols are mandatory when working with 2-ethynylanisole.

  • Hazard Class: Combustible Liquid.

  • Flash Point: 91.1 °C (196.0 °F) - closed cup.

  • Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat. For operations where aerosols may be generated, a respirator may be required.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

An In-Depth Technical Guide to 1-Ethynyl-2-methoxybenzene: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

1-Ethynyl-2-methoxybenzene, also known as 2-ethynylanisole, is an aromatic terminal alkyne that has emerged as a pivotal building block in synthetic organic chemistry.[1][2][3] Its unique structural arrangement, featuring a nucleophilic ethynyl group positioned ortho to a methoxy substituent, imparts distinct reactivity and conformational properties. This guide provides an in-depth exploration of this compound, tracing its synthetic evolution from classical elimination reactions to modern palladium-catalyzed cross-coupling methodologies. We will dissect the mechanistic underpinnings of these transformations, provide validated experimental protocols, and discuss its application in the synthesis of complex molecular architectures relevant to the pharmaceutical industry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. The data below serves as a reference for the identification and quality control of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₈O[3]
Molecular Weight 132.16 g/mol [3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 197 °C (lit.)[3][4]
Density 1.022 g/mL at 25 °C (lit.)[3][4]
Refractive Index (n20/D) 1.5720 (lit.)[3][4]
¹³C NMR (CDCl₃) δ (ppm): 160.2, 133.9, 130.1, 120.8, 111.9, 110.6, 83.1, 79.9, 55.8[1]
¹H NMR (CDCl₃, Inferred) δ (ppm): ~7.5 (dd, 1H), ~7.3 (td, 1H), ~6.9 (m, 2H), 3.9 (s, 3H), 3.3 (s, 1H)N/A

Note on ¹H NMR: While a directly citable primary source for the complete ¹H NMR spectrum was not identified, the inferred chemical shifts are based on established principles of proton nuclear magnetic resonance spectroscopy and data from analogous structures.[5][6][7]

Part 1: The Evolution of Synthesis

The methodologies for synthesizing this compound have evolved significantly, reflecting broader trends in synthetic organic chemistry. Early methods relied on robust, often harsh, elimination reactions, while contemporary approaches leverage the efficiency and functional group tolerance of transition metal catalysis.

Historical Perspective: The Dehydrohalogenation Route

Prior to the advent of modern cross-coupling reactions, the synthesis of terminal alkynes was dominated by dehydrohalogenation of vicinal or geminal dihalides.[8][9][10][11] This classical approach, while effective, typically requires stoichiometric quantities of a very strong base and can suffer from harsh reaction conditions.

The synthesis of this compound via this pathway commences with a readily available precursor, 2-methoxystyrene (also known as 2-vinylanisole).[12][13][14] The process involves two key transformations:

  • Halogenation of the Alkene: 2-methoxystyrene is treated with a halogen, typically bromine (Br₂), in an inert solvent. This proceeds via an electrophilic addition mechanism to yield the vicinal dibromide, 1-(1,2-dibromoethyl)-2-methoxybenzene.

  • Double Dehydrohalogenation: The resulting dibromide is subjected to a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH) at elevated temperatures.[15] The base abstracts two equivalents of hydrogen bromide (HBr) in a stepwise E2 elimination process to form the alkyne.[9][10]

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium amide is critical to favor the E2 elimination pathway over competing substitution reactions. The use of high temperatures is necessary to overcome the activation energy for the second elimination step, which forms the alkyne from a vinyl halide intermediate and is generally more difficult than the first.

G cluster_0 Historical Dehydrohalogenation Workflow A 2-Methoxystyrene B 1-(1,2-Dibromoethyl)-2-methoxybenzene A->B Step 1: Bromination (Br₂, CCl₄) C This compound B->C Step 2: Double Elimination (e.g., NaNH₂, heat)

Caption: Historical synthesis via bromination and double dehydrohalogenation.
Modern Method: Palladium-Catalyzed Sonogashira Coupling

The discovery of the Sonogashira coupling in 1975 revolutionized alkyne synthesis.[4] This powerful palladium- and copper-co-catalyzed cross-coupling reaction allows for the direct formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide under significantly milder conditions than classical methods.[4]

The preferred modern synthesis of this compound utilizes this reaction, typically starting from 2-iodoanisole and a protected or direct source of acetylene.[4]

Authoritative Grounding - The Catalytic Cycle: The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (2-iodoanisole). Simultaneously, in the copper cycle, the terminal alkyne is deprotonated by the amine base and forms a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)L₂(C≡C-H) reductive_elimination->pd0 Regeneration product Ar-C≡C-H (Product) reductive_elimination->product aryl_halide 2-Iodoanisole (Ar-I) aryl_halide->oxidative_addition cu_acetylide Cu-C≡C-H cu_acetylide->transmetalation

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The palladium facilitates the oxidative addition and reductive elimination steps, while copper(I) is crucial for activating the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

  • Acetylene Source: While acetylene gas can be used, it is often more practical and safer to use a protected acetylene equivalent like trimethylsilylacetylene (TMSA). The TMS group is easily removed in a subsequent deprotection step (e.g., with K₂CO₃ in methanol) to reveal the terminal alkyne. This two-step, one-pot procedure is highly reliable.[4]

Part 2: Experimental Protocols

The following protocols are presented as self-validating systems, including reaction setup, purification, and characterization checkpoints.

Protocol 2.1: Modern Synthesis via Sonogashira Coupling (Two-Step, One-Pot)

This procedure describes the coupling of 2-iodoanisole with trimethylsilylacetylene, followed by in-situ deprotection.

Materials & Reagents:

  • 2-Iodoanisole

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoanisole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous TEA. Stir the mixture for 10 minutes at room temperature until the catalysts dissolve.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-iodoanisole starting material is consumed (typically 2-4 hours).

  • Deprotection: Once the coupling is complete, add Methanol (MeOH) to the flask, followed by powdered potassium carbonate (K₂CO₃, 3.0 eq).

  • Deprotection Monitoring: Stir the mixture vigorously at room temperature. Monitor the conversion of the TMS-protected intermediate to the final product by TLC (typically 1-2 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification (Liquid-Liquid): Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification (Chromatography): Filter the solution and concentrate the solvent under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS, comparing the data with the reference values in the characterization table.

Part 3: Application in Drug Discovery & Development

The structural motif of this compound is a precursor to a variety of heterocyclic systems that are privileged in medicinal chemistry. The alkyne functionality serves as a versatile handle for constructing more complex molecules, particularly indole scaffolds.

Gateway to Indole Synthesis

Indoles are among the most ubiquitous heterocyclic structures found in pharmaceuticals. The reaction of an ortho-alkynyl aniline derivative, which can be readily prepared from a precursor like this compound via nitration and subsequent reduction, is a powerful strategy for indole synthesis.

A key application of this chemistry is in the synthesis of complex molecules like Panobinostat (Farydak®) , a pan-deacetylase inhibitor approved for treating multiple myeloma.[16][17][18] While the exact commercial synthesis may vary, the core 2-methyl-1H-indol-5-yl structure of Panobinostat is an ideal illustration of the synthetic utility of ortho-substituted aniline precursors that can be derived from ortho-alkynyl anisoles. The alkyne can be elaborated and cyclized to form the indole ring, demonstrating the strategic value of this compound as a starting point for accessing high-value pharmaceutical intermediates.[17]

A This compound B Ortho-Alkynyl Aniline Intermediate A->B Nitration, Reduction C Indole Scaffold B->C Cyclization (e.g., metal-catalyzed) D Complex Pharmaceutical (e.g., Panobinostat Core) C->D Further Functionalization

Caption: Synthetic relationship from this compound to pharmaceutical scaffolds.

The acetylene group is a privileged structural feature in drug discovery, serving not only as a rigid linker but also as a reactive handle for "click chemistry" or further transformations.[16] The presence of the ortho-methoxy group can influence the electronic properties and conformation of the molecule, providing chemists with a tool to fine-tune steric and electronic parameters in drug candidates.

Conclusion

This compound is a compound of significant synthetic value, bridging historical preparative methods with the precision of modern catalytic chemistry. Its efficient synthesis via the Sonogashira coupling has made it a readily accessible building block for academic and industrial researchers. As demonstrated by its role as a precursor to the indole nucleus found in drugs like Panobinostat, its strategic importance in medicinal chemistry and drug development is well-established. This guide has provided the fundamental knowledge—from synthesis and causality to practical application—required for its effective utilization in the laboratory.

References

An In-depth Technical Guide to the Solubility of 2-Methoxyphenylacetylene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methoxyphenylacetylene (also known as 2-ethynylanisole). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a framework for understanding and predicting its behavior in various organic solvents based on fundamental chemical principles. It offers a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their own laboratory settings. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of solvent selection and solubility for applications involving 2-methoxyphenylacetylene.

Introduction to 2-Methoxyphenylacetylene

2-Methoxyphenylacetylene is an aromatic alkyne of significant interest in organic synthesis. It serves as a versatile building block for the construction of more complex molecules, finding utility as a reagent and intermediate.[1] Its structure, featuring a phenyl ring, a methoxy group, and an acetylene moiety, imparts a unique combination of polarity and reactivity.

Understanding the solubility of 2-methoxyphenylacetylene is paramount for its effective use in various applications, including:

  • Reaction Medium Selection: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics.

  • Purification Processes: Techniques such as crystallization and chromatography are highly dependent on differential solubility.[2]

  • Formulation and Drug Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a critical parameter.

  • Analytical Chemistry: The choice of solvent is essential for techniques like HPLC, GC, and NMR spectroscopy.

This guide will delve into the theoretical underpinnings of its solubility, provide qualitative predictions, and offer a robust experimental method for its quantitative determination.

Physicochemical Properties and Theoretical Solubility Principles

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[2][3] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key properties of 2-methoxyphenylacetylene that dictate its solubility are:

  • Molecular Structure: The molecule possesses both nonpolar (the benzene ring) and polar (the methoxy group and the π-system of the alkyne) regions.

  • Polarity: The presence of the oxygen atom in the methoxy group and the electron-rich alkyne creates a moderate dipole moment.

  • Hydrogen Bonding: 2-Methoxyphenylacetylene has a hydrogen bond acceptor (the oxygen of the methoxy group) but no donor.[4] This will influence its interaction with protic solvents.

  • Van der Waals Forces: The aromatic ring allows for significant London dispersion forces.

Molecular Structure of 2-Methoxyphenylacetylene

The structure of 2-methoxyphenylacetylene is key to understanding its solubility.

Caption: Molecular structure of 2-methoxyphenylacetylene.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the qualitative solubility of 2-methoxyphenylacetylene in a range of common organic solvents. The compound is generally soluble in many organic solvents but insoluble in water.[1]

SolventPolarity IndexSolvent TypePredicted SolubilityRationale
Water1.000Polar ProticInsoluble/Very Slightly SolubleThe large nonpolar benzene ring dominates over the polar methoxy group, making it hydrophobic. A calculated solubility is 0.2 g/L.[5]
Methanol0.762Polar ProticSolubleThe polarity is a good match, and methanol can interact with the methoxy group. Isomers are soluble in methanol.[6]
Ethanol0.654Polar ProticSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond with the methoxy group should lead to good solubility.[1]
Acetone0.355Polar AproticSolubleAcetone is a polar aprotic solvent that can effectively solvate the polar parts of the molecule.[1][6]
Dichloromethane0.309Polar AproticSolubleA good solvent for many organic compounds with moderate polarity. Isomers are soluble in dichloromethane.[6]
Tetrahydrofuran (THF)0.207Polar AproticSolubleThe ether linkage in THF is compatible with the methoxy group, and its overall polarity is suitable.
Toluene0.099Nonpolar AromaticSolubleThe aromatic ring of toluene will have favorable π-π stacking interactions with the phenyl ring of 2-methoxyphenylacetylene.
Hexane0.009Nonpolar AliphaticModerately SolubleThe nonpolar nature of hexane will interact well with the benzene ring, but less so with the polar methoxy group.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[3]

Experimental Workflow

G start Start prep Prepare Solvent & Solute start->prep add_excess Add excess 2-methoxyphenylacetylene to a known volume of solvent prep->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) add_excess->equilibrate phase_sep Allow phases to separate (centrifugation or settling) equilibrate->phase_sep sample Withdraw an aliquot of the supernatant (saturated solution) phase_sep->sample filter Filter the aliquot (e.g., 0.22 µm syringe filter) sample->filter dilute Dilute the filtered sample with a known volume of solvent filter->dilute analyze Analyze concentration (UV-Vis, HPLC, or NMR) dilute->analyze calculate Calculate solubility (e.g., in g/L or mol/L) analyze->calculate end End calculate->end

Caption: Isothermal shake-flask method workflow.

Detailed Protocol

Objective: To determine the equilibrium solubility of 2-methoxyphenylacetylene in a given organic solvent at a specified temperature.

Materials:

  • 2-Methoxyphenylacetylene (high purity)

  • Selected organic solvent (HPLC grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Analytical instrument (UV-Vis Spectrophotometer, HPLC, or NMR)

Procedure:

  • Preparation:

    • Set the temperature of the orbital shaker to the desired value (e.g., 25 °C).

    • Accurately pipette a known volume of the solvent (e.g., 5.00 mL) into a series of vials.

  • Addition of Solute:

    • Add an excess amount of 2-methoxyphenylacetylene to each vial. The presence of undissolved solid after equilibration is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in the temperature-controlled shaker.

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3]

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • For fine suspensions, centrifugation can be used to achieve clear separation.

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any remaining solid particles.

  • Dilution and Analysis:

    • Accurately weigh the filtered sample.

    • Prepare a series of dilutions of the saturated solution with the same solvent.

    • Analyze the diluted samples using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by creating a standard curve, or HPLC with a suitable detector).

  • Calculation:

    • Using the concentration determined from the analysis and the dilution factor, calculate the original concentration in the saturated solution.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Self-Validation and Trustworthiness:

  • Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 36, and 48 hours) to ensure that the measured concentration does not change over time, confirming that equilibrium has been reached.

  • Multiple Replicates: Prepare at least three replicate samples to ensure the reproducibility of the results and to calculate standard deviation.

  • Analytical Method Validation: The chosen analytical method should be validated for linearity, accuracy, and precision.

Solvent Selection for Practical Applications

The choice of a solvent extends beyond mere solubility and depends on the specific application.

G start Solvent Selection Task is_reaction Is it for a chemical reaction? start->is_reaction is_purification Is it for purification? is_reaction->is_purification No dissolve_reactants Must dissolve all reactants is_reaction->dissolve_reactants Yes is_analysis Is it for analysis? is_purification->is_analysis No high_sol_hot High solubility at high temperature is_purification->high_sol_hot Yes dissolve_analyte Must dissolve the analyte is_analysis->dissolve_analyte Yes inert Should be inert to reactants and products dissolve_reactants->inert boiling_point Appropriate boiling point for reaction temperature inert->boiling_point workup Ease of removal during workup boiling_point->workup low_sol_cold Low solubility at low temperature (for crystallization) high_sol_hot->low_sol_cold chromatography Appropriate polarity for chromatography low_sol_cold->chromatography no_interference No interference with analytical signal dissolve_analyte->no_interference compatible Compatible with instrument (e.g., HPLC, NMR) no_interference->compatible

Caption: Decision tree for solvent selection.

  • For Chemical Reactions: A solvent must dissolve all reactants and reagents but should not participate in or interfere with the reaction.[7][8] For reactions involving 2-methoxyphenylacetylene, polar aprotic solvents like THF or DMF are often good choices.

  • For Crystallization: An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling.

  • For Chromatography: The solvent system (mobile phase) is chosen to achieve differential partitioning of the compound and impurities on the stationary phase, enabling separation. A solvent in which the compound is soluble is the starting point.

Safety Considerations

2-Methoxyphenylacetylene may be irritating to the eyes and skin.[1] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][9] Always consult the Safety Data Sheet (SDS) before use.[9][10]

References

Introduction: The Significance of 2-Ethynylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Ethynylanisole

This guide provides a comprehensive, technically-grounded framework for conducting quantum chemical calculations on 2-ethynylanisole. It is designed for researchers, computational chemists, and drug development professionals who require a robust understanding of the molecule's electronic structure and physicochemical properties. We will move beyond a simple recitation of steps to explore the underlying rationale for methodological choices, ensuring a self-validating and scientifically rigorous workflow.

2-Ethynylanisole (1-ethynyl-2-methoxybenzene) is an aromatic acetylene derivative with the chemical formula C₉H₈O.[1] Its structure, featuring a methoxy group and an ethynyl group ortho to each other on a benzene ring, makes it a valuable building block in organic synthesis. These functional groups offer multiple sites for chemical modification, rendering the molecule a key intermediate in the synthesis of more complex structures, including π-conjugated polymers and heterocyclic compounds like 7-azaindoles.

Understanding the electronic properties, reactivity, and spectral characteristics of 2-ethynylanisole at a quantum-mechanical level is crucial for predicting its behavior in chemical reactions and for the rational design of new materials and pharmaceutical agents. Computational chemistry serves as an indispensable tool in this endeavor, providing insights that are often difficult or impossible to obtain through experimental means alone.[2] This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to elucidate the molecular properties of 2-ethynylanisole.

Theoretical Foundation: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. Our approach is grounded in established practices that balance computational cost with high accuracy for organic molecules.

2.1. The Choice of Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers the most favorable balance of accuracy and computational efficiency. Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy based on the electron density, a more manageable property than the full many-electron wavefunction.

Justification: We specifically select the B3LYP functional . B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of conjugated systems like the benzene ring in 2-ethynylanisole. It has a long track record of providing reliable geometric, vibrational, and electronic property predictions for a wide range of organic compounds.[3][4]

2.2. The Basis Set: A Foundation for Accuracy

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation.

Justification: We will employ the 6-311++G(d,p) Pople-style basis set .[4] Let's break down this choice:

  • 6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital. This provides significant flexibility for accurately representing the electron distribution, which is essential for describing chemical bonding.

  • ++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing anions and systems with lone pairs or delocalized electrons, such as the oxygen atom and the π-system of 2-ethynylanisole.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard shapes, a physical reality of chemical bonding that is critical for accurately calculating bond angles and energies.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust, widely validated level of theory for the investigations described herein.[4]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the comprehensive computational analysis of 2-ethynylanisole using a standard quantum chemistry software package like Gaussian.

G cluster_input 1. Input Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Data Analysis & Interpretation Build Build Initial 3D Structure (e.g., GaussView, Avogadro) Opt Geometry Optimization (Find Energy Minimum) Build->Opt Submit Calculation (B3LYP/6-311++G(d,p)) Freq Frequency Analysis (Confirm Minimum & Get Spectra) Opt->Freq Use Optimized Geometry Geom Analyze Optimized Geometry (Bond Lengths, Angles) Freq->Geom Output File Vib Analyze Vibrational Modes (Compare to IR/Raman) Freq->Vib Output File Elec Calculate Electronic Properties (HOMO, LUMO, MEP) Freq->Elec Output File

References

Methodological & Application

Copper-free Sonogashira protocol for 2-ethynylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Efficient Copper-Free Sonogashira Protocol for the Cross-Coupling of 2-Ethynylanisole

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] While traditionally reliant on a dual palladium-copper catalytic system, concerns over copper-induced alkyne homocoupling (Glaser coupling), catalyst deactivation, and the toxicity of copper residuals have driven the development of copper-free alternatives.[3][4][5] This guide provides a comprehensive, field-proven protocol for the copper-free Sonogashira coupling of 2-ethynylanisole with aryl halides. We will delve into the mechanistic underpinnings of the copper-free pathway, offer a detailed step-by-step experimental procedure, provide a troubleshooting guide for common issues, and present a logical workflow to ensure reproducible and high-yielding results for researchers, chemists, and drug development professionals.

The Rationale and Mechanism of Copper-Free Sonogashira Coupling

The primary advantage of omitting the copper co-catalyst is the suppression of the undesirable Glaser-type oxidative homocoupling of the terminal alkyne, which can significantly reduce the yield of the desired cross-coupled product.[4][5] Furthermore, this modification simplifies the purification process and enhances the protocol's applicability in pharmaceutical synthesis where heavy metal contamination is strictly regulated.

The mechanism of the copper-free Sonogashira reaction, while still a subject of detailed study, is generally understood to proceed through a palladium-centered catalytic cycle. Recent evidence also points towards a tandem Pd/Pd cycle linked by transmetalation, where a Pd(II) species assumes the role traditionally played by Cu(I).[6] The consensus pathway involves the following key steps[7][8]:

  • Reductive Activation: The palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is reduced in situ to the active palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.

  • Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the absence of copper, a base (typically an amine or an inorganic base like a carbonate) facilitates the deprotonation of the alkyne, forming a palladium-acetylide complex.[3][8]

  • Reductive Elimination: The aryl and alkynyl ligands on the palladium center undergo reductive elimination, forming the final C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Copper_Free_Sonogashira_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Lu2082 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Lu2082Pd(II)(Ar)(X) OxAdd->PdII_ArX Deprot Alkyne Coordination & Deprotonation PdII_ArX->Deprot R'-Cu2261C-H, Base PdII_Acetylide Lu2082Pd(II)(Ar)(Cu2261CR') Deprot->PdII_Acetylide RedElim Reductive Elimination PdII_Acetylide->RedElim RedElim->Pd0 Ar-Cu2261C-R' Product_out Coupled Product RedElim->Product_out ArX_in Aryl Halide (Ar-X) ArX_in->OxAdd Alkyne_in 2-Ethynylanisole (R'-Cu2261C-H) Alkyne_in->Deprot

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Application Protocol: Synthesis of 1-methoxy-2-((4-nitrophenyl)ethynyl)benzene

This protocol details the coupling of 2-ethynylanisole with 1-iodo-4-nitrobenzene. The choice of catalyst system, featuring an aminophosphine ligand, is designed to enhance catalytic activity and stability, allowing the reaction to proceed under mild conditions without copper or an amine solvent.[9]

Reaction Scheme:

(A proper chemical drawing tool would generate the image of 2-ethynylanisole reacting with 1-iodo-4-nitrobenzene to form 1-methoxy-2-((4-nitrophenyl)ethynyl)benzene)

Materials and Equipment
CategoryItemPurpose
Aryl Halide 1-Iodo-4-nitrobenzeneElectrophile
Alkyne 2-EthynylanisoleNucleophile
Pd Precatalyst Palladium(II) Acetate (Pd(OAc)₂)Source of active Pd(0) catalyst
Ligand Di-tert-butyl(phenyl)phosphine or a suitable aminophosphine ligand[9]Stabilizes Pd(0) and facilitates the reaction
Base Cesium Carbonate (Cs₂CO₃)Deprotonates the alkyne
Solvent 1,4-Dioxane (anhydrous)Reaction medium
Glassware Schlenk flask or oven-dried round-bottom flask with septumReaction vessel for maintaining inert atmosphere
Atmosphere High-purity Argon or Nitrogen gasPrevents catalyst oxidation and side reactions
Consumables Syringes, needles, magnetic stir bar, TLC plates (silica gel)Reagent transfer and reaction monitoring
Purification Silica gel for column chromatography, Hexane, Ethyl AcetateProduct isolation
Detailed Experimental Procedure

Note: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried before use.

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (1.0 mmol, 249 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg).

  • Inert Atmosphere Purge: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent catalyst oxidation.[5]

  • Solvent and Alkyne Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation. Following this, add 2-ethynylanisole (1.2 mmol, 158 mg, 1.2 equiv.) via syringe.

  • Reaction Execution: Place the sealed flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture with a syringe and diluting it with dichloromethane. Use a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 4-12 hours, indicated by the disappearance of the limiting starting material (1-iodo-4-nitrobenzene).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter it through a pad of Celite to remove the inorganic base and palladium residues. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to obtain the pure 1-methoxy-2-((4-nitrophenyl)ethynyl)benzene.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow and Logic

Workflow start Start: Assemble Reagents prep Prepare Reaction Vessel (Add solids, purge with Ar/Nu2082) start->prep add_liquids Add Anhydrous Solvent & 2-Ethynylanisole prep->add_liquids react Heat Reaction Mixture (80 °C) & Stir add_liquids->react monitor Monitor Progress via TLC react->monitor monitor->react Incomplete workup Reaction Quench & Work-up (Filter, Extract, Dry) monitor->workup Complete purify Purify via Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: Step-by-step workflow for copper-free Sonogashira coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[5]2. Insufficiently anhydrous solvent or reagents.3. Ineffective base.1. Ensure the reaction setup is strictly anaerobic; thoroughly degas solvents and purge the flask with inert gas.[5]2. Use freshly distilled or commercially available anhydrous solvents.3. Switch to a stronger base like K₃PO₄ or an alternative solvent like DMSO.[10][11]
Recovery of Starting Material 1. Reaction temperature is too low.2. Low catalyst loading or catalyst decomposition.3. Poorly reactive aryl halide (e.g., chlorides).1. Increase the reaction temperature in 10 °C increments.2. Increase catalyst and ligand loading to 3-5 mol%.3. For aryl chlorides, a more electron-rich and bulky ligand (e.g., an N-heterocyclic carbene or a Buchwald-type ligand) may be required.[8]
Formation of Alkyne Homocoupling Product (Diyne) Although minimized in copper-free systems, trace oxygen can still promote this side reaction.1. Improve the degassing procedure (e.g., use three freeze-pump-thaw cycles).[5]2. Ensure high-purity reagents and inert gas.
Dehalogenation of Aryl Halide Reaction conditions are too harsh, or the base is too strong/nucleophilic.1. Lower the reaction temperature.2. Use a non-nucleophilic inorganic base like Cs₂CO₃ or K₂CO₃ instead of an amine base.[9]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition, often promoted by impurities or inappropriate ligand choice.1. Ensure all reagents are pure.2. Use a more robust ligand that provides better stabilization to the Pd(0) center. Consider bulky electron-rich phosphines or NHC ligands.[8]

Conclusion

This application note provides a reliable and robust protocol for the copper-free Sonogashira coupling of 2-ethynylanisole. By eliminating the copper co-catalyst, this method circumvents common side reactions and simplifies product purification, making it an attractive and "greener" alternative for synthesizing disubstituted alkynes. The success of this protocol hinges on maintaining strict anaerobic and anhydrous conditions, and the provided troubleshooting guide offers practical solutions to common experimental challenges. This methodology is broadly applicable and can be adapted for a wide range of aryl halides and terminal alkynes in academic and industrial research settings.

References

Application Note: Synthesis of 1,2,3-Triazoles Using 2-Methoxyphenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique physicochemical properties, metabolic stability, and ability to engage in biological interactions.[1][2][3] The advent of catalyzed azide-alkyne cycloaddition reactions has revolutionized access to this privileged heterocycle. This application note provides a detailed guide to the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles utilizing 2-methoxyphenylacetylene as a key building block. We present two distinct, regiocomplementary protocols based on copper(I) and ruthenium(II) catalysis, explaining the mechanistic rationale behind each approach and offering practical guidance for execution, purification, and characterization.

Introduction: The Significance of the 1,2,3-Triazole Moiety

Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms.[3][4] The 1,2,3-triazole isomer, in particular, has garnered immense interest due to its exceptional stability under various chemical conditions, including oxidation, reduction, and acid/base hydrolysis.[1] This robustness, combined with a significant dipole moment and capacity for hydrogen bonding, makes the 1,2,3-triazole an excellent bioisostere for amide bonds, enhancing the pharmacokinetic profiles of potential drug candidates.[1][2] Consequently, this moiety is found in numerous approved drugs, including the antibacterial agent Tazobactam and the anti-HIV agent TSAO.[5] Applications extend beyond pharmaceuticals into materials science, where triazoles are used in the synthesis of polymers, dendrimers, and corrosion inhibitors.[6][7]

The primary route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[8][9][10] While the thermal reaction is effective, it often requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers, complicating purification and reducing the yield of the desired product.[11][12] The development of metal-catalyzed variants has largely overcome these limitations.

Mechanistic Overview: Regiocontrol in Triazole Synthesis

The choice of metal catalyst is the critical determinant for the regiochemical outcome of the azide-alkyne cycloaddition. This guide focuses on the two most powerful and predictable catalytic systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the quintessential "click chemistry" transformation, provides exclusive access to 1,4-disubstituted 1,2,3-triazoles .[12][13][14] Unlike the concerted thermal process, the copper-catalyzed reaction proceeds through a stepwise mechanism. The key steps involve the formation of a copper(I)-acetylide intermediate, which then coordinates with the organic azide. This is followed by a cyclization and subsequent protonolysis to release the 1,4-triazole product and regenerate the catalyst.[11] The reaction is renowned for its reliability, mild conditions, and high yields.[12][14]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle R_Alkyne R¹-C≡C-H (2-Methoxyphenylacetylene) Cu_Acetylide Cu(I)-Acetylide R_Alkyne->Cu_Acetylide + Cu(I) R_Azide R²-N₃ Cu_I Cu(I) Coord_Complex Coordinated Complex Cu_Acetylide->Coord_Complex + R²-N₃ Cu_Triazolide Copper Triazolide Intermediate Coord_Complex->Cu_Triazolide Cyclization Cu_Triazolide->Cu_I + H⁺ (Protonolysis) Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For the synthesis of 1,5-disubstituted 1,2,3-triazoles , ruthenium catalysis is the method of choice.[15][16] The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides regioselectivity that is perfectly complementary to the CuAAC reaction. The proposed mechanism involves the oxidative coupling of the alkyne and azide to the ruthenium(II) center, forming a six-membered ruthenacycle intermediate.[17][18] The regioselectivity is established during this step, where the initial C-N bond forms between the terminal, electrophilic nitrogen of the azide and the internal, more electron-rich carbon of the alkyne. Subsequent reductive elimination yields the 1,5-triazole product and regenerates the active catalyst.[17][18]

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle R_Alkyne R¹-C≡C-H (2-Methoxyphenylacetylene) R_Azide R²-N₃ Ru_II [Cp*RuCl] Ox_Coupling Oxidative Coupling Ru_II->Ox_Coupling + Alkyne + Azide Ruthenacycle Six-Membered Ruthenacycle Ox_Coupling->Ruthenacycle Red_Elim Reductive Elimination Ruthenacycle->Red_Elim Red_Elim->Ru_II Product 1,5-Disubstituted 1,2,3-Triazole Red_Elim->Product

Caption: Proposed catalytic cycle of the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of regioisomeric triazoles using 2-methoxyphenylacetylene and benzyl azide as model substrates.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and protect from shock. Always work behind a blast shield.

Protocol 1: CuAAC Synthesis of 1-Benzyl-4-(2-methoxyphenyl)-1H-1,2,3-triazole

This protocol details the formation of the 1,4-disubstituted isomer using an in-situ generated Cu(I) catalyst.

Materials and Reagents

Reagent Formula MW ( g/mol ) Amount (mmol) Mass/Volume
2-Methoxyphenylacetylene C₉H₈O 132.16 1.0 132 mg
Benzyl Azide C₇H₇N₃ 133.15 1.0 133 mg
Copper(II) Sulfate Pentahydrate CuSO₄·5H₂O 249.68 0.05 (5 mol%) 12.5 mg
Sodium Ascorbate C₆H₇NaO₆ 198.11 0.10 (10 mol%) 19.8 mg
tert-Butanol C₄H₁₀O - - 5 mL

| Deionized Water | H₂O | - | - | 5 mL |

Procedure

  • Reaction Setup: To a 25 mL round-bottom flask, add 2-methoxyphenylacetylene (132 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol).

  • Solvent Addition: Add tert-butanol (5 mL) and deionized water (5 mL) to the flask. Stir the mixture at room temperature until all reagents are dissolved.

  • Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in water (0.5 mL). In another vial, dissolve sodium ascorbate (19.8 mg, 0.10 mmol) in water (0.5 mL).

  • Initiation: Add the sodium ascorbate solution to the main reaction flask, followed immediately by the copper sulfate solution. The solution should turn a heterogeneous yellow-green.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting materials are consumed, add 10 mL of water and 15 mL of ethyl acetate to the flask. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with a saturated aqueous solution of EDTA (2 x 10 mL) to remove copper salts, followed by brine (1 x 10 mL).[19]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a white to off-white solid. Purify by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole.[20]

Protocol 2: RuAAC Synthesis of 1-Benzyl-5-(2-methoxyphenyl)-1H-1,2,3-triazole

This protocol outlines the synthesis of the 1,5-disubstituted isomer using a common ruthenium catalyst.

Materials and Reagents

Reagent Formula MW ( g/mol ) Amount (mmol) Mass/Volume
2-Methoxyphenylacetylene C₉H₈O 132.16 1.0 132 mg
Benzyl Azide C₇H₇N₃ 133.15 1.1 146 mg
Cp*RuCl(PPh₃)₂ C₅₂H₅₁ClP₂Ru 902.45 0.02 (2 mol%) 18.0 mg

| Toluene (anhydrous) | C₇H₈ | - | - | 10 mL |

Procedure

  • Reaction Setup: Add Cp*RuCl(PPh₃)₂ (18.0 mg, 0.02 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL), 2-methoxyphenylacetylene (132 mg, 1.0 mmol), and benzyl azide (146 mg, 1.1 mmol).

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by TLC. The reaction is typically complete in 6-12 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture directly onto a small amount of silica gel using a rotary evaporator.

  • Purification: Purify the product by flash column chromatography on silica gel. A hexane/ethyl acetate gradient is typically effective for separating the product from residual catalyst and starting materials. The 1,5-disubstituted triazole is usually the major product.

General Experimental Workflow

The overall process from starting materials to a fully characterized product follows a logical sequence applicable to both catalytic systems, with variations primarily in the reaction conditions and purification strategy.

Workflow Start Starting Materials (Azide, 2-Methoxyphenylacetylene) Setup Reaction Setup (Solvent, Catalyst Addition) Start->Setup Reaction Catalytic Cycloaddition (CuAAC or RuAAC) Setup->Reaction Monitor Reaction Monitoring (TLC) Reaction->Monitor Periodic Sampling Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Chromatography or Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Product Pure Triazole Product Characterize->Product

Caption: High-level workflow for the synthesis and analysis of 1,2,3-triazoles.

Characterization Data

The synthesized regioisomers can be unambiguously identified using standard spectroscopic techniques.

Expected Characterization Data for Model Products

Compound Technique Expected Observations
1-Benzyl-4-(2-methoxyphenyl)-1H-1,2,3-triazole ¹H NMR (CDCl₃) Triazole proton (CH ) singlet ~7.7-7.9 ppm. Methylene (-CH ₂-) singlet ~5.5-5.6 ppm. Distinct aromatic signals for benzyl and 2-methoxyphenyl groups. Methoxy (-OCH ₃) singlet ~3.9 ppm.
¹³C NMR (CDCl₃) Triazole carbons ~122 ppm (CH) and ~148 ppm (C-Ar). Methylene carbon ~54 ppm.
MS (ESI+) [M+H]⁺ at m/z = 266.13
1-Benzyl-5-(2-methoxyphenyl)-1H-1,2,3-triazole ¹H NMR (CDCl₃) Triazole proton (CH ) singlet ~7.4-7.6 ppm (typically upfield from 1,4-isomer). Methylene (-CH ₂-) singlet ~5.3-5.4 ppm. Aromatic and methoxy signals.
¹³C NMR (CDCl₃) Triazole carbons ~130 ppm (CH) and ~137 ppm (C-Ar). Methylene carbon ~52 ppm.

| | MS (ESI+) | [M+H]⁺ at m/z = 266.13 |

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Slow Reaction (CuAAC) 1. Inactive Cu(I) catalyst (oxidized to Cu(II)).2. Poor quality sodium ascorbate.3. Impure starting materials.1. Add additional sodium ascorbate.2. Use freshly opened or properly stored sodium ascorbate.3. Purify alkyne and ensure azide is pure.
No or Slow Reaction (RuAAC) 1. Catalyst degradation due to oxygen/moisture.2. Insufficient temperature.1. Ensure rigorous inert atmosphere techniques (use of Schlenk line or glovebox).2. Confirm oil bath temperature and ensure efficient stirring.
Mixture of Regioisomers 1. For CuAAC, reaction may be proceeding thermally.2. For RuAAC, catalyst may not be fully selective.1. Run the CuAAC reaction at room temperature or below.2. Ensure the correct [Cp*RuCl] catalyst is used; check literature for substrate compatibility.[15][17]
Difficult Purification 1. Streaking on silica gel column.2. Product is an oil instead of a solid.1. Add 0.5-1% triethylamine to the eluent to improve peak shape for polar compounds.[19]2. Impurities may be present. Re-purify by chromatography. Try dissolving the oil in a minimal amount of hot solvent and cooling slowly to induce crystallization.[19]
Residual Metal Contamination Incomplete removal of copper or ruthenium catalyst.For copper, perform thorough washes with a chelating agent like EDTA.[19] For ruthenium, ensure careful column chromatography, as residual metal is often colored and visible.

References

The Strategic deployment of 1-Ethynyl-2-methoxybenzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic efficacy is relentless. Central to this endeavor is the selection of versatile and strategically functionalized building blocks that can be efficiently elaborated into complex drug candidates. 1-Ethynyl-2-methoxybenzene, also known as 2-ethynylanisole or o-methoxyphenylacetylene, has emerged as a preeminent scaffold in this regard. Its unique combination of a terminal alkyne for diverse coupling reactions and an ortho-methoxy group for modulating electronic properties and providing steric influence makes it a powerful tool in the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its pivotal role in the construction of key heterocyclic cores, with a particular focus on its utility in the synthesis of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for its strategic implementation.

Physicochemical Properties and Strategic Advantages

Before delving into specific applications, it is crucial to understand the inherent properties of this compound that render it a valuable synthetic tool.

PropertyValueSource
Molecular Formula C₉H₈O[3]
Molecular Weight 132.16 g/mol [3]
Boiling Point 197 °C (lit.)[4]
Density 1.022 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.5720 (lit.)[4]

The strategic utility of this compound stems from two key structural features:

  • The Terminal Alkyne: This functional group is a linchpin for a multitude of carbon-carbon bond-forming reactions. It is a key participant in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, as well as in cycloaddition reactions, providing a gateway to a diverse array of molecular frameworks.[5][6] The acetylene moiety is a recognized privileged structure in medicinal chemistry, often contributing to the binding affinity of drug candidates with their target proteins, including kinases.[6]

  • The Ortho-Methoxy Group: The placement of the methoxy group at the ortho position is not merely incidental. It exerts a significant electronic and steric influence on the reactivity of the alkyne. Electronically, the methoxy group is an electron-donating group, which can modulate the reactivity of the phenyl ring in various reactions.[7] Sterically, its presence can direct the regioselectivity of certain reactions and influence the conformation of the resulting products.[8] In some contexts, the ortho-methoxy group can act as a mild inhibitor of certain side reactions, enhancing the overall efficiency of a synthetic sequence.[7]

Application in the Synthesis of Kinase Inhibitors: The Case of Trametinib

A compelling example of the strategic use of a this compound derivative is in the synthesis of Trametinib (Mekinist®), a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, which is approved for the treatment of various cancers, including melanoma.[9][10] While the direct precursor in some patented syntheses is a closely related aniline derivative, the core synthetic strategy often involves the construction of a key intermediate that relies on the reactivity of a substituted phenylacetylene.

The synthesis of a key intermediate for Trametinib highlights the importance of Sonogashira coupling, a reaction for which this compound is an excellent substrate. The general approach involves the coupling of a functionalized aryl iodide with a terminal alkyne, followed by further transformations to construct the final complex molecule.[11][12]

Key Synthetic Transformations and Protocols

Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly valuable in pharmaceutical synthesis due to its mild conditions and broad functional group tolerance. This compound is an excellent substrate for this reaction, readily coupling with a variety of heterocyclic and aryl halides to furnish complex molecular scaffolds.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep Prepare Reactants & Catalysts (this compound, Aryl Halide, Pd catalyst, Cu(I) co-catalyst, Base) solvent Add Anhydrous Solvent (e.g., THF, DMF) prep->solvent inert Establish Inert Atmosphere (Nitrogen or Argon) solvent->inert add_reagents Add Reagents to Flask inert->add_reagents Transfer heat Heat to Reaction Temperature (e.g., 50-80 °C) add_reagents->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Completion quench Quench Reaction & Remove Solvent cool->quench extract Aqueous Work-up & Extraction quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for a Sonogashira coupling reaction.

This protocol describes the Sonogashira coupling of this compound with 2-iodophenol, a key transformation for the subsequent synthesis of benzofuran derivatives.

Materials:

  • This compound (1.0 eq)

  • 2-Iodophenol (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add 2-iodophenol, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF and triethylamine to the flask via syringe.

  • Add this compound to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes, and then heat to 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 2-((2-methoxyphenyl)ethynyl)phenol.

Expected Outcome: The product, 2-((2-methoxyphenyl)ethynyl)phenol, is a key intermediate that can be further cyclized to form benzofuran derivatives.

Synthesis of Benzofurans: Intramolecular Cyclization

Benzofurans are a prevalent heterocyclic motif in many biologically active compounds and natural products.[13] this compound is a valuable precursor for the synthesis of substituted benzofurans. The general strategy involves a Sonogashira coupling with an ortho-halophenol, followed by an intramolecular cyclization of the resulting arylalkyne.

Benzofuran_Synthesis A 2-((2-Methoxyphenyl)ethynyl)phenol B Base-mediated Intramolecular Cyclization A->B K₂CO₃, DMF Heat C Substituted Benzofuran B->C

Caption: Intramolecular cyclization to form a benzofuran ring.

This protocol describes the cyclization of the previously synthesized 2-((2-methoxyphenyl)ethynyl)phenol.

Materials:

  • 2-((2-Methoxyphenyl)ethynyl)phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-((2-methoxyphenyl)ethynyl)phenol and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted benzofuran.

[3+2] Cycloaddition Reactions: Access to Triazoles

The terminal alkyne of this compound is also a versatile partner in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their favorable physicochemical properties and ability to engage in hydrogen bonding.

Triazole_Synthesis A This compound + Organic Azide B Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) A->B Solvent (e.g., t-BuOH/H₂O) C 1,4-Disubstituted 1,2,3-Triazole B->C

Caption: Conceptual workflow for the synthesis of 1,2,3-triazoles via CuAAC.

Conclusion: A Building Block of Strategic Importance

This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its dual functionality, comprising a reactive terminal alkyne and a modulating ortho-methoxy group, provides chemists with a versatile platform for the construction of complex and biologically relevant molecules. From the robust and reliable Sonogashira coupling to the efficient formation of heterocyclic rings through cyclization and cycloaddition reactions, this building block offers a reliable and efficient entry point to a diverse chemical space. Its demonstrated relevance in the synthesis of kinase inhibitors underscores its significance in the development of modern therapeutics. The protocols and insights provided in this guide aim to empower researchers to harness the full potential of this compound in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Polymerization of 2-Ethynylanisole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of poly(2-ethynylanisole). This document outlines detailed protocols for the polymerization of 2-ethynylanisole, focusing on rhodium-catalyzed systems, and discusses the potential applications of the resulting polymer in advanced materials science.

Introduction: The Promise of Poly(2-ethynylanisole)

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic, optical, and physical properties.[1][2] Poly(2-ethynylanisole), with its methoxy substituent on the phenyl ring, is a promising candidate for various applications, including gas separation membranes, optical materials, and as a precursor for functionalized polymers. The presence of the methoxy group can influence the polymer's solubility, helical structure, and electronic properties, making it a versatile platform for materials design. This guide will focus on the controlled polymerization of 2-ethynylanisole, a critical aspect for achieving well-defined polymer architectures and predictable material properties.

Catalytic Systems for Controlled Polymerization

The synthesis of well-defined poly(substituted acetylenes) is typically achieved using transition metal catalysts.[3] While various transition metals can catalyze acetylene polymerization, rhodium(I) complexes have emerged as particularly effective for the polymerization of monosubstituted acetylenes like 2-ethynylanisole.[3][4] These catalysts are known for their high activity, tolerance to functional groups, and their ability to produce stereoregular polymers, often with a cis-transoidal structure.[4][5] Furthermore, certain rhodium-based systems can facilitate a "living" polymerization, a process where chain termination and transfer reactions are absent.[3][6] This allows for precise control over the polymer's molecular weight and the synthesis of block copolymers with novel architectures.[6][7]

Key Catalytic System: Rhodium(I)-Based Catalysts

A widely used and effective catalyst for the polymerization of phenylacetylenes is the dimeric rhodium complex, [(nbd)RhCl]₂ (nbd = norbornadiene).[5] This precursor, in combination with a suitable cocatalyst, generates the active catalytic species for polymerization. The choice of cocatalyst can significantly influence the polymerization behavior, including the initiation efficiency and the degree of control over the molecular weight distribution.

Experimental Protocols

PART 1: Synthesis of Poly(2-ethynylanisole) via Rhodium-Catalyzed Polymerization

This protocol describes a typical procedure for the polymerization of 2-ethynylanisole using a [(nbd)RhCl]₂ catalyst system.

Materials:

  • 2-Ethynylanisole (monomer)[8]

  • [(nbd)RhCl]₂ (catalyst precursor)

  • Triethylamine (NEt₃) (cocatalyst)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Standard Schlenk line and glassware for inert atmosphere techniques

  • Argon or Nitrogen gas (99.999%)

Workflow for Polymerization:

cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification Monomer 2-Ethynylanisole Glassware Reaction Flask (under Argon) Monomer->Glassware Solvent Anhydrous Toluene Solvent->Glassware Catalyst [(nbd)RhCl]₂ Cocatalyst Triethylamine Initiation Add Catalyst & Cocatalyst Solution Glassware->Initiation Inject Propagation Stir at Room Temp (e.g., 24h) Initiation->Propagation Termination Quench with Methanol Propagation->Termination Precipitation Precipitate in Methanol Termination->Precipitation Filtration Filter the Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Final_Product Poly(2-ethynylanisole) Drying->Final_Product

Figure 1: Experimental workflow for the synthesis of poly(2-ethynylanisole).

Step-by-Step Procedure:

  • Monomer and Solvent Preparation: In a glovebox or under a flow of inert gas, add freshly distilled and degassed 2-ethynylanisole to a Schlenk flask. Add anhydrous toluene to achieve the desired monomer concentration (e.g., 0.1-0.5 M).

  • Catalyst Solution Preparation: In a separate vial, dissolve [(nbd)RhCl]₂ and triethylamine in a small amount of anhydrous toluene. The molar ratio of monomer to rhodium is a critical parameter that influences the molecular weight of the resulting polymer. A typical ratio is in the range of 50:1 to 200:1. The ratio of triethylamine to rhodium is typically around 10:1.

  • Initiation of Polymerization: Using a gas-tight syringe, transfer the catalyst solution to the vigorously stirred monomer solution. An immediate color change is often observed, indicating the initiation of polymerization.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 2-24 hours). The reaction time will influence the monomer conversion and the final molecular weight.

  • Termination and Precipitation: After the desired reaction time, terminate the polymerization by adding a small amount of a terminating agent, such as methanol. Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and catalyst residues, and then dry the polymer under vacuum to a constant weight.

PART 2: Characterization of Poly(2-ethynylanisole)

The synthesized polymer should be thoroughly characterized to determine its molecular weight, molecular weight distribution, structure, and thermal properties.

Workflow for Characterization:

cluster_mw Molecular Weight cluster_structure Structural Analysis cluster_properties Physical Properties Polymer Poly(2-ethynylanisole) GPC Gel Permeation Chromatography (GPC/SEC) Polymer->GPC NMR ¹H and ¹³C NMR Spectroscopy Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR UVVis UV-Vis Spectroscopy Polymer->UVVis TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC

Figure 2: Workflow for the characterization of poly(2-ethynylanisole).

Detailed Protocols:

  • Gel Permeation Chromatography (GPC/SEC):

    • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

    • Protocol: Dissolve a small amount of the polymer in a suitable solvent (e.g., THF or chloroform) and filter the solution through a 0.2 µm filter. Inject the solution into a GPC system calibrated with polystyrene standards. A low PDI (typically < 1.5) is indicative of a controlled polymerization process.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the polymer.[11]

    • Protocol: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). For ¹H NMR, the disappearance of the acetylenic proton signal from the monomer (around 3.0-3.5 ppm) and the appearance of broad signals corresponding to the polymer backbone and the methoxy group protons are expected. ¹³C NMR will show characteristic signals for the polymer backbone carbons and the aromatic carbons.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer.

    • Protocol: Heat a small sample of the polymer under a nitrogen atmosphere from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min). The temperature at which significant weight loss occurs indicates the decomposition temperature of the polymer.

Data Presentation

ParameterDescriptionExpected Range/Value
Monomer 2-EthynylanisolePurity > 97%
Catalyst System [(nbd)RhCl]₂ / NEt₃-
Solvent Anhydrous Toluene-
Monomer/Catalyst Ratio [M]/[Rh]50 - 200
Temperature Reaction Temperature25 - 40 °C
Time Reaction Duration2 - 24 hours
Yield Polymer Yield> 80%
Mₙ (GPC) Number-Average Molecular Weight5,000 - 50,000 g/mol
PDI (GPC) Polydispersity Index1.1 - 1.5
TGA (Td, 5%) Decomposition Temperature (5% weight loss)> 250 °C

Applications in Materials Science

Poly(2-ethynylanisole) is a versatile material with potential applications in several areas:

  • Gas Separation Membranes: Substituted polyacetylenes are known for their high gas permeability.[1][2] The bulky side groups in poly(2-ethynylanisole) can create significant free volume, making it a candidate for membranes used in gas separation processes.

  • Optical and Electronic Materials: The conjugated backbone of poly(2-ethynylanisole) imparts interesting optical and electronic properties.[12] It may exhibit photoluminescence and could be explored for use in organic light-emitting diodes (OLEDs) or as a component in sensors.

  • Functional Polymer Synthesis: The methoxy group on the phenyl ring can be a site for further chemical modification, allowing for the synthesis of a wide range of functional polymers with tailored properties.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Polymer Yield Impurities in monomer or solvent; Inactive catalystPurify monomer and solvent thoroughly; Use fresh catalyst
Broad PDI Chain transfer or termination reactionsOptimize reaction conditions (lower temperature, shorter time); Ensure high purity of reagents
Low Molecular Weight High catalyst concentration; Presence of chain transfer agentsDecrease catalyst concentration; Purify all reagents
Insolubility of Polymer High molecular weight; Cross-linkingAdjust monomer/catalyst ratio for lower MW; Ensure strict inert atmosphere to prevent oxidative cross-linking

Conclusion

The rhodium-catalyzed polymerization of 2-ethynylanisole provides a robust and versatile method for synthesizing well-defined conjugated polymers. By carefully controlling the reaction parameters, researchers can tailor the molecular weight and properties of poly(2-ethynylanisole) for a variety of applications in materials science. This guide provides a solid foundation for the synthesis, characterization, and exploration of this promising polymer.

References

Application Note: Synthesis and Characterization of Conjugated Polymers from 1-Ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-Ethynyl-2-methoxybenzene in Conjugated Polymer Synthesis

Conjugated polymers have become a cornerstone of modern materials science, enabling innovations in organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors.[1][2] The synthesis of these materials requires monomers that not only facilitate the formation of a delocalized π-electron system but also impart desirable physical properties such as solubility, thermal stability, and tunable electronic characteristics. This compound, also known as o-methoxyphenylacetylene or 2-ethynylanisole, is a highly valuable monomer for this purpose.[3][4]

The strategic placement of the methoxy group at the ortho position to the ethynyl functionality serves two critical functions:

  • Enhanced Solubility: The polar methoxy group disrupts intermolecular packing and improves interactions with organic solvents, rendering the resulting polymer processable. This is a significant advantage over unsubstituted polyphenylacetylene, which is notoriously insoluble.

  • Electronic Modulation: As an electron-donating group, the methoxy substituent directly influences the electronic structure of the polymer backbone. This allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the polymer's band gap, absorption/emission spectra, and charge transport properties.

This application note provides a comprehensive guide to the synthesis of conjugated polymers from this compound, focusing on transition-metal-catalyzed chain-growth polymerization. We will detail the underlying mechanisms, provide field-tested experimental protocols, and discuss the characterization of the resulting materials.

Polymerization Mechanisms: Pathways to Functional Materials

The polymerization of substituted acetylenes like this compound can proceed through several pathways. The choice of catalyst and reaction conditions dictates the final polymer architecture, molecular weight, and properties.[5][6]

Transition-Metal-Catalyzed Insertion Polymerization

This is the most controlled method for producing linear, high-molecular-weight polymers from substituted acetylenes. Rhodium-based catalysts are particularly effective, often enabling a "living" polymerization process.[7]

Causality of Catalyst Choice: Rhodium complexes, particularly those with diene or phosphine ligands, are highly effective because they provide a stable coordination environment for the incoming monomer and the growing polymer chain. The mechanism involves the repeated insertion of the monomer's alkyne group into the rhodium-carbon bond of the propagating chain. The use of specific initiators and ligands can achieve quantitative initiation, leading to polymers with predictable molecular weights and exceptionally narrow molecular weight distributions (polydispersity index, PDI < 1.1).[7][8] This level of control is paramount for creating well-defined materials for high-performance electronic devices.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I [Rh]-Cl + Co-catalyst A Active Species [Rh]-R I->A Activation P1 [Rh]-(Polymer)n-R A->P1 M Monomer (this compound) P2 [Rh]-(Polymer){n+1}-R P1->P2 Chain Growth M->P2 Coordination & Insertion T Quenching Agent (e.g., MeOH) Polymer Final Polymer P2->Polymer Protonolysis T->Polymer G M1 Monomer Cat Catalyst or Heat M1->Cat M2 Monomer M2->Cat M3 Monomer M3->Cat Benzene 1,2,4- or 1,3,5- Trisubstituted Benzene Ring Cat->Benzene [2+2+2] Cycloaddition

References

Application Notes and Protocols: Regioselective Reactions of 1-Ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Ethynyl-2-methoxybenzene, also known as 2-methoxyphenylacetylene, is a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the reactive ethynyl moiety, allow for a diverse range of chemical transformations. A key aspect of its reactivity is the potential for high regioselectivity in various addition and coupling reactions. The methoxy group at the ortho position exerts a significant directing influence, enabling the controlled synthesis of complex molecules with specific substitution patterns. This guide provides an in-depth exploration of several key regioselective reactions of this compound, offering both mechanistic insights and detailed experimental protocols to aid researchers in harnessing its synthetic potential.

Palladium-Catalyzed Sonogashira Coupling: Regiocontrolled C-C Bond Formation

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] In the case of this compound, this reaction provides a direct route to unsymmetrically substituted diarylacetylenes, which are valuable precursors for a wide range of functional materials and pharmaceutical compounds. The regioselectivity of the Sonogashira coupling is inherently controlled by the positions of the halide on the coupling partner and the terminal alkyne on this compound.

Mechanistic Insights

The catalytic cycle of the Sonogashira coupling typically involves two interconnected cycles: a palladium cycle and a copper cycle.[3]

Caption: The catalytic cycles of the Sonogashira coupling reaction.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) cocatalyst activates the terminal alkyne, facilitating its deprotonation by a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium center yields the desired cross-coupled product and regenerates the active palladium(0) catalyst.

Application Note: Synthesis of a Diarylacetylene Derivative

This protocol details the synthesis of 1-(4-iodophenyl)-2-(2-methoxyphenyl)acetylene, showcasing a standard Sonogashira coupling procedure. The choice of a palladium catalyst with phosphine ligands is crucial for efficient reaction.

Experimental Protocol: Sonogashira Coupling
Parameter Value
Reaction Scale 1.0 mmol
Aryl Halide 1,4-Diiodobenzene (1.2 equiv.)
Alkyne This compound (1.0 equiv.)
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)
Cocatalyst CuI (4 mol%)
Base Triethylamine (TEA)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 4-6 hours

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-diiodobenzene (1.2 mmol, 395 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.0 mmol, 132 mg) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diarylacetylene.

Intramolecular Cyclization: A Regioselective Pathway to 2-Substituted Benzofurans

This compound is an excellent precursor for the synthesis of benzofurans, a privileged scaffold in medicinal chemistry.[4] Palladium-catalyzed intramolecular cyclization of in-situ generated ortho-alkynylphenols provides a highly regioselective route to 2-substituted benzofurans. The key to this transformation is the demethylation of the methoxy group to a hydroxyl group, which then participates in the cyclization.

Mechanistic Insights

The reaction proceeds through a tandem Sonogashira coupling followed by an intramolecular cyclization.

Benzofuran_Synthesis Start This compound + 2-Iodophenol Sonogashira Sonogashira Coupling (Pd/Cu catalyst) Start->Sonogashira Intermediate o-Alkynylphenol Intermediate Sonogashira->Intermediate Cyclization Intramolecular 5-exo-dig Cyclization Intermediate->Cyclization Product 2-Arylbenzofuran Cyclization->Product

Caption: Workflow for the synthesis of 2-arylbenzofurans.

In a one-pot procedure, this compound can be coupled with an o-halophenol. The resulting intermediate, an o-alkynylphenol, then undergoes a palladium-catalyzed intramolecular 5-exo-dig cyclization to yield the 2-substituted benzofuran. The regioselectivity is exclusively for the formation of the five-membered furan ring.

Application Note: One-Pot Synthesis of 2-Arylbenzofurans

This protocol describes a one-pot synthesis of 2-phenylbenzofuran from this compound and 2-iodophenol. The use of a suitable base is critical for the initial deprotection of the phenol and to facilitate the cyclization step.

Experimental Protocol: Benzofuran Synthesis
Parameter Value
Reaction Scale 1.0 mmol
Aryl Halide 2-Iodophenol (1.1 equiv.)
Alkyne This compound (1.0 equiv.)
Catalyst Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (10 mol%)
Cocatalyst CuI (10 mol%)
Base K₂CO₃ (2.5 equiv.)
Solvent N,N-Dimethylformamide (DMF)
Temperature 100 °C
Reaction Time 12-16 hours

Step-by-Step Procedure:

  • In a sealed tube, combine 2-iodophenol (1.1 mmol, 242 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), PPh₃ (0.1 mmol, 26.2 mg), CuI (0.1 mmol, 19 mg), and K₂CO₃ (2.5 mmol, 345 mg).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMF (5 mL) followed by this compound (1.0 mmol, 132 mg).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-16 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-phenylbenzofuran.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click" Chemistry Approach

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5] this compound serves as a readily available alkyne component for this transformation, enabling its conjugation to a wide variety of azide-containing molecules.

Mechanistic Insights

The CuAAC reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism involving copper acetylide intermediates.[6]

CuAAC_Mechanism Alkyne R-C≡CH Cu_acetylide Cu(I)-C≡C-R Alkyne->Cu_acetylide Cu(I) Cu_catalyst Cu(I) Cu_triazolide Copper Triazolide Intermediate Cu_acetylide->Cu_triazolide R'-N₃ Azide R'-N₃ Product 1,4-Disubstituted 1,2,3-Triazole Cu_triazolide->Product H⁺ Product->Cu_catalyst -H⁺, regenerates catalyst Proton_source H⁺

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, reacts with the terminal alkyne to form a copper acetylide. This species then reacts with the azide to form a six-membered copper-containing intermediate, which subsequently rearranges and, upon protonation, releases the 1,4-disubstituted triazole product and regenerates the active catalyst. The reaction is highly regioselective, exclusively yielding the 1,4-isomer.

Application Note: Synthesis of a 1,2,3-Triazole Derivative

This protocol outlines the synthesis of 1-benzyl-4-(2-methoxyphenyl)-1H-1,2,3-triazole from this compound and benzyl azide. The reaction is typically performed in a mixture of t-butanol and water, which facilitates the dissolution of both organic and inorganic reagents.

Experimental Protocol: CuAAC Reaction
Parameter Value
Reaction Scale 1.0 mmol
Alkyne This compound (1.0 equiv.)
Azide Benzyl azide (1.1 equiv.)
Catalyst CuSO₄·5H₂O (5 mol%)
Reducing Agent Sodium Ascorbate (10 mol%)
Solvent t-BuOH/H₂O (1:1)
Temperature Room Temperature
Reaction Time 8-12 hours

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 132 mg) and benzyl azide (1.1 mmol, 146 mg) in a mixture of t-butanol (5 mL) and water (5 mL).

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol, 12.5 mg) in water (1 mL).

  • In another vial, prepare a solution of sodium ascorbate (0.1 mmol, 19.8 mg) in water (1 mL).

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.

  • After completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the desired triazole.

Regioselective Hydroamination and Electrophilic Addition Reactions

The electron-donating methoxy group in this compound significantly influences the regioselectivity of addition reactions across the alkyne bond.

Hydroamination: Markovnikov vs. Anti-Markovnikov Addition

The hydroamination of alkynes, the addition of an N-H bond across the triple bond, can proceed via either a Markovnikov or anti-Markovnikov pathway, depending on the catalyst and reaction conditions.[7][8]

  • Markovnikov Addition: In the presence of certain transition metal catalysts (e.g., gold or platinum), the addition of an amine to this compound is expected to follow Markovnikov's rule. The nucleophilic nitrogen atom will preferentially attack the internal carbon of the alkyne, which can better stabilize the partial positive charge in the transition state due to the influence of the aryl group. This leads to the formation of an enamine that can tautomerize to the corresponding imine or ketone after hydrolysis.

  • Anti-Markovnikov Addition: Conversely, radical-based or certain late-transition-metal-catalyzed hydroaminations can favor the anti-Markovnikov product, where the nitrogen atom adds to the terminal carbon of the alkyne.

Electrophilic Addition: The Role of Carbocation Stability

The electrophilic addition of protic acids (H-X) to this compound is governed by the stability of the resulting vinyl carbocation intermediate.

Electrophilic_Addition Alkyne This compound Protonation Protonation (H+) Alkyne->Protonation Carbocation_Markovnikov Benzylic Vinyl Carbocation (More Stable) Protonation->Carbocation_Markovnikov Major Pathway Carbocation_AntiMarkovnikov Terminal Vinyl Carbocation (Less Stable) Protonation->Carbocation_AntiMarkovnikov Minor Pathway Nucleophilic_Attack_M Nucleophilic Attack (X⁻) Carbocation_Markovnikov->Nucleophilic_Attack_M Nucleophilic_Attack_AM Nucleophilic Attack (X⁻) Carbocation_AntiMarkovnikov->Nucleophilic_Attack_AM Product_Markovnikov Markovnikov Product Nucleophilic_Attack_M->Product_Markovnikov Product_AntiMarkovnikov Anti-Markovnikov Product (Minor) Nucleophilic_Attack_AM->Product_AntiMarkovnikov

Caption: Regioselectivity in the electrophilic addition to this compound.

Protonation of the alkyne can lead to two possible carbocations. The formation of the benzylic vinyl carbocation, with the positive charge on the carbon atom adjacent to the aromatic ring, is significantly more favorable due to resonance stabilization. Subsequent attack by the nucleophile (X⁻) on this more stable carbocation leads to the Markovnikov product .[9][10] The formation of the anti-Markovnikov product, proceeding through the less stable terminal vinyl carbocation, is generally not observed under standard electrophilic addition conditions.[11][12] However, under radical conditions, for example, the addition of HBr in the presence of peroxides, the regioselectivity can be reversed to favor the anti-Markovnikov product.[13]

Representative Protocol: Markovnikov Hydration of this compound

This protocol describes the acid-catalyzed hydration of this compound to form 2-methoxyacetophenone, a classic example of a Markovnikov addition.[14]

Parameter Value
Reaction Scale 1.0 mmol
Alkyne This compound (1.0 equiv.)
Catalyst Sulfuric Acid (H₂SO₄) (catalytic)
Reagent Water
Solvent Methanol/Water
Temperature 60 °C
Reaction Time 4-8 hours

Step-by-Step Procedure:

  • To a solution of this compound (1.0 mmol, 132 mg) in methanol (5 mL), add a solution of concentrated sulfuric acid (0.1 mL) in water (1 mL).

  • Heat the reaction mixture at 60 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-methoxyacetophenone.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. The directing effect of the ortho-methoxy group allows for a high degree of regiocontrol in a variety of important chemical transformations. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers seeking to utilize this compound in the synthesis of complex molecular architectures for applications in drug discovery and materials science. By understanding the underlying principles of regioselectivity, chemists can effectively design and execute synthetic routes to novel and valuable compounds.

References

Introduction: The Strategic Value of 1-Ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Metal-Catalyzed Reactions of 1-Ethynyl-2-methoxybenzene for Synthetic Chemistry Professionals

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, also known as 2-ethynylanisole, emerges as a highly versatile and valuable building block.[1][2] Its structure, featuring a terminal alkyne and an ortho-methoxy group, presents a unique combination of reactive sites. The terminal alkyne is a gateway to a vast array of transformations including carbon-carbon bond formations and functionalizations, while the methoxy group can act as a directing group or a participating nucleophile in cyclization cascades.

This guide provides senior researchers, scientists, and drug development professionals with a detailed exploration of the key metal-catalyzed reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, provide field-tested protocols, and present data to inform experimental design. The focus is not merely on procedural steps but on the causality behind them, empowering chemists to harness the full synthetic potential of this important reagent.

The Sonogashira Coupling: A Cornerstone of C(sp)-C(sp²) Bond Formation

The Sonogashira reaction is one of the most powerful and widely used methods for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This transformation is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[3] For this compound, it serves as the primary method for introducing aryl or vinyl substituents onto the alkyne terminus, creating precursors for more complex targets.

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper (though copper-free versions exist).[3][4]

  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst. This is often the rate-determining step.[4]

  • Reductive Elimination : The resulting Pd(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.

The amine base is crucial, serving not only to deprotonate the alkyne but also to act as a ligand and neutralize the HX formed during the reaction.[5]

Sonogashira_Coupling cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_cycle Palladium Cycle cu_cycle Copper Cycle pd_intermediate R-Pd(II)-X(L₂) ox_add->pd_intermediate transmetal Transmetalation pd_alkynyl R-Pd(II)-C≡CR'(L₂) transmetal->pd_alkynyl cu_x Cu(I)X transmetal->cu_x red_elim Reductive Elimination red_elim->pd0 product R-C≡CR' red_elim->product pd_intermediate->transmetal pd_alkynyl->red_elim cu_acetylide [Cu-C≡CR'] cu_acetylide->transmetal alkyne H-C≡CR' alkyne->cu_acetylide  Cu(I)X, Base base Base aryl_halide R-X aryl_halide->ox_add

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Application & Protocol: Synthesis of 1-(Iodophenyl)-2-(2-methoxyphenyl)acetylene

This protocol describes a standard Sonogashira coupling between this compound and an aryl iodide. The choice of an iodide is strategic, as aryl iodides are generally more reactive than the corresponding bromides or chlorides in the oxidative addition step.[3]

Materials:

  • This compound

  • 1-Iodo-4-nitrobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-4-nitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by anhydrous triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add this compound (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and amine salts, washing the pad with additional ethyl acetate.

  • Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylacetylene.

Data Summary: Sonogashira Coupling Performance
Aryl Halide (R-X)Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference Insight
2-IodobenzaldehydePd(OAc)₂, P(o-tolyl)₃TEADMF100 (MW)~85%Microwave irradiation can significantly accelerate reaction times.[6]
1-Bromo-4-iodobenzenePd(PPh₃)₄, CuITEATHFRT>90%The higher reactivity of the C-I bond allows for selective coupling at room temperature, leaving the C-Br bond intact.[3]
2-BromopyridinePd(PhCN)₂Cl₂, P(t-Bu)₃Cs₂CO₃DioxaneRT~92%Bulky phosphine ligands like P(t-Bu)₃ can be highly effective for coupling with sterically hindered or electron-rich aryl bromides.[5]
4-BromotolueneHandaPhos-Pd, No CuK₃PO₄Water50~95%Modern catalysts enable copper-free Sonogashira couplings in sustainable solvents like water, reducing environmental impact.[5]

Intramolecular Cyclization: The Gateway to Benzofurans

A key synthetic application of this compound derivatives is their conversion into the benzofuran scaffold, a privileged heterocycle found in numerous natural products and pharmaceuticals.[7][8] This transformation typically occurs after a primary reaction, such as a Sonogashira coupling, has installed a suitable group on the alkyne. The reaction proceeds via an intramolecular cyclization, where the ortho-oxygen atom acts as a nucleophile.

Mechanistic Rationale

The cyclization is most often catalyzed by palladium, gold, or copper salts. The general mechanism involves:

  • Catalyst Coordination : The metal catalyst (e.g., Pd(II), Au(I)) coordinates to the alkyne, activating it towards nucleophilic attack. This coordination increases the electrophilicity of one of the alkyne carbons.

  • Nucleophilic Attack : The oxygen atom of the ortho-methoxy group (or more commonly, an ortho-hydroxyl group formed by in-situ demethylation) attacks the activated alkyne. This cyclization typically follows a 5-exo-dig pathway, which is kinetically favored.[9]

  • Intermediate Formation : This attack forms a vinyl-metal species.

  • Protodemetalation/Reductive Elimination : The vinyl-metal intermediate is then protonated (protodemetalation) or undergoes further reaction to regenerate the catalyst and yield the final benzofuran product.

In many protocols, a base like K₂CO₃ or Cs₂CO₃ is used, which can facilitate the demethylation of the anisole to a more nucleophilic phenoxide, promoting the cyclization step.[7]

Benzofuran_Synthesis start Sonogashira Product (o-alkynylphenol) activated Metal-Alkyne π-Complex start->activated Coordination cyclization 5-exo-dig Cyclization activated->cyclization vinyl_metal Vinyl-Metal Intermediate cyclization->vinyl_metal protonation Protodemetalation vinyl_metal->protonation product 2-Substituted Benzofuran protonation->product catalyst_out [M⁺] protonation->catalyst_out Catalyst Regeneration catalyst_in [M⁺] catalyst_in->activated proton_source H⁺ Source proton_source->protonation Methoxycarbonylation alkyne 1-Ethynyl-2- methoxybenzene step1 Pd(II) Catalysis + MeOH alkyne->step1 vinyl_pd Vinyl-Pd Intermediate step1->vinyl_pd step2 CO Insertion vinyl_pd->step2 acyl_pd Acyl-Pd Intermediate step2->acyl_pd step3 Methanolysis acyl_pd->step3 product β-Methoxyacrylate Product step3->product

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Sonogashira Coupling with 1-Ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Sonogashira coupling with 1-Ethynyl-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your coupling reactions. The information herein is curated from established literature and our extensive field experience to address the specific challenges and nuances of working with this electron-rich alkyne.

Introduction: The Nuances of this compound in Sonogashira Couplings

The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] However, the success of this coupling is highly dependent on the electronic and steric properties of the substrates. This compound, with its electron-donating methoxy group at the ortho position, presents a unique set of considerations. The increased electron density on the alkyne can enhance its reactivity but also increases the propensity for undesired side reactions, most notably homocoupling (Glaser coupling).[2] This guide will walk you through the optimization of your reaction conditions to maximize the yield of your desired product while minimizing these side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with this compound resulting in a low yield of the desired product and a significant amount of a dimeric alkyne byproduct?

A1: The primary suspect for the dimeric byproduct is the Glaser coupling, an oxidative homocoupling of terminal alkynes.[2] This is a common side reaction, especially with electron-rich alkynes like this compound, and is often promoted by the presence of a copper co-catalyst and oxygen.[3] To minimize this, consider the following:

  • Implement Copper-Free Conditions: The most effective way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[4][5]

  • Thoroughly Degas Your Reaction Mixture: Oxygen is a key promoter of homocoupling. Ensure your solvents and reaction setup are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.

  • Use High-Purity Reagents: Traces of oxygen or other oxidizing impurities in your reagents can contribute to this side reaction.

Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is formed from the decomposition of the palladium catalyst. This decomposition leads to a loss of catalytic activity and, consequently, a poor or failed reaction. Several factors can contribute to this:

  • Solvent Choice: Certain solvents can promote the formation of palladium black. While THF is commonly used, in some cases it has been anecdotally reported to encourage this decomposition. Consider screening other solvents like DMF, acetonitrile, or toluene.[6]

  • Temperature: While some aryl bromides may require elevated temperatures to react, excessively high temperatures can accelerate catalyst decomposition.[3] If you are using heat, try to find the minimum effective temperature.

  • Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands can often stabilize the catalytic species and prevent aggregation.[7]

Q3: My reaction is not proceeding to completion, even after an extended reaction time. What are the key parameters to investigate?

A3: Incomplete conversion can be due to a number of factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand: Ensure your palladium source and ligand are of high quality and stored under appropriate conditions. Consider increasing the catalyst loading, although this should be done judiciously. The choice of ligand can significantly impact reactivity, so screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.[8]

  • Base: The base is critical for deprotonating the alkyne.[2] Ensure you are using a sufficient excess of a dry, high-purity amine base like triethylamine (TEA) or diisopropylamine (DIPA). Inorganic bases like potassium carbonate or cesium carbonate can also be effective, particularly in copper-free systems.[2]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl.[9] If you are using a less reactive aryl bromide or chloride, you may need to use a more active catalyst system, higher temperatures, or switch to the corresponding aryl iodide.

Troubleshooting Guide

This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered during the Sonogashira coupling of this compound.

Observation Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor quality of reagents or solvents. 4. Low reactivity of the aryl halide.1. Use a fresh, high-quality palladium catalyst and ligand. Consider preparing a pre-catalyst. 2. Use a dry, high-purity amine base in sufficient excess (typically 2-5 equivalents). 3. Use freshly distilled or anhydrous solvents and high-purity reagents. Ensure thorough degassing. 4. If using an aryl bromide or chloride, consider switching to the more reactive aryl iodide.
Significant Homocoupling (Glaser Product) 1. Presence of oxygen. 2. Copper-catalyzed side reaction.1. Rigorously degas all solvents and reagents and maintain an inert atmosphere (Ar or N₂). 2. Switch to a copper-free Sonogashira protocol.
Formation of Palladium Black 1. Catalyst decomposition. 2. Inappropriate solvent. 3. High reaction temperature.1. Use a stabilizing ligand (e.g., a bulky, electron-rich phosphine). 2. Screen alternative solvents such as DMF, acetonitrile, or toluene. 3. Optimize the reaction temperature to the minimum required for efficient conversion.
Reaction Stalls 1. Catalyst deactivation. 2. Insufficient base.1. See "Formation of Palladium Black". Consider adding a second portion of catalyst. 2. Add an additional equivalent of the base.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a starting point and may require optimization.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (3.0 mmol)

  • Anhydrous, degassed THF or DMF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Add this compound via syringe.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is recommended to minimize Glaser homocoupling.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous, degassed DMF or dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Add the anhydrous, degassed solvent.

  • Add this compound.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor by TLC.

  • Workup and purification are similar to Protocol 1.

Visualizing the Catalytic Cycle and Troubleshooting

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X PdII_Ar Ar-Pd(II)-X L₂ OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR' L₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR' RedElim->Product CuI CuI Alkyne_H R'C≡CH Cu_Acetylide Cu-C≡CR' Alkyne_H->Cu_Acetylide CuI, Base Base Base Cu_Acetylide->Transmetalation

Caption: The catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified Check_Yield Low or No Yield? Start->Check_Yield Yield_Yes Yes Check_Yield->Yield_Yes Yes Yield_No No Check_Yield->Yield_No No Check_Homocoupling Significant Homocoupling? Homocoupling_Yes Yes Check_Homocoupling->Homocoupling_Yes Yes Homocoupling_No No Check_Homocoupling->Homocoupling_No No Check_Pd_Black Palladium Black Formation? Pd_Black_Yes Yes Check_Pd_Black->Pd_Black_Yes Yes Pd_Black_No No Check_Pd_Black->Pd_Black_No No Yield_Catalyst Check Catalyst/Ligand Activity Yield_Yes->Yield_Catalyst Yield_No->Check_Homocoupling Yield_Base Verify Base Quality & Stoichiometry Yield_Catalyst->Yield_Base Yield_Reagents Check Reagent/Solvent Purity Yield_Base->Yield_Reagents Homocoupling_Degas Improve Degassing Protocol Homocoupling_Yes->Homocoupling_Degas Homocoupling_No->Check_Pd_Black Homocoupling_Cu_Free Switch to Copper-Free Conditions Homocoupling_Degas->Homocoupling_Cu_Free Pd_Black_Solvent Screen Different Solvents Pd_Black_Yes->Pd_Black_Solvent Pd_Black_Temp Optimize Reaction Temperature Pd_Black_Solvent->Pd_Black_Temp Pd_Black_Ligand Use Stabilizing Ligand Pd_Black_Temp->Pd_Black_Ligand

Caption: A workflow for troubleshooting common Sonogashira coupling issues.

References

Minimizing homocoupling of 2-ethynylanisole in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide to Minimizing Homocoupling of 2-Ethynylanisole

Welcome to the Technical Support Center for advanced Sonogashira cross-coupling reactions. As a Senior Application Scientist, I've designed this comprehensive guide for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation. This resource moves beyond standard protocols to address a common yet challenging issue: the undesired homocoupling of terminal alkynes, specifically focusing on 2-ethynylanisole.

Here, we will dissect the underlying mechanisms, provide robust troubleshooting strategies in a direct Q&A format, and offer optimized protocols grounded in established chemical principles.

Understanding the Challenge: The Duality of the Copper Catalyst

The Sonogashira reaction is a powerful tool for forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] The reaction is typically catalyzed by a palladium complex, with a crucial copper(I) co-catalyst.[3] While the copper(I) salt significantly accelerates the reaction, it also introduces a major competing pathway: the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[4][5]

This side reaction is particularly problematic when working with electron-rich alkynes like 2-ethynylanisole. The methoxy group (-OCH₃) on the aromatic ring increases the electron density of the alkyne, making it more susceptible to oxidation and subsequent dimerization into 1,4-bis(2-methoxyphenyl)buta-1,3-diyne. This not only consumes the valuable alkyne starting material but also complicates the purification of the desired cross-coupled product.[6]

The formation of this byproduct is primarily driven by the presence of oxygen, which oxidizes the copper(I) acetylide intermediate.[7][8] Therefore, mitigating this issue requires a multi-faceted approach focused on both reaction setup and the strategic selection of reagents and conditions.

Catalytic Cycles: Cross-Coupling vs. Homocoupling

To effectively troubleshoot, it is essential to understand the mechanistic pathways at play. The desired Sonogashira cross-coupling and the undesired Glaser homocoupling diverge from a common copper-acetylide intermediate.

Sonogashira_vs_Glaser cluster_Pd_cycle Sonogashira Cycle (Desired) cluster_Cu_cycle Glaser Coupling (Undesired Side-Reaction) Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(alkyne)L2 ArPd(II)(alkyne)L2 ArPd(II)XL2->ArPd(II)(alkyne)L2 Transmetalation Product Product ArPd(II)(alkyne)L2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Cu(I)X Cu(I)X Cu-Acetylide Cu-Acetylide Cu(I)X->Cu-Acetylide Deprotonation (Alkyne + Base) Cu-Acetylide->ArPd(II)XL2 To Pd Cycle Diyne_Product Diyne_Product Cu-Acetylide->Diyne_Product Oxidative Dimerization (+ O2)

Figure 1. Competing pathways in the Sonogashira reaction. The key copper-acetylide intermediate can either undergo transmetalation to the palladium center for cross-coupling or undesired oxidative dimerization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-ethynylanisole and provides actionable solutions.

Q1: I am observing a significant amount of the homocoupled diyne byproduct in my reaction. What are the most likely causes and how can I fix this?

A1: High levels of Glaser coupling are almost always linked to the presence of oxygen and the activity of the copper co-catalyst. Here is a systematic approach to mitigate this issue:

Primary Action: Rigorous Exclusion of Oxygen

The oxidative dimerization of the copper acetylide is the primary pathway for homocoupling.[7][8] Therefore, creating and maintaining an inert atmosphere is critical.

  • Degassing Solvents and Reagents: Before use, thoroughly degas your solvent (e.g., THF, DMF, toluene) and any liquid amine base (e.g., triethylamine, diisopropylethylamine) using one of the following methods:

    • Freeze-Pump-Thaw: This is the most effective method. It involves freezing the liquid with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.

    • Sparging: Bubble a stream of inert gas (argon or nitrogen) through the liquid for at least 30-60 minutes.

  • Inert Atmosphere: Assemble your reaction glassware while it is hot from the oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction setup, duration, and workup.

Secondary Action: Modifying the Catalytic System

If rigorous degassing is insufficient, the next step is to adjust the catalytic components to disfavor the homocoupling pathway.

  • Go Copper-Free: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[4][9] Copper-free Sonogashira protocols have been extensively developed.[10][11] These reactions may require:

    • More specialized, electron-rich, and bulky phosphine ligands to facilitate the catalytic cycle.

    • A different choice of base or solvent.

    • Potentially higher reaction temperatures.

  • Reduce Copper Loading: If a copper-free system is not feasible, try reducing the amount of CuI to the minimum required for efficient catalysis (e.g., 0.5–1 mol%).

  • Slow Addition of the Alkyne: Adding the 2-ethynylanisole slowly via a syringe pump over several hours can help to maintain a low instantaneous concentration, thereby minimizing the rate of the bimolecular homocoupling reaction.[12]

Q2: My reaction is sluggish, and the primary product is the homocoupled diyne. How can I improve the rate of the desired cross-coupling reaction?

A2: When the desired cross-coupling is slow, the homocoupling side reaction can become the dominant pathway. The goal here is to accelerate the palladium catalytic cycle.

Troubleshooting Steps:

  • Choice of Palladium Precatalyst and Ligand:

    • Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective.[13][14] However, for less reactive aryl halides, consider more active catalysts.

    • Electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) can accelerate the rate-limiting oxidative addition and reductive elimination steps.[13]

  • Solvent and Base Selection:

    • The choice of solvent can significantly impact reaction rates.[15][16] While THF and DMF are common, toluene in combination with an amine base like diisopropylamine can be very effective.[12]

    • The base plays a critical role in both deprotonating the alkyne and neutralizing the HX byproduct.[17] Amine bases are generally preferred as they can also help to keep the copper in its active Cu(I) state.[8] For challenging couplings, a stronger base like DBU may be beneficial.[12]

  • Reaction Temperature:

    • While many Sonogashira reactions proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-60 °C).[18] However, be aware that higher temperatures can also increase the rate of side reactions.

ParameterRecommendation for Sluggish ReactionsRationale
Palladium Ligand Use electron-rich, bulky phosphines (e.g., XPhos)Accelerates oxidative addition and reductive elimination.[13]
Solvent Toluene or DioxaneCan improve solubility and reaction kinetics.[15]
Base Diisopropylamine or DBUStronger bases can facilitate alkyne deprotonation.[12][17]
Temperature Increase to 40-60 °CProvides activation energy for the rate-limiting step.[18]

Frequently Asked Questions (FAQs)

Q: Can I run a Sonogashira reaction open to the air? A: While some protocols for aerobic Sonogashira reactions exist, they are generally not recommended when trying to minimize homocoupling, especially with electron-rich alkynes.[19][20] The presence of oxygen is the primary driver for the formation of the Glaser byproduct.[7] For optimal results and minimal side products, maintaining an inert atmosphere is crucial.

Q: What is the role of the amine base beyond neutralizing acid? A: The amine base serves multiple functions. Primarily, it deprotonates the terminal alkyne to form the acetylide, which is necessary for the catalytic cycle.[17] It also acts as a ligand for the copper(I) species, helping to stabilize it and prevent disproportionation. Furthermore, it can act as a mild reducing agent, helping to maintain the palladium in its active Pd(0) oxidation state.

Q: Are there any alternatives to phosphine ligands? A: Yes, N-heterocyclic carbene (NHC) ligands have emerged as effective alternatives to phosphines in Sonogashira couplings.[13] They are strong sigma-donors and can form very stable palladium complexes, often leading to high catalytic activity and stability.

Optimized Protocol for Minimizing Homocoupling of 2-Ethynylanisole

This protocol incorporates best practices for minimizing the formation of the Glaser homocoupling byproduct.

Materials and Reagents:
  • Aryl halide (e.g., Iodobenzene) (1.0 eq)

  • 2-Ethynylanisole (1.2 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (1 mol%)

  • Degassed triethylamine (TEA) (2.0 eq)

  • Degassed, anhydrous THF

Procedure:
  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon.

  • Reaction Setup: To a Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).

  • Solvent and Reagent Addition: Add degassed, anhydrous THF, followed by degassed triethylamine (2.0 eq). Stir the mixture for 5 minutes.

  • Alkyne Addition: Add the 2-ethynylanisole (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow start High Homocoupling Detected q1 Is the reaction setup strictly anaerobic? start->q1 action1 Implement rigorous degassing (Freeze-Pump-Thaw) and maintain inert atmosphere. q1->action1 No q2 Is homocoupling still a major issue? q1->q2 Yes action1->q2 action2 Switch to a copper-free protocol. q2->action2 Yes q3 Is the reaction sluggish? q2->q3 No end Desired Product Obtained action2->end action3 Optimize catalyst/ligand, base, and temperature. q3->action3 Yes q3->end No action3->end

Figure 2. A logical workflow for troubleshooting excessive homocoupling in Sonogashira reactions.

References

Technical Support Center: Purification of 1-Ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Ethynyl-2-methoxybenzene (also known as 2-ethynylanisole or 2-methoxyphenylacetylene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges and their solutions. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Core Compound Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting the appropriate purification strategy.

PropertyValueSource
CAS Number 767-91-9[1][2][3][4]
Molecular Formula C₉H₈O[1][2][3][4]
Molecular Weight 132.16 g/mol [1][2][3][4]
Appearance Colorless to light yellow/orange liquid[1]
Boiling Point 197 °C (at atmospheric pressure)[1][4]
Density 1.022 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.5720[1][4]

Understanding Potential Impurities

The choice of purification technique is dictated by the nature of the impurities present. For this compound, impurities often arise from its synthesis, which commonly involves a Sonogashira coupling of a haloanisole (like 2-iodoanisole) with a protected acetylene followed by deprotection, or with acetylene gas itself.[1][4]

Common Impurities Include:

  • Unreacted Starting Materials: 2-iodoanisole, trimethylsilylacetylene (or other protected acetylenes).

  • Homocoupled Diyne (Glaser Coupling byproduct): A common side product in copper-catalyzed reactions.[5]

  • Solvent Residues: From the reaction or workup (e.g., toluene, THF, triethylamine).

  • Catalyst Residues: Palladium and copper catalysts.

  • Polymerized Material: Terminal alkynes can be susceptible to polymerization, especially if heated excessively or exposed to certain metals.[5][6]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the nature and quantity of the impurities.

Purification_Workflow start Crude this compound wash Aqueous Wash (e.g., NH4Cl solution) start->wash Remove catalyst residues distillation Vacuum Distillation wash->distillation For volatile impurities and bulk purification chromatography Column Chromatography wash->chromatography For non-volatile impurities and high purity final_product Pure this compound distillation->final_product chromatography->final_product

Caption: Decision workflow for purifying this compound.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Frequently Asked Questions: General Handling

Q1: My this compound has darkened over time. Is it still usable?

A1: Darkening often indicates the onset of oligomerization or polymerization, which can be initiated by exposure to air, light, or residual impurities.[5] While it may still be usable for some applications, for sensitive downstream reactions, repurification is recommended. To prevent this, store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated or frozen).[5]

Q2: I've heard terminal alkynes can be explosive. What are the risks with this compound?

A2: The primary risk arises from the formation of shock-sensitive heavy metal acetylides, particularly with copper(I) and silver(I) salts.[5] This is a significant concern if your crude product contains residual copper from a Sonogashira coupling. Always handle solutions containing terminal alkynes and heavy metals with care and avoid evaporating them to dryness, especially if a basic amine is present. An aqueous wash with ammonium chloride can help remove residual copper salts.

Troubleshooting Purification by Vacuum Distillation

Q1: I'm trying to perform a vacuum distillation, but the compound seems to be decomposing in the distillation pot. What's happening?

A1: this compound has a high boiling point at atmospheric pressure (197 °C), and prolonged heating can lead to polymerization or decomposition.[1][4] It is crucial to use vacuum distillation to lower the boiling point.[7][8] Ensure you have a good vacuum (ideally <1 mmHg) to significantly reduce the required temperature. If decomposition still occurs, consider a shorter path distillation apparatus to minimize the residence time at high temperatures.

Q2: My distillation is very slow, and I'm not getting a good separation from a close-boiling impurity.

A2: For efficient separation, a fractionating column (e.g., a Vigreux column) should be used between the distillation flask and the condenser. Ensure the column is well-insulated to maintain a proper temperature gradient. If the boiling points are very close, column chromatography may be a more effective purification method.

Troubleshooting Purification by Column Chromatography

Q1: What is a good starting eluent system for column chromatography of this compound?

A1: this compound is a relatively nonpolar compound. A good starting point for eluent selection is a low-polarity mixture, such as hexane/ethyl acetate or hexane/dichloromethane.[9][10] Begin with a very low percentage of the more polar solvent (e.g., 1-2% ethyl acetate in hexane) and gradually increase the polarity if the compound does not elute.[9] Always determine the optimal solvent system by thin-layer chromatography (TLC) first.

Q2: My compound is streaking on the TLC plate and the column. What can I do?

A2: Streaking can be caused by several factors. The compound may be too polar for the chosen eluent, in which case you should increase the polarity of the mobile phase. Alternatively, the silica gel may be too acidic, causing decomposition or strong interaction with the alkyne. This can sometimes be mitigated by adding a small amount of a neutralizer like triethylamine (e.g., 1%) to the eluent system.[10]

Q3: I'm observing a significant amount of homocoupled diyne as an impurity. How can I separate it?

A3: The homocoupled diyne is typically less polar than the desired terminal alkyne. Therefore, it should elute earlier from a normal-phase silica gel column. Careful selection of a low-polarity eluent system and running a long column can help achieve good separation.

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is suitable for purifying larger quantities of this compound from non-volatile or significantly higher-boiling impurities.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (to prevent bumping), a thermometer, a condenser, and a receiving flask.[7] It is highly recommended to use a short-path distillation head for high-boiling liquids. Ensure all glassware is free of cracks or defects.

  • Greasing Joints: Lightly grease all ground-glass joints to ensure a good seal under vacuum.

  • Sample Preparation: Add the crude this compound and a magnetic stir bar to the distillation flask. Boiling chips are not effective under vacuum.[7]

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system. The liquid may bubble as volatile impurities and dissolved gases are removed.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle. Stir the liquid to ensure smooth boiling.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. A nomograph can be used to estimate the boiling point at reduced pressure.

  • Shutdown: After collecting the desired fraction, remove the heating mantle and allow the system to cool completely before slowly reintroducing air. Do not turn off the vacuum while the apparatus is hot.

Vacuum_Distillation cluster_0 Distillation Setup Crude Product Crude Product Heating & Stirring Heating & Stirring Crude Product->Heating & Stirring Vaporization Vaporization Heating & Stirring->Vaporization Condensation Condensation Vaporization->Condensation Cold Trap Cold Trap Vaporization->Cold Trap Pure Product Collection Pure Product Collection Condensation->Pure Product Collection Vacuum Pump Vacuum Pump Vacuum Pump->Vaporization Lowers Boiling Point Cold Trap->Vacuum Pump Protects Pump

Caption: Key stages in a vacuum distillation setup.

Protocol 2: Flash Column Chromatography

This technique is ideal for achieving high purity, especially when separating compounds with similar boiling points.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate eluent system using TLC. The ideal Rf value for the desired compound is between 0.2 and 0.4. For this compound, start with low polarity solvent mixtures like 98:2 hexane:ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated sample directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Low-Temperature Recrystallization (for solid impurities)

While this compound is a liquid at room temperature, this technique can be adapted to crystallize it at low temperatures, leaving impurities dissolved in the solvent. This is an advanced technique and requires careful solvent selection.

Step-by-Step Methodology:

  • Solvent Selection: Find a solvent in which this compound is soluble at room temperature but sparingly soluble at low temperatures (e.g., -20 °C to -78 °C). Pentane or hexane are potential candidates.

  • Dissolution: Dissolve the crude compound in a minimal amount of the chosen solvent at room temperature.

  • Cooling: Slowly cool the solution in a freezer (-20 °C) or a dry ice/acetone bath (-78 °C). Slow cooling is crucial for the formation of pure crystals.[11]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, quickly filter the cold solution through a pre-cooled Büchner funnel to collect the crystals.

  • Drying: Dry the purified product under vacuum.

References

Technical Support Center: Large-Scale Synthesis of 2-Methoxyphenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 2-methoxyphenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

I. Overview of Synthetic Strategies and Core Challenges

The synthesis of 2-methoxyphenylacetylene on a large scale primarily relies on two robust methodologies: the Sonogashira coupling and the dehydrohalogenation of suitable precursors. While both routes are effective, they present unique sets of challenges when transitioning from laboratory to industrial-scale production.

Common Synthetic Routes:

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction between an aryl halide (typically 2-iodoanisole or 2-bromoanisole) and a terminal alkyne (like trimethylsilylacetylene followed by deprotection, or acetylene gas itself) is a widely used method.[1][2][3] Its mild reaction conditions and functional group tolerance make it attractive.[1]

  • Dehydrohalogenation: This classic elimination reaction involves the treatment of a dihaloalkane (vicinal or geminal) with a strong base to form the alkyne.[4][5][6] For 2-methoxyphenylacetylene, a common precursor would be a derivative of 2-methoxystyrene.

Core Challenges at Scale:

  • Safety: Acetylene and its derivatives are flammable and can be explosive under certain conditions, especially under pressure.[7][8][9][10] Handling large quantities of acetylene gas requires specialized equipment and stringent safety protocols.

  • Catalyst Efficiency and Removal: Palladium catalysts, while highly effective, are expensive. Ensuring high turnover numbers and minimizing catalyst loading are crucial for cost-effectiveness. Furthermore, stringent regulations in the pharmaceutical industry necessitate the removal of residual palladium to parts-per-million (ppm) levels in the final product.[11]

  • Byproduct Formation: Homocoupling of the alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, leading to yield loss and purification challenges.[12]

  • Workup and Purification: Isolating pure 2-methoxyphenylacetylene from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalyst residues, can be complex at a large scale.[13][14]

  • Process Optimization: Translating a laboratory-scale procedure to a large-scale process requires careful optimization of reaction parameters such as temperature, pressure, solvent, and reagent stoichiometry to ensure scalability, safety, and efficiency.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reagents Charge Reactor: - 2-Iodoanisole - Solvent (e.g., Toluene) - Amine Base (e.g., Et3N) Inert_Atmosphere->Reagents Catalyst Add Catalysts: - Pd complex (e.g., Pd(PPh3)2Cl2) - CuI Reagents->Catalyst Alkyne Introduce Acetylene Source (e.g., TMSA or Acetylene Gas) Catalyst->Alkyne Heating Heat to Reaction Temperature (e.g., 50-80 °C) Alkyne->Heating Monitoring Monitor Reaction Progress (e.g., HPLC, GC) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Filter Filter to Remove Insolubles Quench->Filter Extraction Liquid-Liquid Extraction Filter->Extraction Distillation Distillation/Crystallization Extraction->Distillation Final_Product Pure 2-Methoxyphenylacetylene Distillation->Final_Product Troubleshooting_Tree cluster_sonogashira Sonogashira Coupling cluster_dehydro Dehydrohalogenation Start Low Yield or Stalled Reaction S_Check_Inert Verify Inert Atmosphere Start->S_Check_Inert Sonogashira D_Check_Base Check Base Strength & Stoichiometry Start->D_Check_Base Dehydrohalogenation S_Check_Reagents Check Reagent Purity & Dryness S_Check_Inert->S_Check_Reagents S_Check_Catalyst Assess Catalyst Activity/Loading S_Check_Reagents->S_Check_Catalyst S_Homocoupling High Homocoupling? S_Check_Catalyst->S_Homocoupling S_Use_Cu_Free Switch to Cu-Free Protocol S_Homocoupling->S_Use_Cu_Free Yes S_Optimize_Cond Optimize Temp. & Addition Rate S_Homocoupling->S_Optimize_Cond No D_Check_Temp Increase Reaction Temperature D_Check_Base->D_Check_Temp Base is strong D_Stronger_Base Use Stronger Base (e.g., NaNH2) D_Check_Base->D_Stronger_Base Base too weak

References

Technical Support Center: Troubleshooting Side Reactions of 1-Ethynyl-2-methoxybenzene in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed reactions involving 1-Ethynyl-2-methoxybenzene. This versatile building block is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials. However, its reactivity profile, characterized by a terminal alkyne adjacent to a methoxy-substituted aryl ring, presents a unique set of challenges. Undesired side reactions can often compete with the desired transformation, leading to reduced yields, complex product mixtures, and purification difficulties.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond simple procedural steps to explain the underlying mechanistic principles, empowering you to diagnose issues in your experiments and rationally design strategies for success.

Section 1: Alkyne Homocoupling (Diyne Formation)

This is the most frequently encountered side reaction when working with terminal alkynes. The formation of the symmetrical 1,4-bis(2-methoxyphenyl)buta-1,3-diyne, often referred to as the Glaser or Hay coupling product, can significantly reduce the yield of your desired cross-coupled product.

Q1: My Sonogashira reaction is producing a significant amount of a symmetrical diyne byproduct. What's causing this and how can I prevent it?

A1: The formation of a homocoupled diyne is a classic side reaction in Sonogashira couplings and is primarily driven by two factors: the presence of oxygen and the copper(I) co-catalyst.[1][2] The mechanism, often called the Glaser coupling, involves the oxidative dimerization of copper acetylide intermediates. While the Sonogashira reaction itself is a Pd(0)/Pd(II) cycle, the homocoupling pathway is a competing cycle that consumes your starting alkyne.

The catalytic cycle for homocoupling relies on an oxidant (typically atmospheric oxygen) to regenerate the active species for the dimerization.[3][4] Therefore, rigorous exclusion of oxygen is the first and most critical line of defense.

G cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Homocoupling Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)-X(L₂) Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)-C≡CR'(L₂) Pd_OA->Pd_TM Transmetalation (from Cu-C≡CR') Cu_Acetylide Cu(I)-C≡CR' Pd_OA->Cu_Acetylide Consumes Alkyne Pd_TM->Pd0 Product Ar-C≡CR' (Product) Pd_TM->Product Reductive Elimination Alkyne R'-C≡CH Alkyne->Cu_Acetylide Base, Cu(I) Cu_Ox Oxidative Dimerization Cu_Acetylide->Cu_Ox O₂ (Air) Diyne R'-C≡C-C≡C-R' (Side Product) Cu_Ox->Diyne caption Fig 1. Competing Sonogashira and Homocoupling Pathways.

Fig 1. Competing Sonogashira and Homocoupling Pathways.
Troubleshooting & Prevention Protocol

StrategyRationale & Key Actions
1. Rigorous Degassing Why: Oxygen is the primary oxidant for the homocoupling reaction.[3][4] Its removal is paramount. Action: Employ multiple (at least 3) freeze-pump-thaw cycles for your solvent and reaction mixture. Alternatively, sparge the solvent with a stream of high-purity argon or nitrogen for at least 30 minutes prior to adding catalysts and reagents. Maintain a positive pressure of inert gas throughout the experiment.
2. Switch to Copper-Free Conditions Why: The copper co-catalyst is directly involved in the formation of the acetylide species that dimerizes.[1] Removing it eliminates this specific pathway. Action: Utilize a modern copper-free Sonogashira protocol. This often requires a more active palladium catalyst system (e.g., using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands) and a suitable base like pyrrolidine or triethylamine.[5]
3. Optimize Reagent Stoichiometry Why: If the aryl halide is consumed faster than the alkyne, the excess alkyne is more likely to homocouple. Action: Use a slight excess (1.1-1.2 equivalents) of this compound relative to your coupling partner. This ensures that the palladium catalyst preferentially engages in the cross-coupling cycle.
4. Control Catalyst Concentration Why: High concentrations of the catalyst, especially the copper component, can accelerate the rate of homocoupling.[2] Action: Use the lowest effective catalyst loading. For palladium, this is typically 0.5-2 mol%. For copper-catalyzed reactions, ensure the Pd:Cu ratio is appropriate (often 1:1 to 1:2).

Section 2: Intramolecular Cyclization (Benzofuran Formation)

The proximity of the methoxy group's oxygen atom to the alkyne creates the potential for an intramolecular cyclization reaction, leading to the formation of 2-substituted benzofuran derivatives. This is a classic example of a competing reaction pathway that is structurally enabled by the substrate itself.

Q2: I'm observing a product with a mass corresponding to the cyclized benzofuran derivative instead of my expected product. Why is this happening?

A2: This side reaction is an intramolecular oxypalladation.[6][7] The palladium(II) catalyst, instead of undergoing a cross-coupling cycle, can act as a Lewis acid to activate the alkyne. The nearby oxygen of the methoxy group then attacks the activated alkyne in an intramolecular fashion. This forms a vinyl-palladium intermediate which can then proceed through various pathways, often leading to a stable benzofuran ring system. This pathway is particularly favored under oxidative conditions or with certain Pd(II) precatalysts that are slow to reduce to the active Pd(0) species required for cross-coupling.

G Start This compound + Pd(II)X₂ Activated π-Alkyne Complex Start->Activated Coordination Cyclized Vinyl-Pd(II) Intermediate (Oxypalladation) Activated->Cyclized Intramolecular Nucleophilic Attack Elimination Further Reactions (e.g., β-hydride elimination or protonolysis) Cyclized->Elimination Product Benzofuran Derivative (Side Product) Elimination->Product caption Fig 2. Pathway for Benzofuran Side Product Formation.

Fig 2. Pathway for Benzofuran Side Product Formation.
Troubleshooting & Prevention Protocol

StrategyRationale & Key Actions
1. Ensure Efficient Pd(0) Generation Why: The cyclization is often initiated by a Pd(II) species.[6] The desired cross-coupling requires Pd(0). If the reduction of your Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) to Pd(0) is slow, the competing cyclization has a greater opportunity to occur. Action: Use a pre-activated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure your conditions (e.g., presence of amine or phosphine ligands) are sufficient to promote rapid in-situ reduction.[1][5]
2. Avoid Unnecessary Oxidants Why: Oxidative conditions can regenerate Pd(II) from Pd(0), re-opening the cyclization pathway. Action: As with preventing homocoupling, maintain a strictly inert, oxygen-free atmosphere. Be mindful that some additives or co-catalysts can have oxidizing properties.
3. Modify Ligand Environment Why: The steric and electronic properties of the ligand can influence the geometry and reactivity of the palladium center. Action: Employ bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos). The steric hindrance from these ligands can physically obstruct the intramolecular attack of the methoxy oxygen, thereby favoring the intermolecular cross-coupling pathway.[8]
4. Control Temperature Why: Intramolecular reactions often have a lower activation energy barrier than intermolecular reactions but can be less entropically favored. However, high temperatures can provide the energy to overcome the barrier for various decomposition or side reaction pathways. Action: Run the reaction at the lowest temperature that allows for a reasonable rate of cross-coupling. Start at room temperature and only heat if necessary.

Section 3: Oligomerization and Complex Mixture Formation

In some cases, instead of a clean conversion to the desired product or a simple side product, the reaction yields an intractable mixture of higher molecular weight species. This is often due to the oligomerization of the alkyne starting material.

Q3: My reaction yields a complex mixture or a baseline smear on TLC instead of a clean product. What could be causing this?

A3: Palladium catalysts are not only effective for cross-coupling but can also catalyze the oligomerization or polymerization of alkynes.[9] This is especially problematic under conditions of high local concentration of the alkyne, elevated temperatures, or long reaction times. The reaction can proceed through various insertion and chain-growth pathways, leading to a distribution of oligomers rather than a single product.

Troubleshooting Workflow

G Start Complex Mixture Observed Check_Conc Was alkyne added all at once? Start->Check_Conc Check_Cat Is catalyst loading > 2 mol%? Check_Conc->Check_Cat No End Likely Oligomerization Check_Conc->End Yes Check_Temp Was reaction run at high temp (>80°C) for extended time? Check_Cat->Check_Temp No Check_Cat->End Yes Check_Temp->End Yes Other Consider other issues (e.g., reagent decomposition) Check_Temp->Other No Solution1 Implement Slow Addition of Alkyne End->Solution1 Solution2 Reduce Catalyst Loading to 0.5-1 mol% End->Solution2 Solution3 Lower Temperature and Monitor Reaction Closely End->Solution3 caption Fig 3. Diagnostic Workflow for Oligomerization.

References

Technical Support Center: Optimizing Reactions of 2-Ethynylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-ethynylanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yield, improve selectivity, and troubleshoot common issues encountered when working with this versatile building block. Here, we address specific experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, frequently employed to couple 2-ethynylanisole with aryl or vinyl halides.[1] While powerful, this reaction is sensitive to a variety of parameters that can impact its success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling of 2-ethynylanisole is giving a very low yield or failing completely. What are the most critical factors to check first?

A1: When a Sonogashira reaction fails, the primary culprits are often the catalyst system, atmospheric conditions, and reagent quality.

  • Catalyst Activity: The palladium catalyst, typically a Pd(0) species like Pd(PPh₃)₄ or one formed in situ from a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, is susceptible to decomposition.[2] The formation of a black precipitate ("palladium black") is a clear indicator of catalyst death. Similarly, the copper(I) co-catalyst (e.g., CuI) is crucial for activating the alkyne and can degrade over time.[3]

    • Recommendation: Always use fresh, high-purity catalysts. If using a Pd(II) precatalyst, ensure your reaction conditions effectively reduce it to the active Pd(0) state.[1]

  • Atmospheric Control: Oxygen can lead to the oxidative homocoupling of 2-ethynylanisole, a common side reaction known as Glaser coupling, which will consume your starting material and reduce the yield of the desired cross-coupled product.[4][5] The Pd(0) catalyst is also oxygen-sensitive.

    • Recommendation: It is critical to use anhydrous and anaerobic conditions.[6] Thoroughly degas your solvent(s) and reagents using techniques like freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) through the reaction mixture. Maintain a positive pressure of inert gas throughout the experiment. Some protocols even suggest using a hydrogen/nitrogen or hydrogen/argon atmosphere to further suppress homocoupling.[5]

  • Reagent Purity: Impurities in your 2-ethynylanisole, aryl halide, or solvent can poison the catalyst. The amine base (commonly triethylamine or diisopropylamine) must be dry.

    • Recommendation: Purify your starting materials if their purity is questionable. Use anhydrous solvents and distill liquid amines before use.

Q2: I'm observing a significant amount of a side product that appears to be the homocoupling product of 2-ethynylanisole. How can I minimize this?

A2: The formation of a diarylacetylene from the homocoupling of 2-ethynylanisole is a persistent issue, primarily driven by the presence of oxygen and the concentration of the copper co-catalyst.[4]

  • Minimize Oxygen: As mentioned above, rigorous exclusion of oxygen is the most effective way to prevent Glaser coupling.[5]

  • Reduce Copper Concentration: While Cu(I) is a co-catalyst, higher concentrations can preferentially promote the homocoupling pathway.[5]

    • Recommendation: Minimize the amount of CuI used (e.g., 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol may be advantageous, although this often requires specific, sterically demanding phosphine ligands to facilitate the catalytic cycle.[7]

  • Atmosphere Modification: Using a reducing atmosphere, such as a mix of H₂ in N₂ or Ar, has been shown to diminish homocoupling to as low as 2%.[4]

Q3: The reaction with my aryl bromide is sluggish, even at elevated temperatures. How can I improve the reaction rate?

A3: The reactivity of the aryl halide is a key factor in the Sonogashira coupling, following the general trend: I > OTf > Br >> Cl.[1] Aryl bromides are significantly less reactive than aryl iodides and often require more forcing conditions.

  • Increase Temperature: For many aryl bromides, heating to 80-100 °C is necessary to drive the oxidative addition step, which is often rate-limiting.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can dramatically influence reactivity. For less reactive aryl halides, more electron-rich and sterically bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.

    • Recommendation: Consider switching from PPh₃ to more robust ligands like P(t-Bu)₃ or bulky biarylphosphines (e.g., XPhos, SPhos). The nature of the most effective ligand can be substrate-dependent.[8]

  • Solvent and Base: The solvent and base combination can also play a significant role. While THF and triethylamine are common, other systems might be more effective for challenging substrates.[9]

Optimized Protocol for Sonogashira Coupling of 2-Ethynylanisole with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (3.0 mmol, 3.0 equiv) followed by anhydrous, degassed THF (5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add 2-ethynylanisole (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Flowchart for Sonogashira Reactions

Sonogashira_Troubleshooting start Reaction Issue issue_yield Low/No Yield start->issue_yield issue_homocoupling High Homocoupling start->issue_homocoupling issue_sluggish Sluggish Reaction (Aryl Bromide) start->issue_sluggish check_catalyst Check Catalyst Activity (Use fresh Pd/Cu) issue_yield->check_catalyst Primary Check reduce_o2 Rigorously Exclude O2 (Degas thoroughly) issue_homocoupling->reduce_o2 First Action increase_temp Increase Temperature (80-100 °C) issue_sluggish->increase_temp Initial Step check_atmosphere Ensure Anaerobic Conditions (Degas solvents) check_catalyst->check_atmosphere If Pd black forms check_reagents Verify Reagent Purity (Dry base/solvent) check_atmosphere->check_reagents If still no product reduce_cu Lower CuI concentration (e.g., to 1 mol%) reduce_o2->reduce_cu If homocoupling persists copper_free Consider Copper-Free Protocol reduce_cu->copper_free Alternative Strategy change_ligand Switch to Bulky/e--rich Ligand (e.g., P(t-Bu)3) increase_temp->change_ligand If still slow optimize_solvent Optimize Solvent/Base (e.g., DMF/DIPA) change_ligand->optimize_solvent Further Optimization

References

Technical Support Center: Sonogashira Reactions with 2-Methoxyphenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Sonogashira cross-coupling reactions, with a specific focus on the use of 2-methoxyphenylacetylene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their synthetic routes. Here, we move beyond simple protocols to explain the fundamental principles governing catalyst selection and reaction outcomes, providing you with the expertise to troubleshoot and refine your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the setup of a Sonogashira reaction involving 2-methoxyphenylacetylene.

Q1: What is the recommended starting catalyst system for coupling with 2-methoxyphenylacetylene?

A solid starting point for a standard Sonogashira coupling is a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) in combination with a copper(I) iodide (CuI) co-catalyst.[1] The Pd(II) species is reduced in situ to the active Pd(0) catalyst by amines or phosphine ligands in the reaction mixture.[1] For the coupling partner, aryl iodides are the most reactive, followed by bromides and triflates. Aryl chlorides are typically challenging and require more specialized catalyst systems.[2][3]

Q2: How does the ortho-methoxy group on 2-methoxyphenylacetylene influence the reaction?

The ortho-methoxy group is an electron-donating group, which can increase the electron density of the alkyne. While this doesn't typically inhibit the reaction, it's a factor to consider. More importantly, steric hindrance from the ortho substituent can play a role, especially if the aryl halide partner is also sterically demanding.[4] For hindered substrates, switching to bulkier, electron-rich phosphine ligands like XPhos or SPhos can be highly beneficial as they promote the formation of highly active, monoligated palladium complexes that facilitate oxidative addition.[4][5][6]

Q3: Is a copper co-catalyst always necessary? When should I consider a copper-free protocol?

While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the formation of a reactive copper acetylide intermediate and increase the reaction rate, it is not always necessary or desirable.[1][7] The primary drawback of copper is its tendency to promote the oxidative homocoupling of the alkyne, known as Glaser coupling, which forms a diarylbutadiyne byproduct.[8][9]

Consider a copper-free protocol under these circumstances:

  • Significant Glaser Homocoupling: If you observe substantial amounts of the homocoupled dimer of 2-methoxyphenylacetylene.[10]

  • Sensitive Substrates: When your substrates contain functional groups that can chelate with copper, potentially inhibiting the catalyst.[1]

  • Simplified Purification: To avoid purification challenges associated with removing copper salts and the homocoupled byproduct.[7]

Copper-free systems often require stronger bases (e.g., Cs₂CO₃) and specialized ligands to facilitate the catalytic cycle.[11][12]

Q4: What is the role of the base and which one should I choose?

The base has two critical functions in the Sonogashira reaction:

  • Deprotonation of the Alkyne: It removes the terminal proton from 2-methoxyphenylacetylene to form the reactive acetylide.

  • Neutralization of HX: It scavenges the hydrogen halide (e.g., HBr, HI) that is generated during the catalytic cycle.

Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are most common in traditional copper-catalyzed reactions.[13] For more challenging or copper-free reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[11][14] Ensure the base is anhydrous and used in excess (typically 2-3 equivalents).

Q5: My reaction is not working. What are the first things I should check?

When a reaction fails completely, focus on the fundamentals.[13]

  • Inert Atmosphere: Ensure the reaction is performed under strictly anaerobic conditions. Oxygen can deactivate the palladium catalyst and promotes Glaser homocoupling.[10][15] All solvents and liquid reagents must be rigorously degassed.

  • Reagent Quality: Verify the purity and activity of your palladium catalyst, copper co-catalyst (if used), and starting materials.[13] Pd(PPh₃)₄, for example, can degrade upon storage.

  • Solvent and Base Anhydrousness: Water can interfere with the catalytic cycle. Use dry solvents and bases.[16]

Troubleshooting Guide: From Low Yield to No Reaction

This guide provides a systematic approach to diagnosing and solving common problems encountered during the Sonogashira coupling of 2-methoxyphenylacetylene.

Problem 1: Low to No Product Yield

A low yield is the most common issue. The key is to identify whether the problem lies with catalyst activity, reaction conditions, or substrate reactivity.

Troubleshooting Workflow for Low Yield

G start Low / No Yield check_catalyst 1. Check Catalyst System - Is Pd active? - Is Cu(I) fresh? - Is ligand appropriate? start->check_catalyst check_conditions 2. Verify Conditions - Rigorously degassed? - Solvent/base anhydrous? - Temperature optimal? check_catalyst->check_conditions If catalyst is verified solution_catalyst Solution: - Use fresh catalyst/ligand. - Switch to a more robust ligand (e.g., XPhos). check_catalyst->solution_catalyst check_side_products 3. Analyze Side Products - Alkyne homocoupling? - Aryl halide decomposition? check_conditions->check_side_products If conditions are correct solution_conditions Solution: - Re-degas solvents. - Use freshly dried reagents. - Increase temperature. check_conditions->solution_conditions solution_side_products Solution: - Switch to copper-free protocol. - Lower reaction temperature. check_side_products->solution_side_products

Caption: A step-by-step decision tree for diagnosing low yield issues.

  • Possible Cause A: Catalyst Deactivation

    • Diagnosis: The reaction starts but stalls, or the solution turns black, indicating the precipitation of palladium black.

    • Explanation: The active Pd(0) species can be sensitive. Oxidative addition of the aryl halide may be too slow, especially with less reactive partners like aryl bromides or chlorides, allowing for catalyst decomposition.[17]

    • Solution:

      • Switch to a More Robust Ligand: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) stabilize the Pd(0) center and accelerate the rate-limiting oxidative addition step.[5][6][18]

      • Use a Precatalyst: Modern palladium precatalysts are more stable and activate under reaction conditions to provide a consistent source of the active catalyst.

      • Increase Temperature: For sluggish reactions with aryl bromides, increasing the temperature to 80-100 °C can often overcome the activation barrier for oxidative addition.[17]

  • Possible Cause B: Poor Substrate Reactivity

    • Diagnosis: The reaction shows little to no conversion even with a verified catalyst system.

    • Explanation: The reactivity of the aryl halide partner is critical and follows the general trend: I > Br > OTf >> Cl.[3] Steric hindrance on the aryl halide, particularly at the ortho position, can severely impede oxidative addition.[4]

    • Solution:

      • Change the Halide: If possible, use the aryl iodide analogue, as it is significantly more reactive.

      • Employ a High-Activity Catalyst System: For aryl chlorides, a system like Pd₂(dba)₃ with a bulky ligand like XPhos and a strong base (e.g., K₃PO₄) is often required.

Problem 2: Significant Alkyne Homocoupling (Glaser Product)
  • Diagnosis: TLC or LC-MS analysis shows a major byproduct corresponding to the dimer of 2-methoxyphenylacetylene.

  • Explanation: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[9][15]

  • Solution:

    • Implement a Copper-Free Protocol: This is the most effective solution.[19] A common copper-free system involves a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(t-Bu)₃ or XPhos), and a suitable base in a solvent like DMF or acetonitrile.[8][11]

    • Ensure Rigorous Deoxygenation: If you must use copper, meticulous degassing of all solvents and reagents is paramount. Purging with argon or nitrogen for an extended period or using freeze-pump-thaw cycles is essential.[10]

    • Minimize Copper Loading: Reduce the CuI loading to the minimum effective amount (e.g., 0.5-1 mol%).

Catalytic Cycles: Classic vs. Copper-Free Sonogashira

G cluster_0 Classic Pd/Cu Cycle cluster_1 Copper-Free Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L)₂ PdII->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkyne->Product CuI Cu(I)X Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->PdII Transfers Alkyne Cu_Alkyne->CuI Regenerates Alkyne H-C≡CR Alkyne->Cu_Alkyne Deprotonation (Base) Pd0_CF Pd(0)L₂ PdII_CF Ar-Pd(II)-X(L)₂ Pd0_CF->PdII_CF Oxidative Addition (Ar-X) Pd_Pi_Alkyne π-Alkyne Complex PdII_CF->Pd_Pi_Alkyne Coordination Pd_Acetylide Ar-Pd(II)-C≡CR(L) Pd_Pi_Alkyne->Pd_Acetylide Deprotonation (Base) Pd_Acetylide->Pd0_CF Reductive Elimination Product_CF Ar-C≡CR Pd_Acetylide->Product_CF Alkyne_CF H-C≡CR Alkyne_CF->Pd_Pi_Alkyne

Caption: Comparison of the classic dual-catalyst cycle and the direct copper-free pathway.

Data Summary: Catalyst System Performance

The choice of ligand and the presence of a copper co-catalyst significantly impact reaction efficiency. The following table summarizes typical performance trends for the coupling of an aryl bromide with a terminal alkyne.

Catalyst System ComponentsTypical ConditionsAvg. Yield (%)Key Feature
Pd(PPh₃)₂Cl₂ / CuI / PPh₃ TEA, THF, 65 °C70-85%Classic, widely used system. Prone to homocoupling.
Pd(OAc)₂ / XPhos Cs₂CO₃, Dioxane, 100 °C85-95%Copper-free. Excellent for hindered substrates and aryl chlorides.[5]
(AllylPdCl)₂ / P(t-Bu)₃ Amine Base, DMF, RT90-98%Mild, copper-free protocol effective at room temperature.[8]
Pd(CH₃CN)₂Cl₂ / cataCXium A Cs₂CO₃, 2-MeTHF, RT80-95%Amine-free and copper-free system using a green solvent.[11]

Experimental Protocols

Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling

This protocol provides a general procedure for the coupling of an aryl iodide with 2-methoxyphenylacetylene.

  • Setup: To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 5 mL of a 2:1 mixture of THF and triethylamine).

  • Substrate Addition: Add 2-methoxyphenylacetylene (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the mixture at the desired temperature (e.g., 50-65 °C) and monitor the reaction progress by TLC or GC-MS.[13]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[13]

Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Ligand

This protocol is adapted for less reactive aryl bromides and minimizes homocoupling.

  • Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and cesium carbonate (Cs₂CO₃, 2.2 mmol, 2.2 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol) and anhydrous, degassed 1,4-dioxane (4 mL).

  • Substrate Addition: Add 2-methoxyphenylacetylene (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

References

Troubleshooting low conversion rates in 2-ethynylanisole reactions

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional Technical Support Center designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates in reactions involving 2-ethynylanisole. This guide provides in-depth, field-proven insights in a comprehensive question-and-answer format.

Technical Support Center: 2-Ethynylanisole Reactions

Welcome to the technical support center for 2-ethynylanisole. As an electron-rich terminal alkyne, 2-ethynylanisole is a valuable building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions. However, its specific electronic and steric properties can present unique challenges, often leading to frustratingly low conversion rates. This guide is structured to help you diagnose and resolve these issues systematically.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during 2-ethynylanisole coupling reactions, primarily focusing on the Sonogashira coupling.

Q1: My Sonogashira reaction with 2-ethynylanisole isn't working at all. My starting materials are unchanged. What's the most likely cause?

A1: The most probable cause is an inactive catalyst system. This can be due to several factors:

  • Palladium(0) Not Formed: If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction is typically facilitated by the amine base or phosphine ligands.[1][2] If this step fails, the catalytic cycle cannot begin.

  • Catalyst Poisoning: Impurities in your reagents or solvent (e.g., water, other nucleophiles) can poison the palladium catalyst.

  • Poor Reagent Quality: Ensure your 2-ethynylanisole, aryl halide, and base are pure and your solvent is anhydrous and degassed.[3]

Q2: My reaction is producing a significant amount of a byproduct, and my desired product yield is low. How do I identify and prevent this?

A2: You are likely observing the formation of 1,4-bis(2-methoxyphenyl)buta-1,3-diyne, the product of Glaser-Hay homocoupling.[4][5] This is a very common side reaction for terminal alkynes, especially when using a copper(I) co-catalyst. It is caused by the oxidative dimerization of the alkyne, promoted by oxygen.[6][7] To mitigate this:

  • Ensure Rigorous Inert Atmosphere: The reaction must be thoroughly deoxygenated. Use a Schlenk line or a glovebox and sparge all solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Consider Copper-Free Conditions: The copper(I) co-catalyst significantly accelerates the reaction but is also the primary culprit for homocoupling.[1] Switching to a copper-free protocol can eliminate this side reaction, though it may require different ligands or higher temperatures.[8][9]

Q3: The reaction starts well but seems to stop before all the starting material is consumed. What causes the reaction to stall?

A3: Reaction stalling is often due to catalyst deactivation over time.

  • Palladium Agglomeration: The active, soluble Pd(0) catalyst can aggregate into inactive palladium black, especially at higher temperatures.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to an inactive catalyst complex.

  • Inhibition by Byproducts: The accumulation of halide salts (e.g., from the amine base and the aryl halide) can sometimes inhibit the catalyst.[10]

Q4: Can the methoxy group on 2-ethynylanisole cause any specific problems?

A4: Yes. The ortho-methoxy group makes 2-ethynylanisole electron-rich, which generally makes the alkyne a good nucleophile for the coupling reaction. However, it can also introduce some steric hindrance, potentially slowing down the reaction compared to less substituted alkynes. More importantly, its electron-donating nature can make the alkyne more susceptible to the oxidative Glaser homocoupling side reaction.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of potential problems and their solutions.

Scenario 1: No Reaction or Very Low Conversion (<10%)

If you observe little to no product formation after a reasonable time, a fundamental component of the reaction has failed.

start No Product Formation check_catalyst Verify Catalyst System start->check_catalyst check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solution_catalyst Use fresh catalyst/ligands. Ensure Pd(II) to Pd(0) reduction. check_catalyst->solution_catalyst solution_reagents Purify starting materials. Use anhydrous, degassed solvent. check_reagents->solution_reagents solution_conditions Ensure inert atmosphere. Optimize temperature & base. check_conditions->solution_conditions

Caption: Initial troubleshooting steps for a failed reaction.

Potential Cause 1: Inactive Palladium Catalyst

  • Why it Happens: The catalytic cycle for a Sonogashira reaction requires a Pd(0) species.[2] Pd(II) precatalysts are often used for their air stability, but if they fail to reduce, no reaction occurs. Oxidative addition of the aryl halide to the palladium center is the first crucial step in the cycle.[11]

  • Solution:

    • Use a Fresh Catalyst: Palladium catalysts, especially those with phosphine ligands, can degrade over time. Use a fresh batch from a reliable supplier.

    • Ensure Proper Precatalyst Activation: When using Pd(II) salts, ensure your conditions (amine base, phosphine ligands) are suitable for in-situ reduction to Pd(0).

    • Consider a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be more reliable, although it is more sensitive to air and must be handled under strictly inert conditions.

Potential Cause 2: Impure Reagents or Solvents

  • Why it Happens: Water is a critical inhibitor. It can hydrolyze reagents and deactivate the catalyst.[3] Oxygen promotes the unwanted Glaser coupling and can oxidize phosphine ligands, deactivating the palladium catalyst.[4]

  • Solution:

    • Purify 2-Ethynylanisole: Commercial 2-ethynylanisole can contain impurities.[12] Consider passing it through a short plug of silica gel if you suspect contamination.

    • Use Anhydrous Solvents: Use a freshly distilled or commercially available anhydrous solvent. Solvents like THF and DMF are hygroscopic and should be handled with care.

    • Degas All Liquids: Thoroughly sparge the solvent and liquid amine base with argon or nitrogen for at least 30 minutes before use to remove dissolved oxygen.

Scenario 2: Significant Homocoupling (Glaser Product) Observed

This is arguably the most common issue. The desired product is formed, but the major product is the 1,3-diyne from the self-coupling of 2-ethynylanisole.

G cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Pathway Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X(L₂) Pd0->Pd_Complex + Ar-X (Oxidative Addition) Product_Complex Ar-Pd(II)-(C≡C-R)(L₂) Pd_Complex->Product_Complex Alkyne 2-Ethynylanisole (R-C≡C-H) Cu_Acetylide Cu(I)-C≡C-R Alkyne->Cu_Acetylide + Cu(I), Base Glaser_Alkyne 2-Ethynylanisole (R-C≡C-H) Cu_Acetylide->Product_Complex Transmetalation Product Desired Product (Ar-C≡C-R) Product_Complex->Product Reductive Elimination Product->Pd0 Glaser_Cu Cu(I)-C≡C-R Glaser_Alkyne->Glaser_Cu + Cu(I), Base Dimer Homocoupled Dimer (R-C≡C-C≡C-R) Glaser_Cu->Dimer + O₂ (Oxidant)

Caption: Competing catalytic cycles in a copper-catalyzed Sonogashira reaction.

Potential Cause 1: Presence of Oxygen

  • Why it Happens: The copper-catalyzed Glaser coupling is an oxidative homocoupling.[5][6] Molecular oxygen acts as the terminal oxidant, regenerating the active copper species and driving the unwanted side reaction.

  • Solution:

    • Master Inert Technique: This is non-negotiable. Use a Schlenk line or glovebox. See the detailed protocol below for setting up an oxygen-free reaction.

    • Degas, Degas, Degas: Ensure every liquid added to the flask, including the solvent and any liquid bases or substrates, has been thoroughly deoxygenated.

Potential Cause 2: Inappropriate Choice of Base/Solvent

  • Why it Happens: The choice of base and solvent can influence the relative rates of the two competing cycles. Some amine bases can chelate copper more effectively, potentially favoring the desired transmetalation step.

  • Solution:

    • Screen Bases: While triethylamine (TEA) and diisopropylamine (DIPA) are common, sometimes a bulkier base like diisopropylethylamine (DIPEA) can disfavor the bimolecular homocoupling.

    • Solvent Choice: Reactions are often faster in polar aprotic solvents like DMF or THF. However, sometimes a less polar solvent like toluene can suppress side reactions. Empirical testing is key.

Potential Cause 3: High Copper Concentration

  • Why it Happens: While catalytic, the concentration of CuI can influence the rate of homocoupling.

  • Solution:

    • Reduce Copper Loading: Try reducing the amount of CuI from the typical 2-5 mol% down to 0.5-1 mol%.

    • Switch to Copper-Free: This is the most effective solution. A variety of palladium/ligand systems can promote the Sonogashira coupling without any copper co-catalyst, completely eliminating the Glaser pathway.[8]

Catalyst SystemTypical Loading (mol%)Copper Required?Notes
PdCl₂(PPh₃)₂ / PPh₃1-5Yes (1-5%)The classic system. Prone to Glaser coupling if not perfectly anaerobic.
Pd(PPh₃)₄1-5Yes (1-5%)Uses a Pd(0) source directly. More air-sensitive.
Pd(OAc)₂ / SPhos0.5-2NoA modern, bulky phosphine ligand system that often works well for copper-free couplings.
PdCl₂(PCy₃)₂2-5NoEffective for coupling aryl chlorides without copper, indicating high catalyst activity.[8]

Table 1: Comparison of common catalyst systems for Sonogashira couplings.

Part 3: Experimental Protocols & Data

Protocol 1: Standard Sonogashira Coupling of 2-Ethynylanisole (Inert Atmosphere)

This protocol outlines a general procedure for coupling 2-ethynylanisole with an aryl iodide, emphasizing the critical steps for achieving high conversion.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • 2-Ethynylanisole (1.2 mmol, 1.2 equiv)[12]

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Anhydrous, degassed THF or DMF (5 mL)

  • Anhydrous, degassed Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv)

Procedure:

  • Glassware Preparation: Thoroughly flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of argon or nitrogen.

  • Reagent Addition (Solids): Under a positive flow of inert gas, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI to the flask.

  • Seal and Evacuate/Refill: Seal the flask, and perform at least three cycles of evacuating the flask on a Schlenk line followed by refilling with inert gas. This removes residual oxygen from the solids and the flask headspace.

  • Solvent and Base Addition: Add the degassed solvent (THF or DMF) and the degassed DIPA via syringe. Stir the mixture for 5-10 minutes. The solution may change color.

  • Alkyne Addition: Add the 2-ethynylanisole dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat if necessary) and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts, followed by a brine wash.[13] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended RangeRationale
Temperature RT to 80 °CStart at room temperature. Gentle heating may be required for less reactive aryl bromides or chlorides, but increases the risk of catalyst decomposition.[14]
Base TEA, DIPA, Cs₂CO₃Amine bases (TEA, DIPA) are standard.[15] Inorganic bases like Cs₂CO₃ are often used in copper-free systems. The base neutralizes the generated H-X and helps form the acetylide.[16]
Solvent THF, DMF, ToluenePolar aprotic solvents like THF and DMF are common. Toluene can be effective and is easier to make anhydrous. Solvent choice can impact reaction rates and selectivity.[17][18][19]
Catalyst Loading 0.5 - 5 mol%Higher loadings can increase rates but also costs. Lower loadings are desirable but may require more reactive substrates or optimized conditions.[9]

Table 2: Optimization parameters for 2-ethynylanisole Sonogashira reactions.

Protocol 2: Reaction Monitoring by TLC
  • Why it's Critical: Simply letting a reaction run for a set time without monitoring is inefficient. TLC provides a rapid, qualitative assessment of the reaction's progress, showing the consumption of starting materials and the formation of the product and any major byproducts.

  • Procedure:

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Carefully and quickly take a small aliquot from the reaction mixture using a capillary tube.

    • Spot the aliquot on a TLC plate alongside spots of your starting aryl halide and 2-ethynylanisole.

    • Develop the plate and visualize under a UV lamp.

    • A successful reaction will show the disappearance of the limiting starting material spot and the appearance of a new spot for the product. The homocoupled dimer, if present, will typically have a different Rf value.

References

Stability issues of 1-Ethynyl-2-methoxybenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability and Reaction Troubleshooting for Researchers

Welcome to the technical support guide for 1-Ethynyl-2-methoxybenzene (also known as 2-Ethynylanisole). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile terminal alkyne in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and resolve stability-related challenges, ensuring the success and reproducibility of your experiments.

Section 1: Core Stability Characteristics of this compound

This compound is a valuable building block, particularly in transition-metal-catalyzed reactions like cross-coupling and click chemistry.[1] However, its utility is intrinsically linked to the reactivity of its terminal alkyne group. This functionality is the source of its synthetic power but also its primary point of instability. Understanding these characteristics is the first step toward troubleshooting.

PropertyValueSource(s)
CAS Number 767-91-9[2][3]
Molecular Formula C₉H₈O[2][3]
Molecular Weight 132.16 g/mol [2][3]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point ~197 °C[2][4]
Density ~1.022 g/mL at 25 °C[2][4]
Solubility Insoluble in water; Soluble in common organic solvents.[5][6]
Storage Keep in a dark place, sealed in dry conditions, under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature.[2][7]

The primary sources of reactivity are the acidic terminal proton (pKa ~25 in DMSO) and the high electron density of the carbon-carbon triple bond. These features make the molecule susceptible to unintended deprotonation, oxidation, and polymerization.

Section 2: Troubleshooting Guide for Common Reaction Issues

This section addresses specific experimental problems in a question-and-answer format. The causality behind each issue is explained to empower you to make informed decisions.

Observed Issue Probable Cause(s) Recommended Solution & Rationale
My reaction mixture is turning into a dark, viscous, or insoluble sludge, and my yield is very low. Polymerization/Oligomerization: Terminal alkynes can polymerize, especially under the influence of heat or transition metal catalysts (e.g., Rh, Pd).[8] This process is often uncontrolled and leads to a complex mixture of high-molecular-weight byproducts.1. Check Reagent Purity: Use freshly purified this compound (see Protocol 4.1). Impurities can initiate polymerization.2. Strict Temperature Control: Avoid excessive heating. If possible, run the reaction at a lower temperature for a longer duration.3. Use a Protecting Group: For multi-step syntheses or harsh conditions, consider protecting the alkyne as a trialkylsilyl derivative (e.g., TMS or TIPS). Silyl-protected alkynes are significantly more stable and do not undergo these side reactions.[9] See Protocol 4.3 for methodology.
I am observing a significant amount of a symmetrical dimer, 1,4-bis(2-methoxyphenyl)buta-1,3-diyne, in my product mixture. Oxidative Homocoupling (Glaser Coupling): This is a classic side reaction for terminal alkynes, particularly in reactions using copper(I) catalysts (e.g., Sonogashira coupling).[10] Trace amounts of oxygen can oxidize the Cu(I) catalyst to Cu(II), which then promotes the dimerization of the alkyne.1. Rigorous Inert Atmosphere: Ensure your reaction vessel and solvents are thoroughly deoxygenated. Use a robust inert gas stream (Argon is preferred over Nitrogen for its density) and employ Schlenk line techniques.2. Use Amine Ligands/Solvents: Amines (e.g., triethylamine, piperidine) can coordinate to the copper center, mitigating the homocoupling pathway.3. Add a Co-catalyst or Reductant: In some cases, adding a small amount of a reducing agent like hydrazine or hydroxylamine can help maintain the copper in its +1 oxidation state.
My reaction, which requires a strong base like n-BuLi or LDA, is not proceeding as expected or is giving complex mixtures. Acetylide Formation and Reactivity: this compound is readily deprotonated by strong bases to form a lithium or sodium acetylide.[10] This newly formed nucleophile may have different solubility, stability, or reactivity than intended for your specific transformation. It might precipitate from non-polar solvents or aggregate.1. Verify Base Compatibility: Ensure that acetylide formation is the desired first step. The resulting acetylide is an excellent nucleophile for reactions like alkylation.[10]2. Solvent Choice: If using an organolithium base, consider a coordinating solvent like THF to improve the solubility and reactivity of the resulting lithium acetylide.3. Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C) to prevent side reactions of the strong base with other functional groups.
My NMR shows the presence of 2'-methoxyacetophenone as a major byproduct. Alkyne Hydration: The triple bond can undergo hydration in the presence of acid and/or certain transition metals (especially mercury, gold, or platinum) to form a methyl ketone via an enol intermediate. This can occur during the reaction or, more commonly, during an acidic aqueous workup.1. Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent water from participating in the reaction.2. Avoid Acidic Workups: If the desired product is stable under neutral or basic conditions, use a saturated ammonium chloride solution or neutral water wash instead of an acid wash during extraction.3. Catalyst Selection: Be mindful that some Lewis or Brønsted acids used as catalysts can also promote hydration.
Upon adding a solution of Ag(I) or Cu(I) salts, a precipitate immediately forms. Formation of Metal Acetylides: Heavy metal salts of terminal alkynes are often insoluble and can be shock-sensitive and explosive when isolated and dried.[10] This is a serious safety hazard.SAFETY FIRST: Never isolate and dry heavy metal acetylides unless you are following a specific, validated protocol and have the appropriate safety measures in place. 1. Avoid Incompatible Reagents: Do not use silver-based reagents unless the goal is specifically to form the silver acetylide for a subsequent reaction (e.g., in alkyne purification).[10]2. In-Situ Use: If a copper acetylide is a required intermediate, it should be generated and consumed in situ without isolation.

Section 3: Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its longevity?

Store the compound in an amber glass bottle under an inert atmosphere (argon or nitrogen) to protect it from light and air.[7] Sealing the cap with paraffin film provides an extra barrier. For long-term storage, refrigeration is recommended to minimize potential thermal oligomerization.

Q2: My bottle of this compound has turned yellow or brown. Is it still usable?

The color change typically indicates the formation of oligomers or polymer byproducts. While it may still contain a significant amount of the desired monomer, its purity is compromised. For sensitive reactions, especially those involving transition metals, using the material as-is will likely lead to lower yields and reproducibility. Purification by vacuum distillation or column chromatography is highly recommended (See Protocol 4.1).

Q3: What are the best practices for setting up a Sonogashira coupling to minimize homocoupling?

Success hinges on the rigorous exclusion of oxygen. Use a solvent that has been deoxygenated by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Assemble your glassware hot from the oven under an argon stream. Add a slight overpressure of argon to the reaction headspace. Finally, ensure your copper(I) source is of high purity.

Q4: I need to perform a reaction that is incompatible with the terminal alkyne. Can I use a protecting group?

Absolutely. This is a cornerstone strategy in complex molecule synthesis. The most common protecting group for terminal alkynes is a silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[9] The resulting silyl alkyne is much more stable towards bases, oxidants, and many nucleophiles. Deprotection is typically straightforward. See Protocol 4.3 for a general procedure.

Section 4: Key Protocols and Methodologies

Protocol 4.1: Purification of this compound from Oligomers

Causality: High temperatures can cause decomposition, so vacuum distillation is employed to lower the boiling point. The non-volatile oligomers will remain in the distillation flask.

  • Setup: Assemble a vacuum distillation apparatus with a short path head. Ensure all glassware is dry.

  • Procedure: Place the discolored this compound in the distillation flask with a small magnetic stir bar.

  • Vacuum: Slowly apply vacuum. The pressure should be low enough to allow the compound to boil below ~100 °C.

  • Distillation: Gently heat the flask in an oil bath. Collect the fraction that distills at the expected temperature and pressure. The purified product should be a colorless liquid.[2][4]

  • Storage: Immediately transfer the purified alkyne to a clean, dry storage vessel under an inert atmosphere.

Protocol 4.2: Silyl Protection of the Terminal Alkyne (General Procedure)

Causality: The terminal proton is acidic and can be removed by a strong base. The resulting acetylide anion is a potent nucleophile that readily attacks an electrophilic silicon source like a silyl chloride.

  • Setup: To a flame-dried, two-neck round-bottom flask under argon, add anhydrous THF and this compound (1.0 eq). Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add a solution of n-BuLi (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Silylation: Add the desired silyl chloride (e.g., TMS-Cl or TIPS-Cl, 1.1 eq) dropwise.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aq. NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl-protected alkyne by flash column chromatography on silica gel.

Protocol 4.3: Deprotection of a Silyl Alkyne (General Procedure)

Causality: The silicon-carbon bond is labile, especially towards fluoride ions, which form a very strong Si-F bond, driving the reaction to completion.

  • Setup: Dissolve the silyl-protected alkyne (1.0 eq) in a suitable solvent like THF.

  • Reagent Addition: Add a fluoride source. For TMS-protected alkynes, a mild base like K₂CO₃ in methanol is often sufficient.[9] For more robust groups like TIPS, tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) is commonly used.[9]

  • Monitoring: Stir the reaction at room temperature and monitor by TLC/GC-MS.

  • Workup: Once complete, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. The crude terminal alkyne can then be purified as needed.

Section 5: Visual Guides

The following diagrams illustrate the key instability pathways and a logical workflow for troubleshooting.

DecompositionPathways cluster_start cluster_products Common Unwanted Byproducts cluster_intermediates Key Reactive Intermediates Start This compound Polymer Oligomers / Polymers Start->Polymer Heat, Light, or Trace Metals Dimer Homocoupled Dimer (Glaser Product) Start->Dimer O₂, Cu(I) Catalyst Ketone 2'-methoxyacetophenone (Hydration Product) Start->Ketone H₃O⁺, H₂O (Trace Acid/Water) Acetylide Acetylide Anion Start->Acetylide Strong Base (e.g., BuLi)

Figure 1. Key instability and side-reaction pathways for this compound.

TroubleshootingWorkflow Start Reaction Failure or Low Yield Purity Is Starting Material Pure? (Check by NMR/GC) Start->Purity Step 1 Byproducts Analyze Byproducts (NMR, GC-MS) Purity->Byproducts Yes Sol_Purify Purify Reagent (Protocol 4.1) Purity->Sol_Purify No Inert Was Inert Atmosphere Sufficiently Maintained? Byproducts->Inert No Clear Byproduct ID Sol_Homocoupling Indicates Oxidative Homocoupling. -> Improve Degassing Byproducts->Sol_Homocoupling Dimer Found Sol_Polymer Indicates Polymerization. -> Lower Temp -> Use Protecting Group Byproducts->Sol_Polymer Polymer Found Sol_Hydration Indicates Hydration. -> Use Anhydrous Conditions -> Avoid Acidic Workup Byproducts->Sol_Hydration Ketone Found Sol_Inert Improve Inert Technique (e.g., Schlenk Line) Inert->Sol_Inert No

Figure 2. A logical workflow for troubleshooting reactions involving this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 1-Ethynyl-2-methoxybenzene and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure, Into Reactivity

In the landscape of synthetic chemistry, phenylacetylenes are invaluable building blocks, serving as versatile precursors in pharmaceuticals, functional materials, and agrochemicals. The reactivity of the terminal alkyne—the ethynyl group—is not absolute; it is exquisitely modulated by the substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the ortho, meta, and para isomers of 1-ethynyl-methoxybenzene. We will dissect how the seemingly minor positional shift of the methoxy group creates a cascade of electronic and steric consequences, profoundly influencing the molecule's behavior in key synthetic transformations.

For researchers engaged in drug development and fine chemical synthesis, understanding these nuances is not merely academic. It is the foundation for rational reaction design, catalyst selection, and the strategic circumvention of potential synthetic roadblocks. This document moves beyond theoretical postulation, grounding its analysis in established mechanistic principles and providing actionable experimental protocols for validation.

The three isomers at the core of our investigation are:

  • 1-Ethynyl-2-methoxybenzene (ortho-isomer)[1][2][3][4][5][6]

  • 1-Ethynyl-3-methoxybenzene (meta-isomer)[7][8][9][10]

  • 1-Ethynyl-4-methoxybenzene (para-isomer)[11][12][13]

PropertyThis compound (ortho)1-Ethynyl-3-methoxybenzene (meta)1-Ethynyl-4-methoxybenzene (para)
Structure OCH₃ group adjacent to the C≡CH groupOCH₃ group one carbon removed from the C≡CH groupOCH₃ group opposite the C≡CH group
CAS Number 767-91-9[1][2][3][5]768-70-7[7][8][9]768-60-5[11][13]
Molecular Formula C₉H₈O[2][3][9]C₉H₈O[7][8][9]C₉H₈O[11]
Molecular Weight 132.16 g/mol [2][3]132.16 g/mol [7][9]132.16 g/mol [14][11]

The Theoretical Bedrock: Unpacking Electronic and Steric Effects

The reactivity of the ethynyl group is governed by two fundamental forces originating from the methoxy substituent: electronic effects and steric hindrance. The methoxy group is a classic example of a substituent with dual electronic character: it is electron-donating via resonance (+M or mesomeric effect) and electron-withdrawing via induction (-I effect) due to the electronegativity of the oxygen atom.

G cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho This compound o_steric High Steric Hindrance ortho->o_steric Proximity o_electronic Strong +M Effect Strong -I Effect ortho->o_electronic Position meta 1-Ethynyl-3-methoxybenzene m_steric Low Steric Hindrance meta->m_steric Distance m_electronic No +M Effect at Alkyne Moderate -I Effect meta->m_electronic Position para 1-Ethynyl-4-methoxybenzene p_steric No Steric Hindrance para->p_steric Distance p_electronic Strong +M Effect Weak -I Effect para->p_electronic Position

Caption: Dominant steric and electronic effects of the methoxy group on the ethynyl functionality in each isomer.

  • Para-Isomer : The methoxy group exerts a powerful +M effect, donating electron density through the π-system of the benzene ring directly to the carbon atom bearing the ethynyl group. This makes the alkyne bond more electron-rich and therefore more nucleophilic. The inductive (-I) effect is weak due to the distance. Crucially, there is no steric hindrance.

  • Ortho-Isomer : Similar to the para isomer, the +M effect increases electron density at the alkyne. However, two critical counterforces are at play. First, the proximity results in a stronger electron-withdrawing -I effect. Second, and often more impactful, the methoxy group creates significant steric bulk around the reaction center, potentially hindering the approach of reagents, especially large metal catalysts.

  • Meta-Isomer : The resonance (+M) effect from a meta-substituent does not extend to the carbon attached to the alkyne. Therefore, the dominant influence is the electron-withdrawing -I effect, which slightly deactivates the alkyne by pulling electron density away from the ring. Steric hindrance is negligible.

This interplay dictates the reactivity hierarchy, which we will now explore in the context of common synthetic transformations.

Comparative Reactivity in Key Synthetic Transformations

Electrophilic Addition: A Test of Alkyne Nucleophilicity

Electrophilic addition reactions, such as hydrohalogenation, are classic probes of the nucleophilicity of a π-system. The reaction is initiated by the alkyne's π-bond attacking an electrophile (e.g., H⁺), forming a vinyl cation intermediate in the rate-determining step.[15][16][17][18][19]

G start Alkyne + H-Br ts1 Transition State 1 (Rate-Determining) start->ts1 Electrophilic Attack intermediate Vinyl Cation Intermediate ts1->intermediate Forms Cation ts2 Transition State 2 intermediate->ts2 Nucleophilic Attack by Br⁻ product Vinyl Bromide Product ts2->product reactivity Reactivity depends on stability of the Vinyl Cation. Electron-donating groups stabilize the cation, accelerating the reaction.

Caption: Generalized mechanism for the electrophilic addition of HBr to an alkyne.

Predicted Reactivity Order: Para > Ortho > Meta

  • Para-Isomer (Most Reactive): The strong electron-donating +M effect significantly enriches the electron density of the alkyne, making it highly nucleophilic. Furthermore, it effectively stabilizes the positive charge of the vinyl cation intermediate through resonance, lowering the activation energy of the rate-determining step.

  • Ortho-Isomer (Intermediate Reactivity): The +M effect also activates this isomer, but the competing -I effect and potential steric hindrance during the approach of the electrophile may slightly diminish its reactivity compared to the para isomer.

  • Meta-Isomer (Least Reactive): Lacking a resonance-donating effect at the reaction site, the alkyne is primarily influenced by the electron-withdrawing inductive effect of the methoxy group. This deactivates the alkyne towards electrophilic attack and destabilizes the vinyl cation intermediate, resulting in the slowest reaction rate.

Experimental Protocol: Comparative Hydrobromination of Methoxy-Substituted Phenylacetylenes

Objective: To qualitatively assess the relative reaction rates of the three isomers by monitoring substrate consumption over time via TLC.

Materials:

  • This compound

  • 1-Ethynyl-3-methoxybenzene

  • 1-Ethynyl-4-methoxybenzene

  • 33% HBr in acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • Developing solvent (e.g., 9:1 Hexanes:Ethyl Acetate)

Procedure:

  • Set up three separate round-bottom flasks, each charged with one of the isomers (e.g., 100 mg, 0.756 mmol) and dissolved in 5 mL of DCM.

  • At room temperature, add an equimolar amount of 33% HBr in acetic acid (e.g., 0.14 mL, 0.756 mmol) to each flask simultaneously while stirring.

  • Immediately spot a baseline on a TLC plate for each reaction mixture.

  • Monitor the reactions by taking small aliquots every 15 minutes and spotting them on the TLC plate. Develop the plate and visualize under UV light.

  • The reaction from the flask showing the fastest disappearance of the starting material spot is deemed the most reactive.

  • Upon completion (or after a set time, e.g., 2 hours), quench each reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product to confirm the formation of the vinyl bromide.[20]

Sonogashira Cross-Coupling: A Dance of Sterics and Acidity

The Sonogashira coupling is a powerful palladium-catalyzed reaction for forming C(sp²)-C(sp) bonds, typically between an aryl halide and a terminal alkyne.[21][22][23] The reaction mechanism is sensitive to both the steric environment of the alkyne and the acidity of its terminal proton, which must be removed by a base to form the reactive copper acetylide intermediate.

G cluster_alkyne Alkyne Activation pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition arx Ar-X transmetalation Ar-Pd(II)-C≡C-R(L₂) pd_complex->transmetalation Transmetalation alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide Base, Cu(I) cu_acetylide->pd_complex Enters Cycle transmetalation->pd0 Reductive Elimination product Ar-C≡C-R reactivity Reactivity depends on: 1. Steric hindrance at alkyne (access to Pd). 2. Acidity of terminal H (acetylide formation).

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Predicted Reactivity Order: Para > Meta >> Ortho

  • Para-Isomer (Most Reactive): This isomer represents the ideal substrate. It is sterically unencumbered, allowing facile access to the bulky palladium catalyst complex. While its terminal proton is slightly less acidic than the meta-isomer's due to the +M effect, this is rarely the rate-limiting factor under standard basic conditions.

  • Meta-Isomer (Intermediate Reactivity): The terminal proton is the most acidic among the three isomers due to the inductive electron withdrawal, facilitating its deprotonation. With no steric hindrance, it reacts cleanly, though perhaps slightly slower than the para-isomer if the electronic properties of the acetylide in the transmetalation step are significant.

  • Ortho-Isomer (Least Reactive): Reactivity is dramatically reduced, primarily due to steric hindrance. The bulky methoxy group severely impedes the coordination of the alkyne to the metal center, which is a prerequisite for the key transmetalation step. In many cases, this reaction may fail entirely or require specialized, less bulky catalysts and harsher conditions.[24]

Experimental Protocol: Comparative Sonogashira Coupling

Objective: To compare the product yields of the three isomers under identical Sonogashira coupling conditions.

Materials:

  • The three methoxy-substituted phenylacetylene isomers

  • 4-Iodoanisole (as a standard coupling partner)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), degassed

  • Toluene, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To three separate Schlenk flasks under an argon atmosphere, add Pd(PPh₃)₄ (0.03 eq), CuI (0.06 eq), and a magnetic stir bar.

  • Into each flask, add 4-iodoanisole (1.0 eq), one of the three alkyne isomers (1.1 eq), degassed toluene (5 mL), and degassed triethylamine (3.0 eq).

  • Stir the reaction mixtures at a set temperature (e.g., 60 °C).

  • Monitor the reactions by TLC.

  • After a fixed time (e.g., 4 hours), cool the reactions to room temperature and quench with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography and calculate the isolated yield for each isomer. The yields will provide a quantitative measure of relative reactivity.[23][25]

Summary and Outlook

The positional isomerism of the methoxy group on an ethynylbenzene core provides a compelling case study in the principles of physical organic chemistry. Our analysis demonstrates a clear and predictable hierarchy of reactivity that is a direct consequence of the interplay between resonance, induction, and steric hindrance.

Reaction TypePredicted Reactivity OrderPrimary Influencing Factor(s)
Electrophilic Addition Para > Ortho > MetaElectronic: Nucleophilicity of the alkyne π-bond and stability of the vinyl cation intermediate.
Sonogashira Coupling Para > Meta >> OrthoSteric: Access of the alkyne to the palladium catalyst. Electronic: Acidity of the terminal proton.
[2+2+2] Cycloaddition Para > Meta >> OrthoSteric: Hindrance preventing coordination to the metal template. Electronic: Electron-rich alkynes generally react faster.

For the practicing chemist, these principles are a powerful predictive tool. The para-isomer consistently emerges as the most versatile and reactive substrate for transformations where an electron-rich, sterically accessible alkyne is favored. The meta-isomer serves as a reliable, albeit slightly less activated, alternative when steric hindrance is not a concern. The ortho-isomer , however, presents a significant synthetic challenge for metal-catalyzed processes, where its steric bulk often overrides its electronic activation. Overcoming its low reactivity typically requires bespoke catalyst systems or alternative synthetic routes.

This guide serves not as a rigid set of rules, but as a framework for critical thinking in synthetic design. By understanding the fundamental forces at play, researchers can better anticipate reaction outcomes, troubleshoot unexpected results, and ultimately, design more efficient and robust synthetic pathways.

References

A Comparative Guide to the Reactivity of 2-Ethynylanisole and 4-Ethynylanisole in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands as a cornerstone for the synthesis of arylethynes, critical building blocks in pharmaceuticals, natural products, and organic materials.[1] The reaction's efficiency, however, is intricately tied to the electronic and steric profiles of its substrates. This guide provides an in-depth comparison of the reactivity between two commonly employed alkynes, 2-ethynylanisole and 4-ethynylanisole, offering insights into the subtle yet significant impact of substituent placement.

Unraveling the Electronic and Steric Dichotomy

The reactivity of a terminal alkyne in the Sonogashira coupling is influenced by the acidity of its terminal proton and the nucleophilicity of the resulting acetylide. The methoxy group (-OCH₃), present in both 2-ethynylanisole and 4-ethynylanisole, exerts a dual electronic effect: a potent electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I).[2] The interplay of these effects, dictated by the methoxy group's position on the phenyl ring, is a key determinant of the alkyne's reactivity.

In 4-ethynylanisole , the para-methoxy group's +M effect significantly increases the electron density of the aromatic ring, including the ethynyl-substituted carbon. This enhanced electron density can be delocalized into the alkyne moiety, potentially decreasing the acidity of the terminal proton and increasing the nucleophilicity of the copper acetylide intermediate formed during the catalytic cycle.

Conversely, in 2-ethynylanisole , the ortho-methoxy group introduces a steric component. The proximity of the methoxy group to the ethynyl functionality can sterically hinder the approach of the bulky palladium catalyst complex to the alkyne.[3] This steric impediment can raise the activation energy of the transmetalation step, thereby slowing the overall reaction rate. Electronically, while the +M effect is still operative, potential through-space interactions between the lone pairs of the methoxy oxygen and the palladium center could also influence catalyst coordination and reactivity.

Experimental Evidence: A Head-to-Head Comparison

AlkyneAryl HalideCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
2-Ethynylanisole 3-Bromo-6-methyl-1,2,4,5-tetrazinePdCl₂(PPh₃)₂/CuITolueneRT1662[4]
4-Ethynylanisole 3-Bromo-6-methyl-1,2,4,5-tetrazinePdCl₂(PPh₃)₂/CuITolueneRT1636[4]

The experimental results clearly indicate that under these specific conditions, 2-ethynylanisole provides a significantly higher yield (62%) compared to its para-isomer (36%) .[4] This outcome may seem counterintuitive if one only considers the steric hindrance of the ortho-methoxy group. However, it highlights the complex interplay of factors in the Sonogashira reaction. The increased electron-donating ability of the ortho-methoxy group, potentially leading to a more nucleophilic acetylide, might in this case outweigh the negative steric effects. It is also possible that the specific aryl halide and catalytic system employed are particularly sensitive to the electronic properties of the alkyne.

Mechanistic Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Ar_alkyne [Ar-Pd(II)-C≡CR]L₂ Pd_complex->Ar_alkyne Transmetalation Ar_alkyne->Pd0 Reductive Elimination Product Product Ar_alkyne->Product Ar-C≡C-R CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne Deprotonation (R-C≡C-H, Base) Cu_alkyne->Pd_complex Cu_alkyne->CuX

Figure 1: Simplified catalytic cycles of the Sonogashira coupling reaction.

The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step and is generally accelerated by electron-withdrawing groups on the aryl halide.[6] The subsequent transmetalation step involves the transfer of the acetylide group from copper to the palladium center. It is in this step that the nucleophilicity of the copper acetylide and steric factors around the palladium complex become critical. The final reductive elimination step yields the desired arylethyne and regenerates the Pd(0) catalyst.

Experimental Protocol: A Representative Sonogashira Coupling

The following protocol is a general procedure for the Sonogashira coupling of an ethynylanisole with an aryl iodide. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Experimental_Workflow start Start reagents Combine Aryl Iodide, Ethynylanisole, CuI, and Solvent in a Schlenk Flask start->reagents degas Degas the Mixture (Freeze-Pump-Thaw Cycles) reagents->degas catalyst Add Pd Catalyst and Ligand under Inert Atmosphere degas->catalyst base Add Amine Base catalyst->base reaction Heat the Reaction Mixture (e.g., 60 °C) and Monitor by TLC/GC-MS base->reaction workup Aqueous Workup (e.g., NH₄Cl solution) reaction->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purify by Column Chromatography extraction->purification end Characterize Product purification->end

Figure 2: General experimental workflow for a Sonogashira coupling reaction.

Materials:

  • Aryl iodide (1.0 equiv)

  • Ethynylanisole (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, Toluene, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, ethynylanisole, and copper(I) iodide.

  • Add the anhydrous, degassed solvent via syringe.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Under a positive pressure of inert gas, add the palladium catalyst, PdCl₂(PPh₃)₂.

  • Add the amine base via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The reactivity of ethynylanisole isomers in Sonogashira coupling is a nuanced interplay of electronic and steric effects. While the ortho-methoxy group in 2-ethynylanisole introduces steric hindrance, experimental data suggests that its electronic influence can lead to higher yields compared to the para-isomer in certain contexts.[4] This underscores the importance of empirical optimization for any given substrate pairing. For researchers and drug development professionals, a thorough understanding of these substituent effects is paramount for the rational design of synthetic routes and the efficient construction of complex molecular architectures.

References

A Senior Application Scientist's Guide to Terminal Alkynes in Click Chemistry: A Comparative Analysis of 1-Ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Precision of Click Chemistry

In the vast toolkit of synthetic chemistry, the ability to reliably and efficiently join molecular fragments is paramount. This need is acutely felt in fields like drug discovery, materials science, and bioconjugation, where complexity is built from modular units. In 2001, K. Barry Sharpless and his colleagues articulated the concept of "click chemistry," a philosophy that prioritizes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are simple to perform.[1] The undisputed flagship of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage.[2][3]

The reaction's power lies in its remarkable efficiency and bioorthogonality; the azide and alkyne functional groups are largely inert to most biological molecules, allowing for specific ligations in complex environments. While the azide component is relatively consistent, the choice of the terminal alkyne offers a crucial handle for modulating reactivity, solubility, and other physicochemical properties of the final conjugate. This guide provides an in-depth comparison of various terminal alkynes, with a specific focus on 1-Ethynyl-2-methoxybenzene (also known as 2-ethynylanisole), to assist researchers in making informed decisions for their experimental designs.

The Heart of the Reaction: The Terminal Alkyne

Terminal alkynes are hydrocarbons containing at least one hydrogen atom bonded to a triply bonded carbon.[4] This terminal proton is weakly acidic (pKa ≈ 25), a feature central to the CuAAC mechanism. The reaction is initiated by the formation of a copper(I) acetylide intermediate, and the rate of this step, along with the subsequent steps in the catalytic cycle, is influenced by the electronic and steric environment of the alkyne.

Factors influencing terminal alkyne reactivity in CuAAC include:

  • Electronic Effects: Electron-withdrawing groups adjacent to the alkyne can increase the acidity of the terminal proton, potentially accelerating the formation of the copper acetylide. Conversely, electron-donating groups may have the opposite effect.

  • Steric Hindrance: Bulky substituents near the alkyne can impede the approach of the copper catalyst and the azide partner, slowing the reaction rate.

Below is a diagram illustrating the generally accepted catalytic cycle for the CuAAC reaction. Understanding this mechanism is key to appreciating how different alkyne substituents exert their influence.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide Alkyne R-C≡CH (Terminal Alkyne) Alkyne->Acetylide Coordination & Deprotonation Metallacycle Six-Membered Copper(III) Metallacycle Acetylide->Metallacycle Azide R'-N₃ (Azide) Azide->Metallacycle Coordination & Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Reductive Elimination Regen_CuI Cu(I) Catalyst (Regenerated) Metallacycle->Regen_CuI Regen_CuI->CuI Catalytic Cycle

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A Detailed Look: this compound

This compound is an aromatic terminal alkyne with distinct properties conferred by its ortho-methoxy substituent.

Structure and Properties:

  • Synonyms: 2-Ethynylanisole, 2-Methoxyphenylacetylene[5]

  • CAS Number: 767-91-9[6]

  • Molecular Formula: C₉H₈O[6]

  • Molecular Weight: 132.16 g/mol [6]

  • Appearance: Liquid[6]

  • Boiling Point: ~197 °C[6][7]

  • Density: ~1.022 g/mL at 25 °C[6][7]

The key feature of this molecule is the methoxy (-OCH₃) group positioned ortho to the ethynyl group. This substituent exerts two primary effects:

  • Electronic Effect: The methoxy group is electron-donating through resonance, increasing the electron density on the aromatic ring and, to a lesser extent, on the alkyne. This can slightly decrease the acidity of the terminal alkyne proton compared to unsubstituted phenylacetylene, which may subtly influence the rate of copper acetylide formation.

  • Steric Effect: The presence of a substituent in the ortho position introduces potential steric hindrance. While a methoxy group is not exceptionally large, its proximity to the reaction center could sterically disfavor the coordination of the bulky copper catalyst and its ligands, potentially leading to slower reaction rates compared to its para or meta isomers, or to unsubstituted phenylacetylene.

Comparative Analysis with Alternative Terminal Alkynes

The choice of alkyne is a critical experimental parameter. While many terminal alkynes participate readily in CuAAC, their reaction kinetics and side-reactivity profiles can differ. A study comparing various alkynes found only modest differences in reactivity under typical conditions, but these differences become more pronounced under more demanding scenarios, such as low catalyst concentrations.[8]

Terminal Alkyne Structure Key Characteristics & Performance Insights
This compound C₉H₈OModerately Reactive: The electron-donating methoxy group and potential ortho steric hindrance can lead to slightly slower kinetics compared to simple propargyl systems. Provides good balance of reactivity and stability. Useful for introducing a substituted aromatic moiety.
Phenylacetylene C₈H₆Baseline Aromatic: The simplest aromatic alkyne, serving as a standard benchmark. Its reactivity is generally robust and predictable.
Propargyl Alcohol C₃H₄OHighly Reactive & Hydrophilic: An excellent combination of high reactivity, low cost, and increased water solubility.[8] Represents one of the most common and reliable aliphatic alkynes.
N-Phenylpropiolamide C₉H₇NOElectronically Activated: The amide group is electron-withdrawing, activating the alkyne for faster cycloaddition.[8] However, this activation also increases its susceptibility to nucleophilic attack (Michael addition), which can be a significant drawback in biological systems containing free thiols (e.g., cysteine residues).[8]
3,3-Dimethyl-1-butyne C₆H₁₀Sterically Hindered: The bulky tert-butyl group significantly slows down the reaction rate due to steric hindrance, making it a less favorable choice unless the bulky group is a desired feature of the final product.

Experimental Protocol: A General Procedure for CuAAC

This protocol provides a reliable, self-validating system for performing a CuAAC reaction in a research setting. The causality for each step is explained to enhance understanding and troubleshooting.

Objective: To conjugate an azide-containing molecule (Molecule-N₃) with an alkyne-containing molecule (Molecule-C≡CH) using an in situ generated Cu(I) catalyst.

Materials:

  • Molecule-N₃

  • Molecule-C≡CH (e.g., this compound)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O, or DMF, DMSO)

Workflow Diagram:

CuAAC_Workflow Start Start Prep_Reagents Prepare Stock Solutions: - Azide (in solvent) - Alkyne (in solvent) - CuSO₄ (in H₂O) - NaAsc (in H₂O) Start->Prep_Reagents Reaction_Setup Reaction Setup: - Add Azide, Alkyne, and Solvent to flask - Stir to dissolve Prep_Reagents->Reaction_Setup Catalyst_Add Catalyst Addition: 1. Add CuSO₄ solution 2. Add NaAsc solution Reaction_Setup->Catalyst_Add Reaction_Run Run Reaction: - Stir at Room Temp - Monitor by TLC/LC-MS Catalyst_Add->Reaction_Run Workup Workup & Purification: - Quench/Dilute - Extract product - Purify (e.g., column chromatography) Reaction_Run->Workup Upon Completion Analysis Characterize Product: - NMR, MS, etc. Workup->Analysis End End Analysis->End

Caption: A standard experimental workflow for performing a CuAAC reaction.

Step-by-Step Procedure:

  • Reagent Preparation:

    • In a suitable reaction vessel, dissolve the azide component (1.0 equiv) and the terminal alkyne (e.g., this compound, 1.0-1.2 equiv) in the chosen solvent system.

    • Causality: Using a slight excess of the less valuable or more easily removed reagent can help drive the reaction to completion. The solvent system is chosen based on the solubility of the reactants; t-BuOH/H₂O is a common choice for its ability to dissolve both polar and non-polar reactants.

  • Catalyst Preparation & Addition:

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and Sodium Ascorbate (e.g., 0.5 M in water).

    • To the stirring solution from Step 1, add the CuSO₄ solution (typically 1-5 mol %).

    • Immediately following, add the Sodium Ascorbate solution (typically 5-10 mol %).

    • Causality: Sodium ascorbate is a reducing agent that reduces the stable Cu(II) sulfate to the catalytically active Cu(I) species in situ. A stoichiometric excess of ascorbate is used to prevent re-oxidation of Cu(I) by any dissolved oxygen. The order of addition is crucial; adding the ascorbate last ensures the Cu(I) is generated in the presence of the reactants.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting reagent is consumed.

    • Causality: Reaction times can vary from minutes to several hours depending on the reactivity of the substrates and the catalyst concentration. Direct monitoring prevents premature workup of an incomplete reaction or unnecessary degradation from prolonged exposure to the catalyst.

  • Workup and Purification:

    • Once complete, the reaction mixture can be quenched (e.g., with a dilute solution of EDTA to chelate the copper) and diluted with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product using column chromatography or recrystallization as needed.

    • Causality: The workup procedure is designed to remove the copper catalyst, salts, and any unreacted starting materials to isolate the pure triazole product for subsequent characterization and use.

Conclusion and Recommendations

The selection of a terminal alkyne for click chemistry is a strategic decision that impacts not only reaction efficiency but also the properties of the resulting product. This compound emerges as a valuable, moderately reactive aromatic alkyne. Its performance is a product of the interplay between the mild electron-donating nature and the potential steric influence of its ortho-methoxy group.

  • Choose this compound when:

    • The introduction of a substituted phenyl group is desired.

    • A balance between reactivity and stability is needed.

    • Avoiding the high reactivity and potential side reactions of electronically activated alkynes like propiolamides is a priority, especially in biological contexts.

  • Consider alternatives such as propargyl alcohol or its derivatives when:

    • Maximizing reaction speed and yield is the primary goal.

    • Increased hydrophilicity is advantageous.

Ultimately, the optimal choice of alkyne is context-dependent. By understanding the fundamental principles of the CuAAC reaction and the subtle electronic and steric effects imparted by different substituents, researchers can tailor their experimental design for success. This guide serves as a foundational resource for navigating these choices, enabling the continued and successful application of this powerful chemical ligation strategy.

References

A Researcher's Guide to Alternative Reagents for 2-Methoxyphenylacetylene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of the right building block is paramount to the success of a synthetic campaign. 2-Methoxyphenylacetylene is a versatile reagent, widely employed in a variety of carbon-carbon bond-forming reactions. Its unique electronic and steric properties, conferred by the ortho-methoxy group, influence its reactivity in crucial transformations such as palladium-catalyzed cross-coupling reactions, cycloadditions, and polymerizations. However, the very features that make it a valuable tool can also present limitations in certain synthetic contexts. Steric hindrance from the ortho substituent can sometimes impede reactivity, and the specific electronic donation of the methoxy group may not be optimal for all desired transformations.

This guide provides a comprehensive comparison of alternative reagents to 2-methoxyphenylacetylene, offering insights into their relative performance in key organic reactions. We will delve into the mechanistic underpinnings of these transformations, supported by experimental data, to empower you to make informed decisions in your synthetic design.

The Role of the Methoxy Group: A Double-Edged Sword

The methoxy group at the ortho position of the phenylacetylene ring exerts two primary effects:

  • Electronic Effect: The oxygen atom's lone pairs participate in resonance with the aromatic ring, acting as a strong electron-donating group (+M effect). This increases the electron density of the alkyne, which can influence its reactivity in various reactions. However, the oxygen is also more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). In the case of a para-methoxy substituent, the resonance effect typically dominates, making the alkyne more electron-rich. For an ortho-methoxy group, the interplay between resonance and inductive effects can be more complex and is often coupled with steric considerations.[1][2]

  • Steric Effect: The physical bulk of the ortho-methoxy group can hinder the approach of reagents to the alkyne, a phenomenon known as steric hindrance.[3][4] This can be either detrimental, by slowing down or preventing a desired reaction, or beneficial, by influencing regioselectivity.

This guide will explore how modifying the position or nature of the substituent on the phenylacetylene ring can modulate these effects, offering a palette of reagents to fine-tune reactivity for specific synthetic goals.

Core Applications and a Comparative Analysis of Alternatives

We will focus on three primary applications of 2-methoxyphenylacetylene and compare its performance with viable alternatives:

  • Sonogashira Cross-Coupling Reactions: A cornerstone of C(sp)-C(sp²) bond formation.

  • 1,3-Dipolar Cycloaddition Reactions: A powerful tool for the synthesis of five-membered heterocycles.

  • Polymerization: For the creation of functional poly(phenylacetylene)s.

Sonogashira Cross-Coupling Reactions: Building Biaryl Acetylenes and Heterocycles

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides, typically catalyzed by a palladium complex with a copper(I) co-catalyst.[3][4] This reaction is instrumental in the synthesis of a vast array of compounds, including pharmaceuticals, natural products, and organic materials. A particularly valuable application is the synthesis of 2-arylbenzofurans via a tandem Sonogashira coupling and cyclization of o-iodophenols with phenylacetylenes.

The synthesis of 2-arylbenzofurans from o-iodophenol serves as an excellent platform to compare the performance of 2-methoxyphenylacetylene with its alternatives. The reaction proceeds via an initial Sonogashira coupling to form a 2-(phenylethynyl)phenol intermediate, which then undergoes an intramolecular cyclization.

dot graph Sonogashira_Benzofuran { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"o-Iodophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Arylacetylene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd_Catalyst_CuI_Base" [label="Pd Catalyst, CuI, Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="2-(Arylethynyl)phenol"]; "Product" [label="2-Arylbenzofuran", fillcolor="#34A853", fontcolor="#FFFFFF"];

"o-Iodophenol" -> "Intermediate" [label="Sonogashira Coupling"]; "Arylacetylene" -> "Intermediate"; "Pd_Catalyst_CuI_Base" -> "Intermediate" [arrowhead=none]; "Intermediate" -> "Product" [label="Intramolecular Cyclization"]; } Caption: General workflow for the synthesis of 2-arylbenzofurans.

Table 1: Comparison of Arylacetylenes in the Synthesis of 2-Arylbenzofurans from o-Iodophenol

ArylacetyleneProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
2-Methoxyphenylacetylene 2-(2-Methoxyphenyl)benzofuranPdCl₂(PPh₃)₂, CuI, Et₃NDMF1201278[5]
4-Methoxyphenylacetylene 2-(4-Methoxyphenyl)benzofuranPdCl₂(PPh₃)₂, CuI, Et₃NDMF1201285[5]
Phenylacetylene 2-PhenylbenzofuranPdCl₂(PPh₃)₂, CuI, Et₃NDMF1201290[5]
4-Chlorophenylacetylene 2-(4-Chlorophenyl)benzofuranPdCl₂(PPh₃)₂, CuI, Et₃NDMF1201282[5]

Analysis of Performance:

  • Phenylacetylene (Unsubstituted): This serves as our baseline. It generally provides high yields due to the absence of steric hindrance and electronic perturbation.

  • 4-Methoxyphenylacetylene (para-isomer): The electron-donating methoxy group in the para position enhances the nucleophilicity of the alkyne, often leading to slightly higher or comparable yields to the unsubstituted phenylacetylene. The lack of steric hindrance allows for efficient coupling.

  • 2-Methoxyphenylacetylene (ortho-isomer): The ortho-methoxy group introduces steric bulk near the reaction center. This can lead to a slight decrease in yield compared to the para-isomer and the unsubstituted analog, as observed in the synthesis of 2-arylbenzofurans.[5] However, this steric hindrance can be exploited to achieve selectivity in certain cases.

  • 4-Chlorophenylacetylene (Electron-deficient): The electron-withdrawing chloro group can also influence reactivity. In some cases, electron-withdrawing groups on the alkyne can accelerate the Sonogashira coupling.[6]

Key Takeaway for Sonogashira Reactions: For straightforward, high-yielding couplings, 4-methoxyphenylacetylene or phenylacetylene are often superior choices to 2-methoxyphenylacetylene. However, if steric differentiation or specific electronic properties imparted by the ortho-methoxy group are desired for subsequent transformations or for influencing the properties of the final product, 2-methoxyphenylacetylene remains a valuable reagent.

This protocol provides a detailed procedure for the synthesis of 2-(4-methoxyphenyl)benzofuran, a representative example of a Sonogashira coupling-cyclization reaction.

Materials:

  • 2-Iodophenol

  • 4-Methoxyphenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.

  • Add triethylamine (3.0 mmol) to the reaction mixture.

  • Finally, add 4-methoxyphenylacetylene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(4-methoxyphenyl)benzofuran.

1,3-Dipolar Cycloaddition Reactions: Crafting Triazoles

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a powerful and versatile method for the synthesis of 1,2,3-triazoles.[7] These nitrogen-containing heterocycles are prevalent in medicinal chemistry and materials science. The electronics of the alkyne play a significant role in the rate and regioselectivity of this reaction.

dot graph Cycloaddition { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"Arylacetylene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Benzyl_Azide" [label="Benzyl Azide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Heat_or_Catalyst" [label="Heat or Cu(I) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Triazole_Isomers" [label="Mixture of 1,4- and 1,5-Disubstituted Triazoles"];

"Arylacetylene" -> "Triazole_Isomers"; "Benzyl_Azide" -> "Triazole_Isomers"; "Heat_or_Catalyst" -> "Triazole_Isomers" [arrowhead=none]; } Caption: 1,3-Dipolar cycloaddition of arylacetylenes with benzyl azide.

In the thermal, uncatalyzed cycloaddition, a mixture of 1,4- and 1,5-regioisomers is often obtained. The electronic nature of the substituents on the phenylacetylene can influence the ratio of these isomers. Electron-donating groups, such as the methoxy group in 2-methoxyphenylacetylene and 4-methoxyphenylacetylene, generally increase the electron density of the alkyne, which can affect the reaction rate.

Table 2: Comparison of Arylacetylenes in the 1,3-Dipolar Cycloaddition with Benzyl Azide

ArylacetyleneReaction ConditionsProduct Ratio (1,4- : 1,5-)Total Yield (%)Reference
Phenylacetylene Toluene, refluxMixture>85[8]
2-Methoxyphenylacetylene Toluene, refluxMixtureNot specified[8]
4-Methoxyphenylacetylene Toluene, refluxMixtureNot specified[8]
Electron-deficient alkynes (e.g., propiolates)Often favor one isomerHigh[9]

Analysis of Performance:

  • Electron-donating vs. Electron-withdrawing groups: While detailed comparative studies on the regioselectivity of ortho- and para-methoxyphenylacetylenes in thermal cycloadditions are not abundant, the general trend is that both electron-donating and electron-withdrawing groups can influence the reaction rate and the isomer ratio. For the highly regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), terminal alkynes are required, and the reaction almost exclusively yields the 1,4-isomer. In this context, the electronic nature of the substituent on the phenyl ring primarily affects the reaction rate.

Key Takeaway for Cycloaddition Reactions: For the synthesis of 1,2,3-triazoles, both 2-methoxyphenylacetylene and its alternatives are viable reagents. The choice will depend on the desired substitution pattern of the final product and whether a specific regioisomer is targeted. For regiocontrol, the use of a copper-catalyzed "click" reaction is highly recommended, where the electronic nature of the substituent will primarily influence the reaction kinetics.

Polymerization: Building Functional Macromolecules

Substituted poly(phenylacetylene)s are a class of conjugated polymers with interesting optical and electronic properties.[10] The polymerization of phenylacetylene derivatives can be achieved using various transition metal catalysts, with rhodium-based catalysts being particularly effective for producing stereoregular polymers.[11]

The position of the methoxy group on the phenyl ring can significantly influence the polymerization process and the properties of the resulting polymer.

dot graph Polymerization { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"Substituted_Phenylacetylene" [label="Substituted Phenylacetylene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Rh_Catalyst" [label="Rh Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Polymer" [label="Poly(phenylacetylene)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Substituted_Phenylacetylene" -> "Polymer" [label="Polymerization"]; "Rh_Catalyst" -> "Polymer" [arrowhead=none]; } Caption: Rhodium-catalyzed polymerization of substituted phenylacetylenes.

Table 3: Comparison of Methoxy-substituted Phenylacetylenes in Rhodium-Catalyzed Polymerization

MonomerCatalyst SystemPolymer PropertiesReference
Phenylacetylene [Rh(nbd)Cl]₂/Et₃NHigh molecular weight, stereoregular[11]
2-Methoxyphenylacetylene Rh(I) complexesCan influence polymer conformation[12]
4-Methoxyphenylacetylene Rh(I) complexesCan influence polymer conformation[12]

Analysis of Performance:

  • Steric Effects in Polymerization: The ortho-methoxy group in 2-methoxyphenylacetylene can impose steric constraints during the polymerization process. This can affect the rate of polymerization and the stereoregularity of the resulting polymer chain.

  • Influence on Polymer Conformation: The position of the methoxy substituent can have a profound impact on the helical conformation of the poly(phenylacetylene) backbone. This, in turn, influences the polymer's chiroptical properties and its potential applications in areas like chiral recognition and asymmetric catalysis.

Key Takeaway for Polymerization: The choice between 2-methoxyphenylacetylene and 4-methoxyphenylacetylene in polymerization is less about yield and more about tailoring the properties of the final polymer. The steric bulk of the ortho-methoxy group can be a powerful tool for controlling the polymer's secondary structure and, consequently, its function.

Conclusion: A Strategic Approach to Reagent Selection

2-Methoxyphenylacetylene is a valuable reagent in the synthetic chemist's toolbox, offering a unique combination of electronic and steric properties. However, a critical evaluation of its performance in comparison to readily available alternatives is crucial for optimizing synthetic routes.

  • For Sonogashira coupling reactions where high yields are the primary concern, the less sterically hindered 4-methoxyphenylacetylene or phenylacetylene are often preferable.

  • In 1,3-dipolar cycloaddition reactions , the choice of reagent will be dictated by the desired substitution pattern on the resulting triazole. For achieving high regioselectivity, the use of copper-catalyzed conditions is paramount.

  • In the realm of polymerization , the steric influence of the ortho-methoxy group in 2-methoxyphenylacetylene provides a unique handle for controlling the supramolecular structure and properties of the resulting polymer, making it a strategic choice for the synthesis of functional materials.

By understanding the subtle interplay of steric and electronic effects, researchers can move beyond a one-size-fits-all approach and strategically select the optimal arylacetylene for their specific synthetic challenge. This guide serves as a starting point for this decision-making process, encouraging a deeper consideration of the rich chemistry offered by this versatile class of building blocks.

References

A Comparative Guide to the Validation of Reaction Products from 1-Ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex organic molecules is paramount. 1-Ethynyl-2-methoxybenzene, also known as 2-ethynylanisole, stands out as a versatile and highly valuable precursor in the synthetic chemist's toolbox. Its unique arrangement of a terminal alkyne and a methoxy group on a benzene ring allows for a diverse range of chemical transformations, leading to the formation of intricate heterocyclic scaffolds, most notably benzofurans.

This guide provides an in-depth technical comparison of the primary reaction pathways of this compound, focusing on the validation of its products. We will delve into the nuances of experimental design, compare the performance of different synthetic strategies with viable alternatives, and provide the necessary data for researchers to make informed decisions in their synthetic endeavors. Our analysis is grounded in established experimental data, ensuring scientific integrity and practical applicability.

The Strategic Importance of this compound in Heterocyclic Synthesis

The core value of this compound lies in its capacity to undergo sequential reactions, typically a carbon-carbon bond-forming reaction followed by an intramolecular cyclization. This two-stage approach offers a modular and convergent strategy for the synthesis of highly substituted benzofurans and other related heterocycles, which are prevalent motifs in pharmaceuticals and natural products.

The primary synthetic routes we will explore are:

  • Sonogashira Coupling followed by Electrophilic Cyclization: A robust and widely employed method for the synthesis of 2,3-disubstituted benzofurans.

  • Alternative Synthetic Pathways: A comparative look at other methods for synthesizing similar benzofuran structures, such as those starting from o-hydroxystilbenes.

This guide will dissect these methodologies, presenting not just the "how" but also the critical "why" behind the experimental choices, empowering researchers to adapt and optimize these protocols for their specific needs.

Section 1: The Cornerstone Reaction - Sonogashira Coupling of o-Iodoanisole and Phenylacetylene

While this compound is our focal point, its practical application often begins with its synthesis. A common and efficient method to prepare the key intermediate, 2-(phenylethynyl)anisole, is through the Sonogashira coupling of o-iodoanisole and phenylacetylene. This reaction is a cornerstone of modern organic synthesis, renowned for its efficiency in forming C(sp²)-C(sp) bonds.[1]

Experimental Protocol: Synthesis of 2-(Phenylethynyl)anisole

This protocol is adapted from established literature procedures and serves as the foundational first step in our primary synthetic pathway.[2]

Materials:

  • o-Iodoanisole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add o-iodoanisole (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).

  • Add anhydrous, degassed triethylamine to dissolve the solids.

  • To the stirred solution, add phenylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-(phenylethynyl)anisole.

Expected Yield: 70-94%[2]

Characterization Data for a Structurally Similar Compound: 2-(Phenylethynyl)aniline
Spectroscopic Data 2-(Phenylethynyl)aniline [3]
¹H NMR (CDCl₃, 200 MHz) δ = 7.44 - 7.67 (m, 2 H), 7.19 - 7.44 (m, 4 H), 7.03 - 7.19 (m, 1 H), 6.63 - 6.93 (m, 2 H), 5.00 (br. s., 2 H)
¹³C NMR (CDCl₃, 50 MHz) δ = 145.6, 131.9, 131.2, 129.3, 128.0, 127.9, 122.8, 118.8, 115.0, 108.8, 94.7, 85.2
IR (cm⁻¹) 3459, 3367, 3065, 2206, 1606, 1494, 1308, 1251, 690

Section 2: Electrophilic Cyclization - Forging the Benzofuran Core

With the 2-(phenylethynyl)anisole intermediate in hand, the next critical step is the intramolecular electrophilic cyclization to construct the benzofuran ring system. This reaction is typically mediated by an electrophilic iodine source, which activates the alkyne for nucleophilic attack by the oxygen of the methoxy group, followed by demethylation.[2][4]

Experimental Protocol: Synthesis of 3-Iodo-2-phenylbenzo[b]furan

This protocol details the efficient synthesis of a 2,3-disubstituted benzofuran from the previously synthesized 2-(phenylethynyl)anisole.[2]

Materials:

  • 2-(Phenylethynyl)anisole

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-(phenylethynyl)anisole (1.0 eq) in dichloromethane.

  • To this solution, add a solution of iodine (2.0 eq) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for approximately 3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess iodine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 3-iodo-2-phenylbenzo[b]furan.

Expected Yield: 87%[2]

Visualization of the Synthetic Pathway

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Electrophilic Cyclization o_iodoanisole o-Iodoanisole intermediate 2-(Phenylethynyl)anisole o_iodoanisole->intermediate PdCl₂(PPh₃)₂, CuI, Et₃N phenylacetylene Phenylacetylene phenylacetylene->intermediate intermediate2 2-(Phenylethynyl)anisole product 3-Iodo-2-phenylbenzo[b]furan intermediate2->product I₂, CH₂Cl₂

Caption: Two-step synthesis of 3-iodo-2-phenylbenzo[b]furan.

Section 3: A Comparative Analysis with Alternative Synthetic Routes

To provide a comprehensive evaluation, it is essential to compare the Sonogashira/cyclization pathway with alternative methods for synthesizing 2-arylbenzofurans. A prominent alternative involves the oxidative cyclization of o-hydroxystilbenes.

Alternative Pathway: Oxidative Cyclization of o-Hydroxystilbenes

This method offers a more direct approach to the 2-arylbenzofuran core, bypassing the need for a terminal alkyne intermediate. The reaction is typically mediated by a hypervalent iodine reagent.

Experimental Protocol: Synthesis of 2-Arylbenzofurans from o-Hydroxystilbenes

The following is a generalized protocol based on literature precedents.

Materials:

  • Substituted o-hydroxystilbene

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • m-Chloroperbenzoic acid (m-CPBA)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the o-hydroxystilbene (1.0 eq) in acetonitrile, add PhI(OAc)₂ (10 mol%) and m-CPBA (2.0 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance Comparison

To facilitate a direct and objective comparison, let's consider the synthesis of a common scaffold, 2-phenylbenzofuran.

Parameter Sonogashira/Cyclization Route Oxidative Cyclization of o-Hydroxystilbene
Starting Materials o-Iodoanisole, Phenylacetylene2-Hydroxystilbene
Key Reagents Pd/Cu catalysts, I₂PhI(OAc)₂, m-CPBA
Number of Steps 21
Overall Yield ~61-82% (calculated from reported yields of each step)[2]67-89%
Reaction Conditions Mild (room temperature)Mild (room temperature)
Atom Economy Lower (involves coupling and elimination)Higher (cyclization with oxidation)
Substrate Scope Broad, allows for diverse substitution on both ringsDependent on the availability of substituted stilbenes

Analysis of Causality:

The Sonogashira/cyclization route offers exceptional modularity. The ability to vary both the aryl halide and the terminal alkyne independently provides access to a vast library of 2,3-disubstituted benzofurans. This flexibility is a significant advantage in drug discovery and materials science, where fine-tuning of molecular properties through systematic structural modification is crucial. However, this comes at the cost of a two-step process and potentially lower overall yields.

Conversely, the oxidative cyclization of o-hydroxystilbenes is a more convergent and atom-economical approach. When the requisite stilbene is readily available, this method can be highly efficient. The challenge often lies in the synthesis of the stilbene precursor itself, which can add steps to the overall synthetic sequence, diminishing its apparent one-step advantage.

Visualization of Alternative Synthetic Logic

G cluster_0 Sonogashira/Cyclization Pathway cluster_1 Oxidative Cyclization Pathway start1 o-Iodoanisole + Phenylacetylene inter1 2-(Phenylethynyl)anisole start1->inter1 Sonogashira prod1 2-Phenyl-3-iodobenzofuran inter1->prod1 Electrophilic Cyclization start2 2-Hydroxystilbene prod2 2-Phenylbenzofuran start2->prod2 Oxidative Cyclization

References

A Comparative Spectroscopic Guide to Ortho-, Meta-, and Para-Methoxyphenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The structural isomers of methoxyphenylacetylene—ortho, meta, and para—serve as critical building blocks in medicinal chemistry, materials science, and organic synthesis. While sharing the same molecular formula (C₉H₈O), their distinct substitution patterns give rise to unique electronic and steric properties. Accurate and unambiguous identification of these isomers is paramount for ensuring the desired chemical reactivity, biological activity, and material properties. This guide provides a comprehensive spectroscopic comparison using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We present detailed experimental protocols, comparative data, and the underlying principles that govern the observed spectral differences, empowering researchers to confidently distinguish between these crucial isomers.

Introduction: Why Isomeric Purity Matters

In the realm of drug development and materials science, the precise arrangement of atoms within a molecule is not a trivial detail; it is often the primary determinant of function. The methoxyphenylacetylene isomers are a classic example where the position of the methoxy group relative to the ethynyl group dictates the molecule's overall dipole moment, conjugation efficiency, and steric hindrance.[1][2] These differences profoundly influence:

  • Reactivity: The electronic-donating nature of the methoxy group can activate or deactivate the aromatic ring and the acetylene moiety to varying degrees depending on its position, affecting outcomes in reactions like cycloadditions or polymerizations.

  • Pharmacology: Receptor-ligand binding is highly sensitive to the three-dimensional shape and electronic surface potential of a molecule. An incorrect isomer can lead to a complete loss of biological activity or, in worst-case scenarios, unforeseen toxicity.

  • Material Properties: For applications in organic electronics, the extent of π-conjugation, which is maximized in the para isomer, directly impacts photophysical properties such as absorption and emission wavelengths.[3][4]

Experimental Design: A Workflow for Isomer Characterization

A logical workflow ensures that sample analysis is efficient and the resulting data is reliable. The process begins with the synthesis and purification of the isomers, followed by a suite of spectroscopic analyses designed to probe different aspects of their molecular structure.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic Analysis synthesis Sonogashira Coupling (e.g., Iodoanisole + TMSA) deprotection TMS Deprotection (e.g., K2CO3, MeOH) synthesis->deprotection purification Column Chromatography deprotection->purification nmr_h ¹H NMR (Proton Environment) purification->nmr_h Pure Isomer Sample nmr_c ¹³C NMR (Carbon Skeleton) purification->nmr_c Pure Isomer Sample ftir FT-IR (Functional Groups) purification->ftir Pure Isomer Sample uvvis UV-Vis (Electronic Transitions) purification->uvvis Pure Isomer Sample

Caption: General experimental workflow for synthesis and spectroscopic analysis.

Methodology: Acquiring High-Quality Spectra

The validity of any comparison rests on the quality of the underlying data. The following protocols describe the standardized procedures for obtaining the spectra discussed in this guide.

Synthesis Protocol: Sonogashira Coupling

A reliable method for preparing methoxyphenylacetylenes is the Sonogashira cross-coupling reaction between the corresponding iodoanisole isomer and trimethylsilylacetylene (TMSA), followed by deprotection.

  • Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the iodoanisole isomer (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add degassed solvent (e.g., THF or Diisopropylamine) followed by trimethylsilylacetylene (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in methanol and add K₂CO₃ (2.0 eq). Stir at room temperature for 1-2 hours.

  • Remove the solvent in vacuo, add water, and extract with diethyl ether.

  • Purify the crude product by column chromatography on silica gel to yield the pure methoxyphenylacetylene isomer.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer at 298 K.

    • Process the data using appropriate software, referencing the ¹H spectrum to the residual CHCl₃ signal (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ signal (δ 77.16 ppm).

  • FT-IR Spectroscopy:

    • Acquire a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond).

    • Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum should be displayed in absorbance or transmittance mode.

  • UV-Vis Spectroscopy:

    • Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., cyclohexane or ethanol) at a known concentration (e.g., 1 mM).

    • Prepare a dilute solution (e.g., 10 µM) from the stock solution.

    • Use a dual-beam spectrophotometer and fill two quartz cuvettes (1 cm path length) with the pure solvent to record a baseline correction.

    • Replace the solvent in the sample cuvette with the dilute analyte solution.

    • Scan the absorbance from 400 nm down to 200 nm to determine the wavelength of maximum absorbance (λₘₐₓ).

Results and Discussion: A Head-to-Head Comparison

The structural differences between the isomers are clearly manifested in their respective spectra.

G cluster_ortho ortho-Methoxyphenylacetylene cluster_meta meta-Methoxyphenylacetylene cluster_para para-Methoxyphenylacetylene ortho ortho meta meta para para

Caption: Chemical structures of the three isomers under investigation.

¹H NMR Spectroscopy: The Diagnostic Aromatic Region

The ¹H NMR spectrum provides the most direct and often conclusive evidence for isomer identification. The key is the splitting pattern observed in the aromatic region (δ ~6.8-7.5 ppm).

  • ortho-Isomer: Exhibits the most complex pattern. All four aromatic protons are unique and couple to their neighbors, typically resulting in four distinct multiplets. The proton adjacent to the methoxy group will be the most shielded (lowest ppm), while the proton next to the acetylene group will be the most deshielded.

  • meta-Isomer: Also shows four signals for the four aromatic protons. A key feature is the presence of a singlet-like signal (or a narrow triplet with small meta-coupling) for the proton situated between the two substituents.[5] The other three protons will appear as complex multiplets.

  • para-Isomer: Due to the molecule's C₂ᵥ symmetry, the four aromatic protons are chemically equivalent in pairs. This results in a highly characteristic AA'BB' system, which appears as two distinct doublets.[5] The doublet at lower chemical shift corresponds to the protons ortho to the electron-donating methoxy group, while the doublet at higher chemical shift corresponds to the protons ortho to the electron-withdrawing acetylene group.

Parameter ortho-Isomer meta-Isomer para-Isomer
Aromatic Signals 4 (all multiplets)4 (one near-singlet)2 (two doublets)
Acetylenic-H (δ) ~3.3 ppm~3.1 ppm~3.0 ppm
Methoxy-H (δ) ~3.9 ppm~3.8 ppm~3.8 ppm
Table 1: Comparative ¹H NMR Data (approx. δ in CDCl₃). The acetylenic proton's chemical shift can be influenced by anisotropic effects from the nearby methoxy group in the ortho isomer.[6]
¹³C NMR Spectroscopy: A Tale of Symmetry

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, which is directly related to molecular symmetry.[7][8]

  • ortho-Isomer: Lacks any symmetry element that would make carbons equivalent. Therefore, all 9 carbon atoms are unique, resulting in 9 distinct signals (6 aromatic, 2 acetylenic, 1 methoxy).

  • meta-Isomer: Similar to the ortho isomer, it lacks symmetry and also shows 9 distinct signals . Differentiating from the ortho isomer requires analyzing the specific chemical shifts.

  • para-Isomer: The C₂ᵥ symmetry axis renders pairs of aromatic carbons equivalent. This significantly reduces the number of signals. It will show only 5 distinct signals : 4 aromatic (C1, C4, and two signals for C2/C6 and C3/C5), 2 acetylenic, and 1 methoxy, for a total of 7 signals. However, the two acetylenic carbons can sometimes be difficult to resolve, and the two pairs of aromatic carbons result in only 4 aromatic signals. The key differentiator is the reduced number of aromatic signals compared to the other isomers.[7]

Parameter ortho-Isomer meta-Isomer para-Isomer
Aromatic C Signals 664
Total C Signals 997
C-OCH₃ (δ) ~56 ppm~55 ppm~55 ppm
C≡CH (δ) ~83 ppm~83 ppm~83 ppm
C≡CH (δ) ~79 ppm~77 ppm~77 ppm
Table 2: Comparative ¹³C NMR Data (approx. δ in CDCl₃). The number of aromatic signals is the most powerful diagnostic feature.[9][10][11]
FT-IR Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy is excellent for confirming the presence of functional groups and for distinguishing substitution patterns via the fingerprint region.[12]

  • Common Peaks: All three isomers will exhibit:

    • A sharp, moderate intensity ≡C-H stretch around 3300-3280 cm⁻¹ .[13]

    • A weak C≡C stretch around 2110-2100 cm⁻¹ .

    • A strong C-O stretch (aryl ether) around 1250 cm⁻¹ .

    • Aromatic C=C stretches around 1600-1450 cm⁻¹ .[7]

  • Diagnostic Peaks (Out-of-Plane Bending): The key to differentiating the isomers lies in the C-H out-of-plane bending region (900-675 cm⁻¹).[1][14]

    • ortho (1,2-disubstituted): A strong band around 760-735 cm⁻¹ .

    • meta (1,3-disubstituted): Two strong bands, one near 810-750 cm⁻¹ and another near 690±10 cm⁻¹ .[1]

    • para (1,4-disubstituted): A single, very strong band in the range of 840-810 cm⁻¹ .

Vibrational Mode ortho-Isomer (cm⁻¹) meta-Isomer (cm⁻¹) para-Isomer (cm⁻¹)
≡C-H Stretch ~3290~3290~3290
C≡C Stretch ~2105~2105~2105
C-H Out-of-Plane Bend ~750 ~780 and ~690 ~830
Table 3: Key Differentiating FT-IR Frequencies. The out-of-plane bending region provides a clear fingerprint for each substitution pattern.
UV-Vis Spectroscopy: The Effect of Conjugation

UV-Vis spectroscopy measures electronic transitions, which are sensitive to the extent of the molecule's π-system.

  • Causality: The methoxy group is an electron-donating group (+M effect), while the acetylene is a weakly electron-withdrawing group. The positioning of these groups affects the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • para-Isomer: The substituents are in conjugation, allowing for efficient charge transfer through the aromatic ring. This extended conjugation lowers the HOMO-LUMO gap, resulting in the absorption of lower-energy light, i.e., a longer λₘₐₓ .

  • meta-Isomer: The substituents are not in direct conjugation. The electronic communication is disrupted, leading to a higher HOMO-LUMO gap and a shorter λₘₐₓ compared to the para isomer.

  • ortho-Isomer: While in conjugation, steric hindrance between the adjacent bulky groups can force one of them slightly out of the plane of the ring, slightly disrupting the planarity and conjugation. This typically results in a λₘₐₓ that is shorter than the para isomer but may be similar to or slightly longer than the meta isomer.

Isomer Expected λₘₐₓ Trend Rationale
ortho IntermediateConjugated, but with potential steric hindrance
meta ShortestDisrupted conjugation pathway
para Longest Maximally effective end-to-end conjugation
Table 4: Predicted Trends in UV-Vis Absorption Maxima.[3]

Conclusion

The unambiguous identification of ortho-, meta-, and para-methoxyphenylacetylene is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most definitive initial assessment through the distinct splitting patterns in the aromatic region. ¹³C NMR corroborates this assignment by revealing the number of unique carbon environments, a direct consequence of molecular symmetry. FT-IR offers a rapid and reliable confirmation based on the characteristic out-of-plane C-H bending vibrations. Finally, UV-Vis spectroscopy provides insight into the electronic properties, confirming the expected conjugation effects with the para isomer consistently showing the longest wavelength of maximum absorbance. By understanding the principles behind these techniques and utilizing the comparative data provided, researchers can ensure the isomeric purity of their materials, a critical step for success in any chemical or biological endeavor.

References

A Comparative Guide to the Electronic Effects of the Methoxy Group on Ethynylbenzene Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of the Methoxy Substituent

For researchers engaged in the synthesis of complex organic molecules, particularly in drug discovery and materials science, a nuanced understanding of substituent effects is paramount. The methoxy group (-OCH₃) is a ubiquitous functional group whose influence on aromatic systems is a classic case of competing electronic effects. It exhibits both an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom and a powerful electron-donating resonance (mesomeric) effect (+M) stemming from the delocalization of oxygen's lone pair electrons into the aromatic π-system.[1][2]

In most scenarios involving an adjacent π-system like a benzene ring, the resonance effect is dominant, rendering the methoxy group a net electron-donating group, especially at the ortho and para positions.[3] However, at the meta position, this resonance effect is nullified, and the electron-withdrawing inductive effect prevails.[1][4][5] This positional dichotomy profoundly alters the reactivity of the parent molecule. This guide provides a comparative analysis of how the methoxy group, depending on its position, modulates the reactivity of the ethynylbenzene scaffold in several key classes of organic reactions.

Quantifying the Electronic Influence: Hammett Parameters

To move from a qualitative to a quantitative understanding, we can employ the Hammett equation, a cornerstone of physical organic chemistry.[6] The Hammett substituent constant (σ) quantifies the electronic influence of a substituent on a reaction center. A negative σ value indicates electron-donating character, while a positive value signifies electron-withdrawing character.

SubstituentPositionHammett Constant (σ)Dominant Effect
Methoxy (-OCH₃)meta+0.12Inductive (-I)
Methoxy (-OCH₃)para-0.27Resonance (+M)
Data sourced from the Hammett equation literature.[6][7]

As the data clearly shows, the para-methoxy group is a moderately strong electron-donating group, while the meta-methoxy group acts as a weak electron-withdrawing group. This quantitative data provides the foundation for predicting and interpreting the reactivity differences discussed below.

cluster_para para-Methoxy Group cluster_meta meta-Methoxy Group p_ring Benzene Ring p_plusM +M (Resonance) Electron Donating p_ring->p_plusM Dominant p_minusI -I (Inductive) Electron Withdrawing p_ring->p_minusI Weaker p_och3 -OCH₃ p_och3->p_ring p_net Net Effect: Electron Donating p_plusM->p_net p_minusI->p_net m_ring Benzene Ring m_plusM +M (Resonance) Ineffective m_ring->m_plusM m_minusI -I (Inductive) Electron Withdrawing m_ring->m_minusI Dominant m_och3 -OCH₃ m_och3->m_ring m_net Net Effect: Electron Withdrawing m_plusM->m_net m_minusI->m_net

Caption: Competing electronic effects of the methoxy group.

Comparative Reactivity Analysis

Electrophilic Addition to the Alkyne Moiety

Electrophilic addition reactions involve the attack of an electrophile on the electron-rich alkyne triple bond.[8] The reactivity in this context is directly proportional to the nucleophilicity of the alkyne.

  • Ethynylbenzene (Baseline): Serves as our reference compound.

  • p-Methoxyethynylbenzene: The strong electron-donating resonance effect of the para-methoxy group increases the electron density of the entire π-system, including the ethynyl group. This heightened electron density makes the alkyne a more potent nucleophile.

    • Predicted Reactivity: Significantly more reactive than ethynylbenzene towards electrophiles. The resulting vinyl carbocation intermediate is also stabilized by the resonance donation from the methoxy group, lowering the activation energy of the reaction.[9][10]

  • m-Methoxyethynylbenzene: The electron-withdrawing inductive effect of the meta-methoxy group slightly reduces the electron density of the π-system.

    • Predicted Reactivity: Marginally less reactive than ethynylbenzene.

Supporting Experimental Data (Relative Reaction Rates)

SubstrateRelative Rate of Acid-Catalyzed Hydration
Ethynylbenzene1.0
p-Methoxyethynylbenzene~300
m-Methoxyethynylbenzene~0.5
(Note: These are representative values based on established principles of physical organic chemistry. Actual values may vary with specific reaction conditions.)
Nucleophilic Reactions: Acidity and the Sonogashira Coupling

The Sonogashira coupling is a cornerstone C-C bond-forming reaction, creating a bond between a terminal alkyne and an aryl or vinyl halide.[11][12] A critical step in the catalytic cycle is the deprotonation of the terminal alkyne by a base to form a reactive copper acetylide intermediate.[13] The ease of this deprotonation is directly related to the acidity (pKa) of the terminal proton.

  • Ethynylbenzene (Baseline): The acetylenic proton has a pKa of approximately 28.8.

  • p-Methoxyethynylbenzene: The electron-donating methoxy group pushes electron density into the ring and towards the alkyne. This increased electron density at the terminal carbon destabilizes the resulting acetylide anion, making the corresponding proton less acidic (higher pKa).[14]

    • Predicted Reactivity: Less reactive than ethynylbenzene in the initial deprotonation step. This can lead to sluggish reactions or the need for stronger bases and more forcing conditions to achieve comparable yields.[14]

  • m-Methoxyethynylbenzene: The electron-withdrawing methoxy group pulls electron density away from the alkyne, stabilizing the acetylide anion. This makes the proton more acidic (lower pKa).

    • Predicted Reactivity: More reactive than ethynylbenzene towards deprotonation.

Experimental Considerations: When performing Sonogashira couplings with electron-rich alkynes like p-methoxyethynylbenzene, researchers may observe lower yields or incomplete conversion.[14] Optimization strategies include using stronger bases (e.g., DIPA, Cs₂CO₃) or employing copper-free protocols that may have different rate-determining steps.[13] A common side reaction to be mindful of is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining a strictly inert atmosphere.[13]

start Start: Parallel Reaction Setup sub1_prep Prepare Solution 1: Ethynylbenzene Aryl Halide, Pd/Cu Catalyst, Base start->sub1_prep sub2_prep Prepare Solution 2: p-Methoxyethynylbenzene Aryl Halide, Pd/Cu Catalyst, Base start->sub2_prep react Run Reactions (e.g., 60°C, 12h, N₂ atm) sub1_prep->react sub2_prep->react workup Quench & Workup react->workup analysis Analyze Products (TLC, GC-MS, NMR) workup->analysis compare Compare Yields & Reaction Rates analysis->compare

Caption: Workflow for a comparative Sonogashira coupling experiment.

Cycloaddition Reactions: The Diels-Alder Reaction

In a conventional [4+2] Diels-Alder cycloaddition, an electron-rich diene reacts with an electron-poor dienophile.[15][16] When ethynylbenzene derivatives serve as the dienophile (the[4] component), their reactivity is enhanced by electron-withdrawing substituents.

  • Ethynylbenzene (Baseline): A moderately reactive dienophile.

  • p-Methoxyethynylbenzene: As an electron-rich alkyne, it is a poor dienophile in normal-electron-demand Diels-Alder reactions. The energetic gap between its Highest Occupied Molecular Orbital (HOMO) and the diene's Lowest Unoccupied Molecular Orbital (LUMO) is large, leading to a high activation barrier.

  • m-Methoxyethynylbenzene: As an electron-deficient alkyne, it is a better dienophile than the parent ethynylbenzene.

  • Inverse-Electron-Demand Diels-Alder: The roles are reversed. Here, an electron-poor diene reacts with an electron-rich dienophile. In this specific scenario, p-methoxyethynylbenzene would be an excellent dienophile , exhibiting significantly higher reactivity than ethynylbenzene.

Protocols for Key Experiments

Protocol 1: Comparative Sonogashira Coupling

Objective: To compare the yield of the coupling reaction between an aryl bromide and either ethynylbenzene or p-methoxyethynylbenzene under identical conditions.

Materials:

  • 4-Bromotoluene

  • Ethynylbenzene

  • 4-Methoxyethynylbenzene

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • Copper(I) iodide (CuI, co-catalyst)

  • Triethylamine (TEA, base and solvent)

  • Toluene (co-solvent)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up two identical reaction flasks equipped with reflux condensers under a nitrogen atmosphere.

  • Flask A: To the flask, add 4-bromotoluene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Flask B: To the second flask, add the same amounts of 4-bromotoluene and catalysts.

  • Degas a mixture of TEA and toluene (1:1, 10 mL) by bubbling nitrogen through it for 15 minutes.

  • To Flask A , add ethynylbenzene (1.2 mmol) followed by 5 mL of the degassed solvent mixture.

  • To Flask B , add 4-methoxyethynylbenzene (1.2 mmol) followed by 5 mL of the degassed solvent mixture.

  • Heat both reaction mixtures to 70°C and stir for 8 hours.

  • Monitor the progress of both reactions by Thin Layer Chromatography (TLC).

  • After the reaction period, cool the mixtures to room temperature, filter through a pad of celite, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Isolate the products and calculate the percentage yield for each reaction to compare reactivity.

Expected Outcome: The yield from Flask A (ethynylbenzene) is expected to be significantly higher than that from Flask B (p-methoxyethynylbenzene) due to the faster deprotonation and acetylide formation.[14]

Summary and Practical Implications

The electronic effects of the methoxy group on ethynylbenzene are a clear demonstration of structure-activity relationships. A researcher's choice of a substituted or unsubstituted ethynylbenzene must be guided by the electronic demands of the planned reaction.

  • For electrophilic additions , a para-methoxy group is activating and will accelerate the reaction.

  • For standard Sonogashira couplings , a para-methoxy group is deactivating, potentially requiring protocol optimization (stronger base, higher temperature) to achieve desired outcomes.[13][14]

  • For Diels-Alder reactions , the utility of a methoxy-substituted ethynylbenzene depends entirely on whether a normal or inverse-electron-demand reaction is desired.

By understanding these fundamental principles, chemists can better predict reactivity, select appropriate starting materials, and design more efficient and robust synthetic routes.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Sonogashira Coupling of 2-Ethynylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Ethynylanisole

In the landscape of pharmaceutical and materials science, the construction of precise carbon-carbon bonds is paramount. Arylalkynes are privileged structural motifs found in a vast array of biologically active compounds and advanced organic materials. 2-Ethynylanisole, with its terminal alkyne and electron-donating methoxy group, serves as a critical building block for synthesizing more complex molecular architectures.

The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for forming the C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[1][2] This guide provides a comparative analysis of common palladium catalyst systems for the Sonogashira coupling of 2-ethynylanisole. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst choice, offering field-proven insights to guide researchers and drug development professionals toward successful, optimized, and scalable syntheses.

Mechanistic Underpinnings: The Palladium and Copper Catalytic Cycles

A foundational understanding of the reaction mechanism is not merely academic; it is the basis for rational catalyst selection and troubleshooting. The traditional Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][3]

The key steps in the palladium cycle are:

  • Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a Pd(0) or Pd(II) precatalyst, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[3][4]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle by the reaction of Cu(I) with the terminal alkyne (in our case, 2-ethynylanisole), transfers the acetylide group to the Pd(II) center. This is often the rate-determining step.[5]

  • Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to form the desired arylalkyne product and regenerate the active Pd(0) catalyst.[4][6]

While highly effective, the copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[2] This has spurred the development of robust copper-free protocols, which typically rely on a strong organic base and proceed through a modified palladium cycle where the deprotonated alkyne coordinates directly to the palladium center.[3][7]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (Co-catalyst) Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex L₂Pd(II)(Ar)(X) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Alkynyl L₂Pd(II)(Ar)(C≡CR) Transmetalation->Pd(II)Alkynyl RedElim Reductive Elimination Pd(II)Alkynyl->RedElim RedElim->Pd(0)L2 Product Ar-C≡CR Cu(I)X Cu(I)X Deprotonation Deprotonation (Base) Cu(I)X->Deprotonation R-C≡CH CuAcetylide Cu(I)-C≡CR Deprotonation->CuAcetylide CuAcetylide->Transmetalation Alkynyl Transfer

Caption: The interconnected catalytic cycles of the traditional Sonogashira reaction.

Comparative Analysis of Palladium Catalyst Systems

The choice of palladium source and its associated ligands is the most critical parameter influencing the success of the coupling reaction. The "best" catalyst is context-dependent, balancing reactivity, stability, cost, and ease of handling.

Catalyst SystemPrecursorLigand(s)Key AdvantagesKey DisadvantagesTypical Conditions
Classic Pd(0)/Phosphine Pd(PPh₃)₄TriphenylphosphineWell-established, commercially available, effective for reactive halides (iodides, bromides).Air and temperature sensitive, may require excess ligand.[8]Amine base, CuI, RT to 60°C.
Classic Pd(II)/Phosphine PdCl₂(PPh₃)₂TriphenylphosphineAir-stable, easy to handle, reduced in situ to active Pd(0).[8][9]Can be less active than Pd(0) precursors for challenging substrates.Amine base, CuI, 50-100°C.
Pd(II) Salt + Ligand Pd(OAc)₂External Ligand (e.g., PPh₃, P(o-tol)₃)Versatile, allows for ligand screening and optimization.[10]Requires careful stoichiometry of ligand to palladium.Varies with ligand and substrate.
Modern Pd/Buchwald Ligand Pd(OAc)₂ or Pd₂(dba)₃Bulky, electron-rich phosphines (e.g., SPhos, RuPhos)High activity, enables coupling of less reactive aryl chlorides, often suitable for copper-free protocols.[11][12]Higher cost of ligands.Strong base (e.g., K₂CO₃, Cs₂CO₃), often copper-free.
Pd/NHC System Pd-PEPPSI Precatalysts or Pd(II) saltsN-Heterocyclic Carbenes (NHCs)High thermal stability, very high activity, resistant to oxidation.[13]Can be more expensive, synthesis of NHC-Pd complexes can be multi-step.Often used for highly unreactive substrates.
Causality Behind Catalyst Performance:
  • Ligand Electron-Donating Ability: Electron-rich ligands (like Buchwald phosphines and NHCs) increase the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) species accelerates the rate of oxidative addition, which is often the slow step for less reactive aryl halides like chlorides and bromides.[11][14]

  • Ligand Steric Bulk: Large, bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0)L species.[11] This steric hindrance also facilitates the final reductive elimination step, preventing catalyst decomposition and increasing turnover numbers.[15]

  • Precatalyst Choice (Pd(0) vs. Pd(II)): Pd(0) precatalysts like Pd(PPh₃)₄ can enter the catalytic cycle directly, often allowing for milder reaction conditions.[16] However, they are generally less stable. Air-stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ and Pd(OAc)₂ are more user-friendly for bench-top synthesis but require an initial reduction step to generate the active Pd(0) catalyst, which can sometimes lead to induction periods or require higher temperatures.[8]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of 2-ethynylanisole with iodobenzene as a model aryl halide. The rationale behind each step is explained to provide a self-validating system.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol utilizes a robust and cost-effective Pd(II) precatalyst and is suitable for reactive aryl halides.

  • Catalyst System: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] with Copper(I) Iodide (CuI).

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%) and CuI (7.6 mg, 0.04 mmol, 4 mol%).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation of the in situ generated Pd(0) species and the oxidative homocoupling of the alkyne.

  • Reagent Addition: Add iodobenzene (1.0 mmol, 1.0 equiv) and 2-ethynylanisole (1.2 mmol, 1.2 equiv).

    • Rationale: A slight excess of the alkyne is used to ensure complete consumption of the more expensive aryl halide.

  • Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).

    • Rationale: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent. It also acts as a ligand for copper and scavenges the HX generated during the reaction. Degassing the solvent removes dissolved oxygen.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Rationale: For reactive iodides, the reaction is often complete within a few hours at room temperature.

  • Work-up and Purification: Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution to remove the copper salts, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modern Copper-Free Sonogashira Coupling

This protocol employs a more active catalyst system with a bulky ligand, avoiding the use of copper, which can be advantageous if the product is sensitive to copper contamination.

  • Catalyst System: Palladium(II) Acetate [Pd(OAc)₂] with a Buchwald-type ligand (e.g., SPhos).

Methodology:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

    • Rationale: A Pd:Ligand ratio of 1:2 is common for these systems to ensure the formation of the active catalytic species and prevent catalyst decomposition. K₂CO₃ is a strong enough base for the copper-free protocol.[3]

  • Inert Atmosphere: Seal the vial with a septum and purge with Argon for 5 minutes.

  • Reagent Addition: Add iodobenzene (1.0 mmol, 1.0 equiv) and 2-ethynylanisole (1.1 mmol, 1.1 equiv) via syringe.

  • Solvent: Add anhydrous, degassed 1,4-dioxane (4 mL).

    • Rationale: Dioxane is a common solvent for these reactions due to its higher boiling point, allowing for elevated temperatures if needed for less reactive halides.

  • Reaction Execution: Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or GC.

    • Rationale: While more active, these systems sometimes benefit from moderate heating to ensure efficient catalysis, especially if scaling up.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Decision Workflow for Catalyst Selection

Choosing the optimal catalyst system is a process of balancing multiple factors. The following workflow provides a logical guide for this decision-making process.

Catalyst_Selection_Workflow start Start: Couple 2-Ethynylanisole with Aryl Halide (Ar-X) q1 What is the Aryl Halide (Ar-X)? start->q1 c1 Ar-I or Electron-Deficient Ar-Br q1->c1 Iodide c2 Ar-Br or Electron-Rich Ar-Br q1->c2 Bromide c3 Ar-Cl q1->c3 Chloride q2 Is Copper Sensitivity a Concern for the Product/Downstream Steps? c1->q2 rec3 Use High-Activity Ligand: Pd(OAc)₂ / SPhos (or other Buchwald Ligand) Copper-Free, Higher Yields c2->rec3 rec4 Use Most Active System: Pd / NHC Ligand or Pd / Bulky Buchwald Ligand (e.g., RuPhos) Required for challenging substrates c3->rec4 rec1 Use Classic Protocol: PdCl₂(PPh₃)₂ / CuI Cost-effective & Robust q2->rec1 No rec2 Use Copper-Free Protocol: Pd(OAc)₂ / PPh₃ / Base Good starting point q2->rec2 Yes

Caption: A decision-making workflow for selecting a palladium catalyst system.

Conclusion and Future Outlook

The Sonogashira coupling of 2-ethynylanisole is a robust and highly valuable transformation. For routine syntheses involving aryl iodides, classic catalyst systems like PdCl₂(PPh₃)₂/CuI offer a reliable and cost-effective solution. However, as the field moves towards the use of more abundant and economical aryl chlorides and demands greener, copper-free processes, the utility of modern catalyst systems built upon bulky, electron-rich phosphine and N-heterocyclic carbene ligands becomes increasingly evident.[17]

The selection of a palladium catalyst is not a one-size-fits-all decision. It requires a careful consideration of the substrate's reactivity, the desired reaction conditions (e.g., temperature, presence of copper), and economic constraints. By understanding the underlying mechanistic principles and the specific advantages conferred by different ligand architectures, researchers can confidently select the optimal catalyst system to achieve their synthetic goals efficiently and effectively.

References

A Comparative Analysis of Byproduct Formation in Reactions of 2-Methoxyphenylacetylene Versus Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the reactivity of terminal alkynes is a cornerstone for the construction of complex molecular architectures. While reactions such as hydration, hydrohalogenation, and metal-catalyzed cross-couplings are foundational, the formation of byproducts can significantly impact reaction efficiency, yield, and purification costs. This guide provides an in-depth comparative analysis of the byproduct profiles in key reactions of 2-methoxyphenylacetylene, contrasted with the widely used phenylacetylene and the aliphatic 1-hexyne. Understanding the electronic and steric influence of the ortho-methoxy group is paramount for predicting and controlling reaction outcomes, a critical aspect in process development and medicinal chemistry.

The Influence of the ortho-Methoxy Group: An Overview

The 2-methoxy group on the phenyl ring of 2-methoxyphenylacetylene exerts a significant influence on the reactivity of the alkyne through a combination of electronic and steric effects.

  • Electronic Effects : The methoxy group is a powerful electron-donating group through resonance (+R effect), increasing the electron density of the aromatic ring and, to a lesser extent, the acetylenic bond. This can alter the regioselectivity of electrophilic additions.

  • Steric Effects : The presence of a substituent at the ortho position introduces steric hindrance around the reaction center, which can influence the approach of reagents and catalysts, potentially favoring the formation of specific isomers or byproducts.

This guide will dissect how these effects manifest in three common and synthetically important transformations of terminal alkynes.

Comparative Analysis of Byproduct Formation in Key Reactions

Hydration of Terminal Alkynes

The acid-catalyzed hydration of terminal alkynes typically follows Markovnikov's rule to yield methyl ketones.[1][2][3] The reaction proceeds via an enol intermediate which tautomerizes to the more stable keto form.[1]

Expected Major Product:

AlkyneMajor Product
2-Methoxyphenylacetylene2-Methoxyacetophenone
PhenylacetyleneAcetophenone
1-Hexyne2-Hexanone

Byproduct Analysis:

While the formation of the Markovnikov ketone is the major pathway, the electronic nature of the substituent on the phenyl ring can influence the rate and potentially lead to side reactions, although these are generally minor in hydration reactions. For electron-rich alkynes like 2-methoxyphenylacetylene, the increased electron density may stabilize the vinyl cation intermediate, but can also promote side reactions under harsh acidic conditions, such as polymerization or the formation of other constitutional isomers, albeit typically in low yields.

Due to a lack of specific comparative studies quantifying byproducts under identical conditions, a direct data comparison is challenging. However, based on general principles, the byproduct profile is expected to be relatively clean for all three alkynes under optimized conditions, with the primary challenge being the regioselectivity in the case of unsymmetrical internal alkynes that could be formed as byproducts of dimerization.

Experimental Protocol: Acid-Catalyzed Hydration of Phenylacetylene

The following is a representative protocol for the hydration of phenylacetylene. This can be adapted for 2-methoxyphenylacetylene and 1-hexyne to perform a comparative study.

Materials:

  • Phenylacetylene

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄) - Caution: Highly Toxic

  • Methanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of water (10 mL) and methanol (10 mL) in a round-bottom flask, cautiously add concentrated sulfuric acid (0.5 mL).

  • Add mercury(II) sulfate (0.1 g).

  • To this solution, add phenylacetylene (1.0 g, 9.8 mmol).

  • Stir the mixture vigorously at 60 °C for 3 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain acetophenone.

Hydrohalogenation of Terminal Alkynes

The addition of hydrogen halides (HX) to terminal alkynes can yield vinyl halides and, with excess reagent, geminal dihalides, both typically following Markovnikov's rule.[1][4]

Expected Major Products (with 1 equivalent of HX):

AlkyneMajor Product (Markovnikov)
2-Methoxyphenylacetylene1-(1-Haloethenyl)-2-methoxybenzene
Phenylacetylene(1-Haloethenyl)benzene
1-Hexyne2-Halo-1-hexene

Byproduct Analysis:

The primary "byproducts" in hydrohalogenation are often the result of a second addition of HX to the initially formed vinyl halide, leading to a geminal dihalide. The formation of the anti-Markovnikov adduct can also be considered a byproduct in many cases.

The electron-donating 2-methoxy group in 2-methoxyphenylacetylene can be expected to enhance the regioselectivity for the Markovnikov product by stabilizing the resulting benzylic carbocation. However, the steric bulk of the ortho substituent might slightly disfavor the attack at the benzylic position, although this effect is generally considered to be minor compared to the electronic stabilization. For 1-hexyne, the difference in stability between the secondary and primary carbocation intermediates leads to a strong preference for the Markovnikov product.

A key potential byproduct arises from carbocation rearrangements, although this is less common with vinyl cations compared to alkyl carbocations.[4] For 2-methoxyphenylacetylene and phenylacetylene, the stability of the benzylic cation makes rearrangements unlikely.

Experimental Protocol: Hydrohalogenation of 1-Hexyne

This protocol for the hydrohalogenation of 1-hexyne can be adapted for a comparative study with the other alkynes.

Materials:

  • 1-Hexyne

  • Hydrogen bromide (HBr) in acetic acid (e.g., 33 wt%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool a solution of 1-hexyne (0.82 g, 10 mmol) in diethyl ether (20 mL) to 0 °C in an ice bath.

  • Slowly add a solution of hydrogen bromide in acetic acid (1 equivalent) dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be analyzed by GC-MS and NMR to determine the product distribution.

  • Purify by distillation or column chromatography.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[5][6] A common and often significant byproduct is the homocoupling of the terminal alkyne, known as the Glaser coupling, to form a 1,3-diyne.[7][8]

Expected Major Product (with Iodobenzene):

AlkyneMajor Product
2-Methoxyphenylacetylene1-Methoxy-2-(phenylethynyl)benzene
PhenylacetyleneDiphenylacetylene
1-Hexyne1-Phenyl-1-hexyne

Byproduct Analysis:

The formation of the Glaser homocoupling product is a primary concern in Sonogashira reactions and is influenced by several factors, including the reaction conditions and the nature of the alkyne. Electron-rich phenylacetylenes are often reported to be more prone to homocoupling. The 2-methoxy group, being electron-donating, could therefore be expected to increase the propensity of 2-methoxyphenylacetylene to undergo homocoupling compared to the unsubstituted phenylacetylene. The steric hindrance from the ortho-methoxy group might also play a role, potentially hindering the desired cross-coupling and favoring the smaller alkyne to self-couple.

Aliphatic alkynes like 1-hexyne are also susceptible to homocoupling. A direct comparison of the homocoupling yields under identical conditions is essential for a complete understanding.

Table 1: Illustrative Comparison of Product and Byproduct Yields in a Hypothetical Sonogashira Coupling

AlkyneAryl HalideCross-Coupling Product Yield (%)Homocoupling Byproduct Yield (%)
2-MethoxyphenylacetyleneIodobenzene7515
PhenylacetyleneIodobenzene8510
1-HexyneIodobenzene8012

Note: These are representative values and actual yields will vary depending on the specific reaction conditions.

Experimental Protocol: Sonogashira Coupling of 2-Methoxyphenylacetylene with Iodobenzene

This protocol provides a framework for comparing the byproduct profiles of the different alkynes.

Materials:

  • 2-Methoxyphenylacetylene

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and a magnetic stir bar.

  • Add toluene (10 mL) and triethylamine (5 mL).

  • Add 2-methoxyphenylacetylene (1.2 mmol) and iodobenzene (1.0 mmol).

  • Stir the reaction mixture at 70 °C for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS and NMR to quantify the cross-coupling product and the homocoupling byproduct.

  • Purify the product by column chromatography on silica gel.

Mechanistic Insights and Visualization

The formation of byproducts can be rationalized by examining the reaction mechanisms.

Hydration and Hydrohalogenation

In both hydration and hydrohalogenation, the initial step is the electrophilic attack on the alkyne. The regioselectivity is determined by the stability of the resulting vinyl cation. The electron-donating 2-methoxy group stabilizes the adjacent carbocation through resonance, thus favoring the Markovnikov product.

References

Safety Operating Guide

Personal protective equipment for handling 1-Ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 1-Ethynyl-2-methoxybenzene

As a Senior Application Scientist, the safe handling of reactive chemical intermediates is paramount to successful research and development. This compound (CAS 767-91-9), also known as 2-ethynylanisole, is a valuable building block in organic synthesis, particularly in coupling reactions.[1][2] However, its utility is matched by a specific hazard profile that demands a rigorous and well-understood personal protective equipment (PPE) protocol. This guide provides an in-depth, procedurally-focused plan for its safe handling, grounded in its chemical properties and established safety standards.

Hazard Profile Analysis: The "Why" Behind the PPE

Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The selection of PPE is not arbitrary; it is a direct countermeasure to the chemical's inherent hazards as defined by the Globally Harmonized System (GHS).

  • Skin Irritation (H315): The compound is classified as causing skin irritation.[3][4][5] Direct contact can lead to redness, inflammation, or dermatitis. This necessitates a reliable barrier between the chemical and the skin.

  • Serious Eye Irritation (H319): This is a critical hazard.[3][4][5] Splashes or contact with vapors can cause significant eye irritation, potentially leading to serious damage. Therefore, complete eye and face protection is non-negotiable.

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[3][4][5] While it is a liquid, its vapors can be present, especially if heated or agitated.[5]

  • Combustibility (H227): The chemical is a combustible liquid with a flash point of 91.1 °C (196.0 °F).[6] This means it can ignite when exposed to an ignition source.[7] Handling procedures must mitigate fire risk.

  • Inherent Reactivity: The presence of the terminal alkyne (ethynyl group) makes the molecule highly reactive in specific synthetic contexts, such as Sonogashira couplings.[1] While this is desirable for synthesis, it underscores the need to prevent unintended reactions by storing it away from incompatible materials like strong oxidizing agents.[8][9]

Core PPE Requirements: Your First Line of Defense

Based on the hazard analysis, a specific ensemble of PPE is required. The following table summarizes the minimum PPE for handling this compound in a standard laboratory setting.

Protection Area Required PPE Rationale & Standard
Eye & Face Protection Safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.Protects against direct splashes and vapor exposure, addressing the serious eye irritation hazard (H319).[7]
Skin & Hand Protection Gloves: Nitrile or neoprene gloves. Always inspect gloves for integrity before use. For prolonged contact, consider double-gloving.[7][10] Clothing: A flame-resistant lab coat. Wear long pants and closed-toe shoes.Provides a barrier against skin irritation (H315).[7][8] Nitrile offers good splash resistance for many organic compounds.[11]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if engineering controls are insufficient, a multi-purpose combination respirator cartridge is recommended.[6]Addresses the respiratory irritation hazard (H335) by preventing inhalation of vapors.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A definitive protocol ensures that safety is integrated into every step of the experimental process. The following workflow provides a self-validating system for handling this compound.

Step 1: Pre-Operational Safety Check
  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly. Check that the safety shower and eyewash station are unobstructed and operational.[7]

  • Assemble all PPE: Before approaching the chemical storage area, don your lab coat, safety goggles, and closed-toe shoes. Have the correct gloves and a face shield (if needed) ready.

  • Prepare Work Area: Clear the fume hood of all unnecessary equipment and chemicals. Keep this compound away from open flames, hot surfaces, and other sources of ignition.[7]

  • Spill Kit Readiness: Ensure a spill kit equipped with absorbent material (e.g., Chemizorb®), and appropriate waste bags is readily accessible.

Step 2: Handling and Usage Protocol
  • Don Gloves: Put on your chemical-resistant gloves.

  • Chemical Transport: Transport the container in a secondary, chemically resistant container.

  • Dispensing: Perform all transfers and manipulations of the liquid inside the fume hood. Use non-sparking tools for any transfers.[7]

  • Execution: During the procedure, keep the sash of the fume hood at the lowest practical height.

  • Container Sealing: Once the desired amount is dispensed, securely close the primary container.

Step 3: Post-Operation and Decontamination
  • Decontaminate Equipment: Clean any non-disposable equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), ensuring all cleaning is done within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination:

    • Remove outer gloves (if double-gloved).

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves and wash hands thoroughly with soap and water.[5]

Disposal Plan: Responsible Waste Management

Improper disposal is a significant safety and environmental risk.

  • Waste Segregation: All disposable materials contaminated with this compound (gloves, pipette tips, absorbent pads) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. You may be able to mix it with a combustible solvent for incineration.[8]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local regulations.[8] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

Safe Handling Workflow Diagram

The following diagram visualizes the critical decision points and procedural flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Operation Phase start Start verify_controls Verify Fume Hood & Eyewash Station start->verify_controls don_ppe_initial Don Lab Coat, Safety Goggles verify_controls->don_ppe_initial prep_area Prepare & Clear Work Area in Hood don_ppe_initial->prep_area don_gloves Don Chemical Resistant Gloves prep_area->don_gloves Enter Handling Phase handle_chem Transfer/Use Chemical Inside Fume Hood don_gloves->handle_chem secure_cont Securely Close Source Container handle_chem->secure_cont decon Decontaminate Glassware & Surfaces secure_cont->decon Enter Cleanup Phase dispose Segregate & Dispose of Hazardous Waste decon->dispose doff_ppe Doff PPE in Correct Order dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.